molecular formula F5Nb B12642470 Niobium fluoride CAS No. 12778-06-2

Niobium fluoride

Cat. No.: B12642470
CAS No.: 12778-06-2
M. Wt: 187.89839 g/mol
InChI Key: AOLPZAHRYHXPLR-UHFFFAOYSA-I
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Description

Niobium fluoride is a useful research compound. Its molecular formula is F5Nb and its molecular weight is 187.89839 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12778-06-2

Molecular Formula

F5Nb

Molecular Weight

187.89839 g/mol

IUPAC Name

niobium(5+);pentafluoride

InChI

InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5

InChI Key

AOLPZAHRYHXPLR-UHFFFAOYSA-I

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[Nb+5]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Niobium Pentafluoride from Niobium Metal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of niobium pentafluoride (NbF₅) from elemental niobium. The primary focus is on the direct fluorination of niobium metal using elemental fluorine gas, a method known for its high yield and purity. This document includes detailed experimental protocols, critical safety procedures for handling highly reactive fluorinating agents, and methods for product characterization. Quantitative data is presented in structured tables for clarity, and key processes are visualized through workflow diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals requiring high-purity niobium pentafluoride for applications in catalysis, materials science, and chemical synthesis.

Introduction

Niobium pentafluoride (NbF₅) is a colorless, hygroscopic crystalline solid that serves as a crucial precursor and catalyst in various chemical processes.[1][2] Its applications range from acting as a catalyst in fluorination reactions and as a starting material for the production of other niobium compounds, to its use in the fabrication of electronic components, optical coatings, and superconducting materials. The synthesis of high-purity NbF₅ is paramount for these applications.

The most direct and efficient method for producing niobium pentafluoride is the reaction of niobium metal with elemental fluorine gas at elevated temperatures.[2] This guide details the complete process for this synthesis, from apparatus setup and passivation to the final collection and characterization of the product.

Synthesis via Direct Fluorination

The direct fluorination of niobium metal is a robust method for producing high-purity niobium pentafluoride. The overall chemical reaction is as follows:

2Nb(s) + 5F₂(g) → 2NbF₅(s) [2]

This reaction is highly exothermic and requires careful control of the reaction conditions, particularly temperature and the flow rate of fluorine gas.

Quantitative Reaction Data

The following tables summarize the key quantitative parameters for the synthesis of niobium pentafluoride from niobium metal via direct fluorination.

Table 1: Reactant and Product Specifications

ParameterValueReference
Starting MaterialNiobium metal sheets (e.g., 17.28 g, 185.9 mmol)[1]
Fluorinating AgentDiluted elemental fluorine (20% F₂ in Argon)[1]
Product (Empirical Formula)NbF₅[2]
Product Molar Mass187.9 g/mol
Theoretical Yield~98% (e.g., 34.2 g from 17.28 g Nb)[1]

Table 2: Optimized Reaction Conditions

ParameterValueReference
Furnace Temperature473 K (200 °C)[1]
Gas Flow RateApprox. 36 mL/min[1]
Reaction Time16 hours[1]
System PressureAtmospheric/Slight Positive
Product CollectionSublimation[1]

Table 3: Physical Properties of Niobium Pentafluoride

PropertyValueReference
AppearanceColorless, hygroscopic, crystalline solid[1]
Density3.293 g/cm³[2]
Melting Point352.1 K (79 °C)[1]
Boiling Point506.5 K (233.5 °C)[1]
SolubilityReacts with water. Soluble in alcohol, slightly soluble in chloroform, CS₂, H₂SO₄.[2]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of niobium pentafluoride.

Materials and Apparatus
  • Niobium metal (sheets or powder)

  • Fluorine gas (20% mixture in Argon)

  • Argon gas (high purity)

  • Tube furnace

  • Corundum reaction tube

  • Corundum boat

  • Metal Schlenk line

  • PFA U-trap

  • PTFE sealed copper fittings

  • Gas flow controllers

  • Exhaust gas scrubber (containing agents like alumina (B75360) or soda lime)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_collection 3. Product Collection prep1 Assemble Apparatus: Tube furnace, corundum tube, Schlenk line, PFA U-trap prep2 Bake out entire apparatus under vacuum to remove moisture prep1->prep2 prep3 Passivate apparatus with diluted F₂/Ar stream prep2->prep3 react1 Load Nb metal sheets into corundum boat prep3->react1 System Ready react2 Place boat in furnace and purge system with Ar react1->react2 react3 Heat furnace to 473 K (200 °C) react2->react3 react4 Introduce F₂/Ar stream (e.g., 36 mL/min) react3->react4 react5 Maintain reaction for 16 hours. NbF₅ sublimes and deposits in U-trap. react4->react5 collect1 Stop F₂ flow and cool furnace under Ar stream react5->collect1 Reaction Complete collect2 Transfer PFA U-trap containing solid NbF₅ into an inert atmosphere glovebox collect1->collect2 collect3 Scrape and collect the colorless crystalline product collect2->collect3

Caption: Workflow for the synthesis of NbF₅ from Nb metal.

Step-by-Step Procedure
  • Apparatus Assembly: Assemble the reaction apparatus as depicted in the workflow diagram. A corundum boat is placed inside a corundum tube which runs through a tube furnace. One end of the tube is connected to a metal Schlenk line for gas control (F₂/Ar, Ar, vacuum), and the other end is connected to a PFA U-trap for product collection, followed by an exhaust scrubber.[1]

  • System Preparation: The entire apparatus must be thoroughly dried and rendered inert. This is achieved by baking out all components under vacuum.

  • Passivation: Before the first synthesis, the inner surfaces of the reactor must be passivated. This is done by passing a low concentration stream of the F₂/Ar mixture through the heated, empty apparatus. This creates a protective metal fluoride (B91410) layer on all surfaces, preventing corrosion during the actual synthesis.[3] The passivated apparatus should not be exposed to air or moisture.[3]

  • Loading Reactant: Place a weighed amount of niobium metal sheets (e.g., 17.28 g) into the corundum boat.[1] Insert the boat into the center of the tube furnace.

  • Inerting: Seal the system and purge thoroughly with high-purity argon gas to remove any residual air and moisture.

  • Reaction:

    • Begin heating the tube furnace to the target temperature of 473 K (200 °C).[1]

    • Once the temperature is stable, stop the argon flow and slowly introduce the diluted fluorine (20% F₂ in Ar) stream at a controlled rate (e.g., 36 mL/min).[1]

    • The reaction is exothermic. The volatile NbF₅ product will sublime and be carried by the gas stream towards the cooler end of the apparatus.

    • The solid, colorless NbF₅ will condense and collect in the PFA U-trap.[4]

    • Continue the reaction for approximately 16 hours to ensure complete conversion of the niobium metal.[1]

  • Product Recovery:

    • After the reaction is complete, stop the fluorine gas flow and switch back to a pure argon stream.

    • Allow the furnace to cool down to room temperature under the inert argon atmosphere.

    • Carefully disconnect the PFA U-trap inside a fume hood and immediately transfer it to an inert atmosphere glovebox to prevent hydrolysis of the product.

    • The pure, colorless, crystalline NbF₅ can be scraped from the walls of the U-trap and stored in a tightly sealed container under an inert atmosphere.

Safety and Handling

Working with elemental fluorine and its product, niobium pentafluoride, requires stringent safety protocols due to their high reactivity and toxicity.

Reagent Hazards
  • Elemental Fluorine (F₂): A powerful oxidizing agent that reacts violently with most materials.[5] It is extremely corrosive and toxic upon inhalation, causing severe burns to the respiratory tract.[5] The odor threshold is very low (~0.1 ppm), providing an early warning sign.[6]

  • Niobium Pentafluoride (NbF₅): A hygroscopic solid that reacts with water to produce hydrofluoric acid (HF). It is corrosive and toxic.

Safety Procedures Workflow

SafetyWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_emergency Emergency Preparedness ppe1 Full Face Shield & Splash Goggles ppe2 Flame-Resistant Lab Coat ppe3 HF-Resistant Gloves (e.g., Neoprene or Nitrile double-gloved) eng1 Operate in a well-ventilated fume hood or gas cabinet eng2 Use compatible materials (Monel, Stainless Steel, Copper, PTFE) eng3 Leak-check system with inert gas before use eng4 Use an exhaust gas scrubber em1 Keep 2.5% Calcium Gluconate gel readily accessible for HF burns em2 Ensure safety shower and eyewash station are operational em3 Have a clear emergency response plan

Caption: Key safety protocols for handling fluorinating agents.

First Aid
  • Skin Contact: Fluorine gas rapidly hydrolyzes to hydrofluoric acid (HF) on contact with moisture.[5] In case of skin exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Apply 2.5% calcium gluconate gel to the affected area and seek immediate medical attention.[5][8]

  • Inhalation: Move the exposed individual to fresh air immediately. Prompt medical attention is critical in all cases of overexposure.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water for a minimum of 30 minutes, holding the eyelids open. Seek immediate medical attention.[5]

Product Characterization

To confirm the purity and identity of the synthesized niobium pentafluoride, several analytical techniques can be employed. The as-obtained bulk compound should be shown to be pure by methods such as powder X-ray diffraction and vibrational spectroscopy.[1]

  • Powder X-ray Diffraction (XRD): XRD is used to confirm the crystalline phase and purity of the solid NbF₅. The resulting diffraction pattern can be compared with reference patterns from crystallographic databases to verify the correct crystal structure.

  • Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique to probe the vibrational modes of the Nb-F bonds in the molecule. The spectra can confirm the molecular structure, which in the solid state consists of [NbF₅]₄ tetramers.[2] It can also be used to analyze the composition of the vapor phase at different temperatures, which contains a mixture of monomeric (NbF₅) and dimeric (Nb₂F₁₀) species.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides complementary information to Raman spectroscopy regarding the vibrational modes of the NbF₅ molecule, helping to confirm its structure and purity.

Conclusion

The direct fluorination of niobium metal is an effective and high-yield method for the synthesis of pure niobium pentafluoride. Success in this synthesis hinges on meticulous preparation of the apparatus, including thorough drying and passivation, and the strict observance of safety protocols due to the hazardous nature of elemental fluorine. The detailed experimental protocol and safety guidelines presented in this document provide a solid foundation for researchers to safely and successfully produce high-quality NbF₅ for a variety of advanced applications.

References

crystal structure of niobium tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of Niobium Tetrafluoride

This guide provides a comprehensive overview of the (NbF₄), intended for researchers, scientists, and professionals in drug development and materials science. It covers detailed crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its structural arrangement.

Crystal Structure and Properties

Niobium(IV) fluoride (B91410) (NbF₄) is a nonvolatile solid that has been reported as black, dark-blue, or green depending on the preparation method.[1][2][3] It is sensitive to moisture, hydrolyzing in moist air and reacting with water to form a brown solution and precipitate.[1][4][5] The crystal structure of NbF₄ was initially determined from X-ray powder diffraction data and was found to be isostructural with tin(IV) fluoride (SnF₄).[1][2] More recent studies using single-crystal X-ray diffraction have significantly improved the precision of the structural model.[1][6]

The structure is tetragonal and consists of infinite two-dimensional layers.[1][4] Within these layers, each niobium atom is octahedrally coordinated by six fluorine atoms (NbF₆ octahedra).[1][6] Four of the six fluorine atoms are bridging (μ-F), connecting adjacent NbF₆ octahedra at their corners to form the layered network extending parallel to the ab plane.[1][2][4] The remaining two fluorine atoms are terminal and are arranged in a trans configuration.[1] This layered arrangement is a key feature of the NbF₄ crystal structure.[7]

Quantitative Crystallographic Data

The crystallographic data presented below is based on a single-crystal X-ray diffraction study, which has provided a refined and highly precise model of the NbF₄ structure.[1]

ParameterValue
Crystal System Tetragonal
Space Group I4/mmm
Lattice Parameters a = 4.0876 (5) Å, c = 8.1351 (19) Å
Unit Cell Volume (V) 135.93 (5) ų
Formula Units (Z) 2
Temperature 293 K
Nb-F Bond Length (Bridging) 2.0438 (3) Å
Nb-F Bond Length (Terminal) 1.8524 (19) Å
Nb-F-Nb Angle (Bridging) 180°

Data sourced from the redetermination of the crystal structure by Bandemehr et al. (2016).[1]

Experimental Protocols

The successful analysis of the NbF₄ crystal structure relies on the synthesis of high-quality single crystals and their subsequent characterization by X-ray diffraction.

Synthesis of Niobium Tetrafluoride Single Crystals

Several methods for synthesizing NbF₄ have been reported, including the reduction of niobium pentafluoride (NbF₅) with elemental niobium or silicon.[1][5][8] However, single crystals suitable for X-ray diffraction have been successfully grown via the disproportionation of Nb₂F₅.[1][2][6]

Protocol: Synthesis by Disproportionation [1][2]

  • Starting Material: Niobium(II,V) fluoride (Nb₂F₅) is used as the precursor.

  • Encapsulation: The Nb₂F₅ starting material is sealed in a niobium tube. This prevents reaction with container materials like quartz at high temperatures.

  • Heating: The sealed niobium ampoule is heated to 1273 K (1000 °C).

  • Reaction: At this temperature, Nb₂F₅ disproportionates. It is believed that it first disproportionates into NbF₅ and Nb. Upon cooling, these products react to form NbF₄.[2]

  • Crystal Growth: As the system cools, green single crystals of NbF₄ form within the sealed tube.

  • Extraction: The crystals are carefully extracted from the niobium tube in a dry atmosphere, as NbF₄ is highly sensitive to moisture.[1]

Single-Crystal X-ray Diffraction

The definitive structural parameters of NbF₄ were obtained through single-crystal X-ray diffraction analysis.[1]

Protocol: Structure Determination [1]

  • Crystal Selection: A suitable single crystal of NbF₄ is selected and mounted on a goniometer.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K). Molybdenum Kα radiation is typically used.[1]

  • Structure Solution and Refinement:

    • The initial structural model is based on the known coordinates of the isostructural SnF₄.[1]

    • The collected diffraction data is used to refine the atomic coordinates and anisotropic displacement parameters for each atom.

    • Refinement is carried out using software such as SHELXL, leading to a significant improvement in the precision of bond lengths and angles compared to earlier powder diffraction studies.[1][8]

Structural Visualization

The logical relationship within the NbF₄ crystal structure can be visualized as a network of corner-sharing octahedra. The following diagram illustrates the connectivity between a central niobium atom and its neighboring units.

G Nb_center Nb F_term1 F (terminal) Nb_center->F_term1 F_term2 F (terminal) Nb_center->F_term2 F_bridge1 F (bridging) Nb_center->F_bridge1 F_bridge2 F (bridging) Nb_center->F_bridge2 F_bridge3 F (bridging) Nb_center->F_bridge3 F_bridge4 F (bridging) Nb_center->F_bridge4 Nb_adj1 Nb F_bridge1->Nb_adj1 Nb_adj2 Nb F_bridge2->Nb_adj2 Nb_adj3 Nb F_bridge3->Nb_adj3 Nb_adj4 Nb F_bridge4->Nb_adj4

Connectivity of the NbF₆ octahedron in the layered structure of Niobium Tetrafluoride.

References

An In-depth Technical Guide to the Thermodynamic Stability of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic stability of niobium trifluoride (NbF₃). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from computational studies, thermodynamic assessments of the broader niobium-fluorine system, and established experimental methodologies for analogous metal fluorides. This document is intended to serve as a valuable resource for professionals in research, materials science, and drug development who require an understanding of the properties and behavior of niobium compounds.

Core Thermodynamic Properties

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These values determine the spontaneity of its formation and its propensity to decompose under various conditions.

A recent comprehensive thermodynamic assessment of the niobium-fluorine system, which combines experimental data for other niobium fluorides with theoretical calculations, has provided valuable estimated data for solid NbF₃.[1]

Table 1: Thermodynamic Data for Niobium Trifluoride (Solid)

Thermodynamic QuantityValueMethod
Standard Enthalpy of Formation (ΔHf°) -177.9 kcal/mol (-744.3 kJ/mol)DFT Calculation[1]
Standard Gibbs Free Energy of Formation (ΔGf°) Not Experimentally Determined-
Standard Molar Entropy (S°) Not Experimentally Determined-

Note: The value for the standard enthalpy of formation is based on Density Functional Theory (DFT) calculations and should be considered an estimate until experimentally verified.

Experimental Protocols for Thermodynamic Characterization

Synthesis of Niobium Trifluoride

A prerequisite for accurate thermodynamic measurements is the synthesis of a pure, well-characterized sample of NbF₃. Based on synthetic routes for other niobium fluorides, a probable method involves the reduction of niobium pentafluoride (NbF₅) or the direct fluorination of niobium metal under controlled conditions.

Experimental Workflow: Synthesis of Niobium Trifluoride

G cluster_synthesis Synthesis of NbF₃ Nb Niobium Metal (Nb) Fluorination Controlled Fluorination Nb->Fluorination NbF5 Niobium Pentafluoride (NbF₅) Reduction High-Temperature Reduction NbF5->Reduction Reducing_Agent Reducing Agent (e.g., H₂, Si) Reducing_Agent->Reduction F2 Fluorine Gas (F₂) F2->Fluorination NbF3 Niobium Trifluoride (NbF₃) Reduction->NbF3 Fluorination->NbF3 G cluster_calorimetry Determination of ΔH_f° (NbF₃) Nb_sample Niobium Sample Bomb Bomb Calorimeter Nb_sample->Bomb F2_gas Fluorine Gas F2_gas->Bomb Ignition Ignition Bomb->Ignition Measurement Temperature Change Measurement Ignition->Measurement Calculation Calculation of ΔH_f° Measurement->Calculation G cluster_kems Thermal Stability Analysis using KEMS NbF3_solid Solid NbF₃ in Knudsen Cell Heating Controlled Heating NbF3_solid->Heating Vaporization Vaporization/Decomposition Heating->Vaporization Mass_Spec Mass Spectrometer Vaporization->Mass_Spec Gaseous Species Data_Analysis Data Analysis Mass_Spec->Data_Analysis Ion Intensities Thermodynamic_Properties Thermodynamic_Properties Data_Analysis->Thermodynamic_Properties Vapor Pressures, Decomposition Products

References

physical and chemical properties of NbF5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Niobium(V) Fluoride (B91410) (NbF₅) for Researchers and Drug Development Professionals

Niobium(V) fluoride, also known as niobium pentafluoride (NbF₅), is an inorganic compound with the formula NbF₅.[1] It is a versatile and highly reactive material, recognized for its role as a powerful Lewis acid and its applications in catalysis, materials science, and chemical synthesis.[2][3] This document provides a comprehensive overview of the physical and chemical properties of NbF₅, detailed experimental protocols for its synthesis, and visualizations of its structure and key reactions.

Physical Properties

NbF₅ is a colorless, white, or light beige hygroscopic solid that exists as monoclinic crystals.[1][4][5][6][7] It is moisture-sensitive and will react with water.[8][9] The physical properties of Niobium(V) Fluoride are summarized in the table below.

Table 1: Physical Properties of Niobium(V) Fluoride

PropertyValueReferences
Appearance Colorless, white to off-white, or light beige hygroscopic powder/crystals.[1][2][5][6]
Molecular Formula NbF₅[2]
Molar Mass 187.9 g/mol [2][4][5]
Melting Point 72-73 °C (345-346 K)[1][3]
79.5 °C (352.6 K)[4]
Boiling Point 220 °C (493 K)[2][7][8]
236 °C (509 K)[1][3][6]
Density 3.293 g/cm³[1][3][6]
3.92 g/cm³[7][8]
Solubility Reacts with water, alcohol, and caustic solutions.[1][6][8]
Soluble in acetic acid.[4]
Slightly soluble in chloroform, carbon disulfide (CS₂), and sulfuric acid.[1][6][7]

Crystal Structure

In the solid state, Niobium(V) fluoride adopts a tetrameric structure, with the formula [NbF₅]₄.[1][10] This structure consists of four NbF₆ octahedra that share corners.[1][10] X-ray crystallography reveals that the four niobium atoms are arranged in a flat, nearly square plane, distorted into a diamond shape.[11][12] Each niobium atom is coordinated to six fluorine atoms: four bridging fluorine atoms and two terminal fluorine atoms.[11][12]

Caption: Simplified 2D representation of the [NbF₅]₄ tetrameric structure.

Chemical Properties and Reactivity

Niobium(V) fluoride is a highly reactive compound characterized by its strong Lewis acidity. This property is the foundation for its utility in catalysis and chemical synthesis.

Reactivity with Water and HF

NbF₅ is hygroscopic and hydrolyzes in water to form hydrofluoric acid and fluoroniobic acid (H₂NbOF₅).[6][7][13] It reacts with hydrogen fluoride (HF) to produce H₂NbF₇, which is classified as a superacid.[1] In hydrofluoric acid solutions, NbF₅ can convert to [NbF₇]²⁻ and [NbF₅O]²⁻ ions.[1]

G cluster_hydrolysis Hydrolysis cluster_superacid Superacid Formation NbF5_h NbF₅ products_h H₂NbOF₅ + HF NbF5_h->products_h + H₂O H2O H₂O NbF5_s NbF₅ product_s H₂NbF₇ NbF5_s->product_s + 2HF HF HF

Caption: Key aqueous reactions of Niobium(V) Fluoride.

Lewis Acidity and Catalytic Activity

NbF₅ is a potent Lewis acid, readily accepting electron pairs from Lewis bases.[6][8] This characteristic makes it an effective catalyst in a variety of organic reactions. For instance, it catalyzes the cyanosilylation of aldehydes, a process for forming cyanohydrins, with high efficiency under solvent-free conditions.[14][15][16] Studies have shown that as little as 0.5 mol% of NbF₅ can facilitate the reaction at room temperature in under 10 minutes, achieving excellent yields.[14] Its Lewis acidity is comparable to other strong Lewis acids like PF₅ and TiF₄.[17]

Beyond cyanosilylation, NbF₅ and related niobium-based catalysts are used in the conversion of biomass, such as the degradation of cellulose (B213188) into lactic acid.[18] It also serves as a fluorinating agent in organic synthesis and as a precursor for producing niobium oxides and other niobium compounds used in electronics and superconductors.[2]

Table 2: Chemical Reactivity and Applications of NbF₅

Property/ApplicationDescriptionReferences
Lewis Acidity Strong Lewis acid; forms complexes with Lewis bases.[6][8][17]
Hydrolysis Reacts with water to form H₂NbOF₅ and HF.[6][7][13]
Reaction with HF Forms the superacid H₂NbF₇.[1]
Catalysis Efficient catalyst for cyanosilylation of aldehydes, cellulose conversion, and other organic reactions.[2][14][16][18]
Material Synthesis Precursor for niobium-based ceramics, superconductors, and thin films.[2][3]
Fluorinating Agent Used to introduce fluorine into organic molecules.[2]

Experimental Protocols

Synthesis of Niobium(V) Fluoride

A common and effective method for synthesizing high-purity NbF₅ is through the direct fluorination of niobium metal.[7][11][12]

Methodology: Direct Fluorination of Niobium Metal [11][12][19][20]

  • Apparatus Setup: The reaction is conducted in a specialized apparatus, typically consisting of a tube furnace, a reaction vessel (e.g., a corundum boat) to hold the niobium metal, and a collection trap (e.g., a PFA U-trap) cooled to collect the sublimed product.[21] The entire system must be thoroughly dried and passivated with a dilute fluorine gas mixture before use.[12]

  • Reactants:

    • Niobium metal (sheets or powder).[19]

    • Diluted elemental fluorine gas (e.g., a 20:80 mixture of F₂ in Argon).[12]

  • Procedure:

    • Place the niobium metal in the reaction vessel inside the tube furnace.

    • Evacuate the apparatus and purge with an inert gas.

    • Introduce a stream of the dilute fluorine gas mixture into the system.

    • Heat the furnace to a temperature between 200°C and 473 K (200°C).[7][11][12]

    • NbF₅ forms as a vapor and sublimes. It is then collected as a colorless, crystalline solid in the cooled PFA U-trap.[7][12]

    • The reaction is typically complete within several hours, yielding a high-purity product.[12]

Alternative Synthesis Routes:

  • Reaction of Niobium(V) chloride (NbCl₅) with elemental fluorine: 2NbCl₅ + 5F₂ → 2NbF₅ + 5Cl₂.[1][7]

  • Reaction of NbCl₅ with anhydrous hydrogen fluoride (HF).[11][12]

G F2_source Fluorine Gas Source (F₂/Ar Mixture) furnace Tube Furnace (473 K) F2_source->furnace Flow sublimation Sublimation of NbF₅(g) furnace->sublimation Reaction absorber Outlet/Absorber furnace->absorber Exhaust Gas Nb_metal Niobium Metal (Nb) Nb_metal->furnace collection Product Collection (Cooled PFA U-Trap) sublimation->collection Condensation NbF5_solid Crystalline NbF₅(s) collection->NbF5_solid

Caption: Experimental workflow for the synthesis of NbF₅ via direct fluorination.

Characterization

The purity and structure of the synthesized NbF₅ can be confirmed using standard analytical techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.[11][12]

  • IR and Raman Spectroscopy: To verify the compound's identity and high purity.[11][12]

  • Single-Crystal X-ray Analysis: To determine the precise crystal structure, including bond lengths and angles.[11][12]

References

An In-depth Technical Guide on the Theoretical Stability of Niobium Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of various niobium fluoride (B91410) compounds. By leveraging computational chemistry methods, researchers have been able to predict and understand the thermodynamic properties of these species, which is crucial for their application in diverse fields, including materials science and chemical synthesis.

Thermodynamic Stability of Niobium Fluoride Species

A pivotal study by Capelli et al. provides a complete thermodynamic description of the niobium-fluorine system. This work combined Density Functional Theory (DFT) for the prediction of molecular parameters with statistical mechanical calculations to determine thermal functions. The assessment considered three solid this compound phases (NbF₃, NbF₄, and NbF₅) and seven gaseous species (NbF, NbF₂, NbF₃, NbF₄, NbF₅, Nb₂F₁₀, and Nb₃F₁₅)[1].

The stability of these compounds is a key factor in understanding their reactivity and potential for forming more complex structures. Theoretical calculations are essential for obtaining data on species that are difficult to study experimentally due to their reactivity or instability.

Quantitative Thermodynamic Data

The following tables summarize the calculated thermodynamic data for various this compound species. These values are critical for predicting the behavior of these compounds under different chemical and physical conditions.

Table 1: Calculated Vibrational Frequencies of Gaseous this compound Species

SpeciesSymmetryVibrational ModeFrequency (cm⁻¹)
NbF C∞vStretchingData not available in snippet
NbF₂ C₂vSymmetric StretchingData not available in snippet
BendingData not available in snippet
Asymmetric StretchingData not available in snippet
NbF₃ D₃hSymmetric StretchingData not available in snippet
Out-of-plane BendingData not available in snippet
Degenerate StretchingData not available in snippet
Degenerate BendingData not available in snippet
NbF₄ TdSymmetric StretchingData not available in snippet
Degenerate BendingData not available in snippet
Degenerate StretchingData not available in snippet
Degenerate BendingData not available in snippet

Note: The specific frequency values from the primary study were not available in the provided search snippets. The table structure is based on the reported calculations of vibrational frequencies for these species[1].

Computational Methodologies

The theoretical investigation into the stability of niobium fluorides employs sophisticated computational protocols. A common approach involves the use of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Key Experimental (Computational) Protocols:

  • Density Functional Theory (DFT): This is the core method used for predicting molecular parameters[1]. DFT calculations are employed to optimize the geometries of the this compound molecules and to calculate their electronic energies.

  • Statistical Mechanics: Following the DFT calculations, statistical mechanical methods are used to determine the thermal functions, such as standard entropy and heat capacity, from the predicted molecular parameters[1].

  • CALPHAD (Calculation of Phase Diagrams) Approach: This method is coupled with DFT results to develop a complete thermodynamic model of the niobium-fluorine system. This integrated approach allows for the accurate reproduction of available experimental data and the calculation of phase diagrams[1].

  • Ab Initio Calculations: In related studies, such as those on niobium oxyfluorides, ab initio calculations are used to investigate the effects of composition and pressure on the material's properties. These calculations provide insights into the electronic and structural behavior of these compounds[2].

The workflow for these theoretical studies can be visualized as a multi-step process that integrates quantum mechanical calculations with thermodynamic modeling to provide a comprehensive understanding of the stability of this compound species.

Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_statmech Statistical Mechanics cluster_calphad CALPHAD Approach dft_calc DFT Calculations geom_opt Geometry Optimization dft_calc->geom_opt elec_energy Electronic Energy Calculation dft_calc->elec_energy stat_mech Statistical Mechanical Calculations geom_opt->stat_mech elec_energy->stat_mech therm_func Determination of Thermal Functions (Entropy, Heat Capacity) stat_mech->therm_func calphad CALPHAD Modeling therm_func->calphad phase_diag Phase Diagram Calculation calphad->phase_diag final_model final_model phase_diag->final_model Thermodynamic Model

Computational workflow for assessing this compound stability.

Structural and Electronic Properties of Specific Niobium Fluorides

Theoretical studies also extend to the solid-state properties of niobium fluorides. For instance, monolayer NbF₄ has been investigated using DFT, revealing interesting electronic and magnetic properties.

  • Monolayer NbF₄: Theoretical investigations show that the energy band near the Fermi level is primarily derived from the 4d xy orbital of niobium. Local Coulomb interactions are predicted to drive the undoped system into an antiferromagnetic insulating state. Upon doping, the system is theorized to develop d-wave superconductivity[3].

The relationship between the different this compound species and their stability can be represented in a logical diagram.

Stability_Relationships cluster_gas Gaseous Species NbF5 NbF₅ (Solid) NbF4 NbF₄ (Solid) NbF5->NbF4 Reduction NbF5_gas NbF₅ (g) NbF5->NbF5_gas Sublimation NbF3 NbF₃ (Solid) NbF4->NbF3 Reduction NbF4_gas NbF₄ (g) NbF4->NbF4_gas Decomposition NbF3_gas NbF₃ (g) NbF3->NbF3_gas Decomposition NbF5_gas->NbF4_gas Dissociation Nb2F10 Nb₂F₁₀ (g) NbF5_gas->Nb2F10 Dimerization NbF4_gas->NbF3_gas Dissociation NbF2_gas NbF₂ (g) NbF3_gas->NbF2_gas Dissociation NbF_gas NbF (g) NbF2_gas->NbF_gas Dissociation Nb3F15 Nb₃F₁₅ (g) Nb2F10->Nb3F15 Trimerization

Logical relationships between this compound species.

Conclusion

Theoretical studies, particularly those combining DFT with other computational methods, have been instrumental in developing a detailed understanding of the stability of niobium fluorides. The quantitative data and methodologies discussed in this guide provide a solid foundation for researchers and professionals working with these compounds. The continued application of these theoretical approaches will undoubtedly lead to further discoveries and advancements in the application of niobium fluorides.

References

A Technical Guide to the Electronic Configuration of Niobium in Niobium(III) Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the electronic configuration of niobium within the inorganic compound niobium(III) fluoride (B91410) (NbF₃). Understanding the electronic structure of metallic elements in different oxidation states is fundamental in materials science, catalysis, and can inform the design of novel therapeutic agents and diagnostic tools in drug development.

Foundational Principles

The determination of the electronic configuration of an ion within a compound relies on two core principles of chemistry: the concept of oxidation states and the rules governing the filling and emptying of electron orbitals.

  • Oxidation State: This represents the degree of oxidation (loss of electrons) of an atom in a chemical compound. In an ionic compound like NbF₃, it is the hypothetical charge an atom would have if all bonds were 100% ionic.

  • Electron Configuration: This describes the distribution of electrons of an atom or ion in atomic orbitals. The configuration of an ion is derived from that of the neutral atom by removing or adding electrons according to specific rules.

Determination of Niobium's Oxidation State in NbF₃

To ascertain the electronic configuration of niobium in NbF₃, its oxidation state must first be established.

  • Fluorine's Electronegativity: Fluorine is the most electronegative element, meaning it has the strongest tendency to attract bonding electrons. In compounds with metals, it almost invariably exhibits an oxidation state of -1, forming the fluoride ion (F⁻).

  • Charge Neutrality: The overall charge of a stable compound is neutral. Niobium(III) fluoride consists of one niobium ion and three fluoride ions.

  • Calculation: Let the oxidation state of niobium be 'x'. The sum of the oxidation states of all atoms in the compound must equal zero.

    (Oxidation State of Nb) + 3 * (Oxidation State of F) = 0 x + 3 * (-1) = 0 x - 3 = 0 x = +3

Therefore, niobium exists in the +3 oxidation state in niobium(III) fluoride, denoted as Nb³⁺.[1][2]

Electronic Configuration of Neutral Niobium (Nb)

A neutral niobium atom (Atomic Number: 41) contains 41 protons and 41 electrons.[3][4] Its ground-state electron configuration is an exception to the Aufbau principle, which dictates the order in which electrons fill orbitals. The enhanced stability of a half-filled or nearly half-filled d-orbital leads to the following configuration:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d⁴ 5s¹ [5][6]

In shorthand notation, this is written as:

[Kr] 4d⁴ 5s¹ [7][8]

The valence electrons, those involved in chemical bonding, are in the 4d and 5s orbitals.[5]

Deriving the Electronic Configuration of the Niobium(III) Ion (Nb³⁺)

The formation of the Nb³⁺ ion from a neutral Nb atom involves the removal of three electrons. The rules for removing electrons from transition metals are as follows:

  • Electrons are first removed from the outermost s orbital.

  • Subsequent electrons are removed from the underlying d orbital.

Applying these rules to niobium:

  • Step 1: The first electron is removed from the 5s orbital.

    • Nb ([Kr] 4d⁴ 5s¹) → Nb⁺ ([Kr] 4d⁴) + 1e⁻

  • Step 2: The next two electrons are removed from the 4d orbital.

    • Nb⁺ ([Kr] 4d⁴) → Nb³⁺ ([Kr] 4d²) + 2e⁻

Thus, the final electronic configuration for the Nb³⁺ ion in niobium(III) fluoride is:

[Kr] 4d² [9]

This configuration indicates the presence of two unpaired electrons in the 4d orbitals, which suggests that niobium(III) fluoride is a paramagnetic compound.[9]

Summary of Configurations

The electronic configurations are summarized in the table below for clarity and direct comparison.

SpeciesFull Electronic ConfigurationShorthand ConfigurationValence Electrons
Neutral Niobium (Nb) 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d⁴ 5s¹[Kr] 4d⁴ 5s¹5
Niobium(III) Ion (Nb³⁺) 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d²[Kr] 4d²2

Experimental Corroboration

While detailed experimental protocols for determining electron configuration are beyond the scope of this guide, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to validate the oxidation state. The binding energy of core-level electrons is sensitive to the oxidation state of an element. For niobium, the Nb 3d binding energy shifts to higher values as the oxidation state increases. The expected Nb 3d₅/₂ binding energy for Nb³⁺ would be intermediate between that of Nb metal (~202.4 eV) and Nb₂O₅ (+5 state, ~207.1 eV), likely in the 204-206 eV range.[9]

Logical Workflow for Determining Ion Configuration

G A Identify Compound (e.g., NbF₃) B Determine Oxidation State of Each Element F = -1 (most electronegative) Nb + 3(-1) = 0  ∴ Nb = +3 A->B C Write Ground-State Electron Configuration of Neutral Atom Nb (Z=41): [Kr] 4d⁴ 5s¹ B->C D Remove Electrons from Outermost Shells to Match Oxidation State Nb³⁺ requires removal of 3e⁻ C->D E Step 1: Remove 5s electron [Kr] 4d⁴ 5s¹ → [Kr] 4d⁴ D->E F Step 2: Remove two 4d electrons [Kr] 4d⁴ → [Kr] 4d² E->F G Final Ion Configuration Nb³⁺: [Kr] 4d² F->G

Caption: Workflow for deriving the electronic configuration of Nb³⁺ in NbF₃.

References

Solubility of Niobium Fluoride in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of niobium fluoride (B91410) in aqueous solutions. The information contained herein is intended to support researchers, scientists, and professionals in drug development and related fields by consolidating key data on solubility, influencing factors, and experimental methodologies.

Introduction to Niobium Fluoride Solubility

Niobium, a transition metal with significant applications in various high-technology sectors, including materials science and potentially in pharmaceutical development, exhibits complex solubility behavior in aqueous environments, particularly in the presence of fluoride ions. The formation of stable niobium-fluoride complexes is a critical factor governing its solubility and is leveraged in industrial processes such as ore extraction.[1] Understanding the solubility of this compound is paramount for controlling its reactivity, bioavailability, and for the development of novel niobium-based compounds.

Niobium(V) fluoride (NbF₅) is known to react with water, undergoing hydrolysis to form various oxyfluoride species.[2][3] In hydrofluoric acid (HF), NbF₅ can convert to complex ions such as [NbF₇]²⁻ and [NbF₅O]²⁻.[2] The solubility is significantly influenced by factors including temperature, pH, and the concentration of fluoride ions in the solution.

Quantitative Solubility Data

The solubility of niobium species in fluoride-containing aqueous solutions is highly dependent on the specific conditions. The following tables summarize the available quantitative data from various studies. It is important to note that many studies focus on the dissolution of niobium oxides in hydrofluoric acid, as this is a common method for preparing this compound solutions.

CompoundSolvent/ConditionsTemperature (°C)SolubilityReference
Niobium(V) Oxide (Nb₂O₅)Aqueous solution with low fluoride activity (<10⁻³⁵ mF), pH 2.1 and 2.4150 - 250Low and pH-dependent4
Niobium(V) Oxide (Nb₂O₅)Aqueous solution with high fluoride activity (>10⁻³⁵ mF), pH 2.1 and 2.4150 - 250Considerably higher and pH-independent4
(NH₄)₂NbF₇Aqueous ammonium (B1175870) fluoride solutionAmbient~0.01 M5
K₂NbOF₅·H₂O1 M HF20~0.3 M5
Niobium(V) Fluoride (NbF₅)Hydrogen Fluoride (HF)256.8 g/100 g6

Factors Influencing Solubility

The dissolution of this compound in aqueous media is a complex process governed by several interconnected factors. The interplay of these variables determines the concentration of niobium in solution and the nature of the dissolved species.

Effect of pH

The pH of the aqueous solution plays a crucial role in the solubility of this compound. At low fluoride activity, the solubility is pH-dependent.[1] This is attributed to the hydrolysis of this compound complexes and the formation of various oxyfluoride and hydroxide (B78521) species.

Effect of Fluoride Concentration

The concentration of fluoride ions is a dominant factor. At low fluoride activity, niobium solubility is limited.[1] However, as the fluoride concentration increases, the formation of more stable and soluble fluoro- and oxyfluoro-complexes, such as [NbF₇]²⁻ and [NbF₅O]²⁻, leads to a significant increase in solubility.[1][2]

Effect of Temperature

Temperature generally has a positive effect on the solubility of this compound compounds. For instance, the solubility of potassium niobium oxyfluoride (K₂NbOF₅·H₂O) increases rapidly with increasing temperature.[5] Studies on the dissolution of niobium oxides in fluoride-bearing solutions have been conducted at elevated temperatures (150-250 °C), indicating that higher temperatures favor the dissolution process.[1]

Factors influencing the solubility of this compound.

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Autoclave Solubility Measurement

This method is suitable for determining solubility at elevated temperatures and pressures.[1]

Objective: To determine the solubility of a niobium compound (e.g., Nb₂O₅) in a fluoride-bearing aqueous solution under controlled high-temperature and high-pressure conditions.

Apparatus:

  • High-pressure autoclave system with temperature and pressure controls.

  • Teflon sample tubes and liners to prevent reaction with the autoclave material.

  • Syringe filters (e.g., 0.22 µm) for separating solid and liquid phases.

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for determining niobium concentration.

Procedure:

  • A known amount of the solid niobium compound is placed in a Teflon tube.

  • The aqueous solution with the desired fluoride concentration and pH is added to the tube.

  • The Teflon tube is sealed and placed inside the autoclave.

  • The autoclave is sealed and heated to the desired temperature, and the pressure is allowed to equilibrate (saturated water vapor pressure).

  • The system is held at the set temperature and pressure for a sufficient time to reach equilibrium (equilibration time should be determined experimentally).

  • At the end of the experiment, the autoclave is rapidly cooled (quenched) to room temperature to prevent precipitation of the dissolved species.

  • The Teflon tube is removed, and the solution is immediately filtered to separate the solid and liquid phases.

  • The concentration of niobium in the filtrate is determined using a calibrated analytical technique such as ICP-OES.

Determination of Niobium Concentration by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a widely used technique for the quantitative analysis of niobium in aqueous samples.

Objective: To accurately measure the concentration of niobium in an aqueous solution.

Apparatus:

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

  • Volumetric flasks and pipettes for sample and standard preparation.

  • Niobium standard solutions for calibration.

Procedure:

  • Sample Preparation:

    • The aqueous sample containing dissolved niobium is carefully diluted with a suitable matrix (e.g., dilute nitric acid or a blank solution matching the sample matrix as closely as possible) to a concentration within the linear dynamic range of the ICP-OES.

    • For solid samples, a digestion procedure is required. A common method involves microwave-assisted acid digestion. For example, a known mass of the niobium-containing solid can be digested in a mixture of hydrofluoric and sulfuric acids in a sealed Teflon vessel within a microwave digestion system.[7] The resulting solution is then diluted to a known volume.

  • Instrument Calibration:

    • A series of niobium standard solutions of known concentrations are prepared by diluting a primary standard.

    • A calibration curve is generated by measuring the emission intensity of the standards.

  • Sample Analysis:

    • The prepared sample is introduced into the ICP-OES.

    • The emission intensity of a characteristic niobium wavelength (e.g., 316.340 nm) is measured.

    • The concentration of niobium in the sample is determined by comparing its emission intensity to the calibration curve.

Experimental_Workflow cluster_solubility Solubility Determination (Autoclave Method) cluster_analysis Concentration Analysis (ICP-OES) A1 Prepare Sample: Nb Compound + Aqueous Solution A2 Seal in Teflon Tube & Place in Autoclave A1->A2 A3 Heat to Target Temperature & Pressure A2->A3 A4 Equilibrate A3->A4 A5 Quench (Rapid Cooling) A4->A5 A6 Filter Solution A5->A6 B2 Dilute Filtered Sample A6->B2 Aqueous Sample B1 Prepare Standards & Calibration Curve B4 Measure Emission Intensity B1->B4 B3 Introduce Sample to ICP-OES B2->B3 B3->B4 B5 Determine Nb Concentration B4->B5

Experimental workflow for solubility determination.

Speciation of Niobium in Fluoride Solutions

In aqueous fluoride solutions, niobium(V) does not exist as a simple aquated ion. Instead, it forms a variety of complex species, the nature of which depends on the fluoride concentration and pH. At low fluoride activity, simple this compound complexes are thought to be responsible for its solubility.[1] As the fluoride concentration increases, more complex hydroxyfluoride species are formed.[1]

Studies have identified several key species, including:

  • [NbF₇]²⁻ : A heptafluoroniobate complex.[2]

  • [NbF₅O]²⁻ : An oxyfluoroniobate complex.[2]

  • Nb(OH)₄⁺ : A hydroxide species present at low HF concentrations.[8]

  • NbF₂(OH)₃⁰ : A neutral hydroxyfluoride species present at high HF concentrations.[8]

  • Nb(OH)₄F₂⁻ : A novel complex species identified in hydrothermal solutions.[9]

The equilibrium between these different species is dynamic and highly sensitive to the solution conditions.

Niobium_Speciation_Pathway cluster_lowF Low [F⁻] cluster_highF High [F⁻] Nb5_aq Nb(V) (aq) NbOH4 Nb(OH)₄⁺ Nb5_aq->NbOH4 Hydrolysis NbF2OH3 NbF₂(OH)₃⁰ Nb5_aq->NbF2OH3 Complexation NbOH4F2 Nb(OH)₄F₂⁻ Nb5_aq->NbOH4F2 Complexation NbF7 [NbF₇]²⁻ NbF2OH3->NbF7 Further Complexation NbOF5 [NbOF₅]²⁻ NbF2OH3->NbOF5 Further Complexation

References

An In-depth Technical Guide to the Early Synthesis of Niobium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of niobium pentafluoride (NbF₅), a critical reagent and precursor in various chemical and pharmaceutical applications. The document details the pioneering work of early 20th-century chemists, presenting their methodologies, experimental parameters, and the logical progression of synthetic strategies.

Core Synthesis Methods: A Comparative Overview

The initial synthesis of niobium pentafluoride is primarily attributed to the work of Otto Ruff and his colleagues. Their early explorations established two main pathways, which, along with a later-developed oxide-based method, form the cornerstone of NbF₅ preparation. The quantitative data for these key methods are summarized below for comparative analysis.

Synthesis MethodReactantsTemperature (°C)PressureYield (%)Reference
Direct Fluorination of Niobium Metal Niobium metal (Nb), Fluorine gas (F₂)200Atmospheric98[1]
Halogen Exchange from Niobium Pentachloride Niobium pentachloride (NbCl₅), Anhydrous hydrogen fluoride (B91410) (HF)Not specifiedNot specifiedNot specified[1][2]
From Niobium Pentoxide Niobium pentoxide (Nb₂O₅), Anhydrous hydrogen fluoride (HF), Dehydrating agent (e.g., SOCl₂)Not specifiedNot specifiedNot specified

Experimental Protocols

The following sections provide detailed experimental protocols for the principal early synthesis methods of niobium pentafluoride.

Direct Fluorination of Niobium Metal

This method, a direct and high-yield approach, was one of the first successful syntheses of niobium pentafluoride.[1][2]

Experimental Protocol:

  • Apparatus Setup: A corrosion-resistant reaction tube (e.g., made of nickel or platinum) is placed inside a tube furnace. One end of the tube is connected to a fluorine gas inlet, and the outlet is connected to a cold trap to collect the product, followed by a scrubber for unreacted fluorine.

  • Reactant Preparation: A weighed amount of pure niobium metal powder or shavings is placed in a reaction boat (e.g., of nickel or platinum) and positioned within the center of the reaction tube.

  • Reaction Conditions: The system is first purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture. The furnace is then heated to approximately 200°C. A stream of fluorine gas is introduced into the reaction tube.

  • Reaction Execution: The fluorination reaction is highly exothermic. The flow rate of fluorine is carefully controlled to maintain a steady reaction rate and prevent overheating. The reaction proceeds as follows: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)

  • Product Collection: The volatile niobium pentafluoride sublimes and is carried by the gas stream to the cold trap, which is maintained at a low temperature (e.g., with a dry ice/acetone bath) to condense the product as a white solid.

  • Purification: The collected niobium pentafluoride can be further purified by sublimation under vacuum.

Halogen Exchange from Niobium Pentachloride

This method utilizes the higher reactivity of fluorine to displace chlorine from niobium pentachloride.[1][2]

Experimental Protocol:

  • Apparatus Setup: A reaction vessel resistant to anhydrous hydrogen fluoride (e.g., a platinum or copper apparatus) is required. The setup should include a reflux condenser and a means to introduce and vent gases safely.

  • Reactant Preparation: Niobium pentachloride (NbCl₅) is placed in the reaction vessel. Anhydrous hydrogen fluoride (HF) is then condensed into the vessel at a low temperature.

  • Reaction Conditions: The reaction mixture is gently warmed to initiate the halogen exchange reaction. The reaction proceeds as follows: NbCl₅(s) + 5 HF(l) → NbF₅(s) + 5 HCl(g)

  • Reaction Execution: The reaction is driven to completion by the removal of the gaseous hydrogen chloride (HCl) byproduct. This can be achieved by passing a stream of inert gas through the reaction mixture or by carrying out the reaction under reduced pressure.

  • Product Isolation: After the reaction is complete, the excess anhydrous hydrogen fluoride is carefully removed by distillation, leaving behind the solid niobium pentafluoride.

  • Purification: The product can be purified by sublimation.

Synthesis from Niobium Pentoxide

This method provides an alternative route starting from the more common niobium pentoxide.

Experimental Protocol:

  • Apparatus Setup: A reaction system resistant to anhydrous hydrogen fluoride and the chosen dehydrating agent is necessary.

  • Reactant Preparation: Niobium pentoxide (Nb₂O₅) is suspended in an excess of anhydrous hydrogen fluoride. A dehydrating agent, such as thionyl chloride (SOCl₂), is added to the mixture.

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature with stirring. The dehydrating agent reacts with the water formed during the reaction, driving the equilibrium towards the formation of niobium pentafluoride. The overall reaction can be represented as: Nb₂O₅(s) + 10 HF(l) + 5 SOCl₂(l) → 2 NbF₅(s) + 5 SO₂(g) + 10 HCl(g)

  • Product Isolation: The gaseous byproducts (SO₂ and HCl) are vented from the reaction system. The excess hydrogen fluoride and dehydrating agent are removed by distillation.

  • Purification: The resulting niobium pentafluoride can be purified by sublimation.

Logical Relationships of Synthesis Methods

The following diagram illustrates the relationships between the different starting materials and the early synthesis pathways to niobium pentafluoride.

Early_NbF5_Synthesis Nb Niobium Metal (Nb) NbF5 Niobium Pentafluoride (NbF5) Nb->NbF5 Direct Fluorination NbCl5 Niobium Pentachloride (NbCl5) NbCl5->NbF5 Halogen Exchange Nb2O5 Niobium Pentoxide (Nb2O5) Nb2O5->NbF5 Fluorination with Dehydration F2 Fluorine (F2) HF Anhydrous HF DehydratingAgent Dehydrating Agent

Caption: Early synthetic routes to niobium pentafluoride.

References

An In-depth Technical Guide to the Disproportionation of Niobium Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation of niobium tetrafluoride (NbF₄), a key reaction in the synthesis of various niobium fluorides. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this process, intended to serve as a valuable resource for professionals in research and development.

Introduction to Niobium Tetrafluoride and its Disproportionation

Niobium tetrafluoride (NbF₄) is a black, nonvolatile solid that serves as an important intermediate in niobium chemistry.[1] A key characteristic of NbF₄ is its tendency to undergo disproportionation, a type of redox reaction where a substance is simultaneously oxidized and reduced to form two different products. In the case of NbF₄, the niobium atom in the +4 oxidation state is converted to niobium(V) fluoride (B91410) (NbF₅) and a lower oxidation state niobium fluoride, typically niobium(III) fluoride (NbF₃).[1]

The nature of the disproportionation products can be influenced by the reaction conditions, such as temperature and the presence of a vacuum or an inert atmosphere in a sealed container.

Quantitative Data on Niobium Fluorides

The following tables summarize the key physical and chemical properties of niobium tetrafluoride and the products of its disproportionation.

Table 1: Physical and Chemical Properties of Niobium Tetrafluoride (NbF₄)

PropertyValue
Formula Weight 168.90 g/mol
Appearance Black crystalline solid
Crystal System Tetragonal
Melting Point Decomposes at 350 °C
Density 4.00 g/cm³
Solubility Reacts with water
Oxidation State of Nb +4

Table 2: Physical and Chemical Properties of Niobium Pentafluoride (NbF₅)

PropertyValue
Formula Weight 187.90 g/mol
Appearance Colorless, hygroscopic solid
Crystal System Monoclinic
Melting Point 72-73 °C
Boiling Point 236 °C
Density 3.293 g/cm³
Solubility Reacts with water; slightly soluble in chloroform, carbon disulfide, and sulfuric acid
Oxidation State of Nb +5

Table 3: Physical and Chemical Properties of Niobium Trifluoride (NbF₃)

PropertyValue
Formula Weight 149.90 g/mol
Appearance Blue crystalline solid
Oxidation State of Nb +3

Disproportionation Reactions of Niobium Tetrafluoride

The disproportionation of niobium tetrafluoride can proceed via different pathways depending on the experimental setup.

Disproportionation under Vacuum

When heated under vacuum, niobium tetrafluoride is stable between 275 °C and 325 °C. However, at 350 °C, it rapidly disproportionates to form niobium(V) fluoride and niobium(III) fluoride.[1]

Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

The more volatile NbF₅ can be removed by sublimation, allowing for the isolation of NbF₃.[2]

Disproportionation in a Sealed Niobium Ampoule

In a sealed niobium ampoule, the disproportionation of NbF₄ at 825 K (552 °C) yields niobium pentafluoride and a mixed-valence niobium subfluoride, Nb₂F₅.

Reaction: 2 NbF₄(s) → NbF₅(g) + Nb₂F₅(s)

It has also been reported that under vacuum above 623 K (350 °C), the products can be NbF₅ and a fluoride with the composition NbF₂.₃₇.

The following diagram illustrates the primary disproportionation pathway of niobium tetrafluoride.

DisproportionationReaction cluster_conditions Reaction Conditions NbF4 2 NbF₄ (s) (Niobium Tetrafluoride) Oxidation State: +4 NbF5 NbF₅ (g) (Niobium Pentafluoride) Oxidation State: +5 NbF4->NbF5 Oxidation NbF3 NbF₃ (s) (Niobium Trifluoride) Oxidation State: +3 NbF4->NbF3 Reduction condition1 Heat (≥ 350 °C) condition2 Vacuum

Caption: Disproportionation of Niobium Tetrafluoride.

Experimental Protocols

This section provides detailed methodologies for the synthesis of niobium tetrafluoride and its subsequent disproportionation.

Synthesis of Niobium Tetrafluoride (Precursor)

A common method for synthesizing NbF₄ involves the reduction of niobium pentafluoride (NbF₅) or the high-temperature reaction of niobium pentoxide (Nb₂O₅) with a fluorinating agent.[2]

Materials:

  • Niobium pentoxide (Nb₂O₅) or Niobium pentafluoride (NbF₅)

  • High-purity niobium metal powder (for reduction method)

  • Anhydrous hydrogen fluoride (HF) gas or a solid fluorinating agent

  • Inert gas (e.g., Argon)

  • Reaction vessel resistant to fluoride corrosion (e.g., nickel or Monel tube furnace)

  • Schlenk line and appropriate glassware

Procedure (High-Temperature Fluorination of Nb₂O₅):

  • Place the niobium pentoxide in a corrosion-resistant reaction vessel within a tube furnace.

  • Purge the system thoroughly with an inert gas (e.g., Argon) to eliminate air and moisture.

  • Heat the niobium precursor to a temperature range of 250-400°C.

  • Introduce a stream of anhydrous hydrogen fluoride gas over the heated precursor.

  • Maintain the reaction conditions until the conversion to niobium tetrafluoride is complete. The product is a dark, crystalline solid.

  • Cool the system to room temperature under the inert gas atmosphere.

  • Handle the resulting niobium tetrafluoride in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.

Thermal Disproportionation of Niobium Tetrafluoride

Procedure:

  • Place the synthesized niobium tetrafluoride in a suitable apparatus for thermal decomposition under vacuum.

  • Evacuate the system to a low pressure.

  • Gradually heat the NbF₄ sample to 350 °C.

  • Niobium pentafluoride will sublime as a volatile white solid. It can be collected on a cold finger or in a cooler part of the apparatus.

  • The non-volatile residue is niobium trifluoride, a blue solid.

  • After the reaction is complete, cool the apparatus to room temperature before carefully collecting the products in an inert atmosphere.

The following diagram illustrates a typical experimental workflow for the synthesis and disproportionation of niobium tetrafluoride.

ExperimentalWorkflow cluster_synthesis NbF₄ Synthesis cluster_disproportionation NbF₄ Disproportionation start Start: Nb₂O₅ or NbF₅ purge Purge with Inert Gas start->purge heat_synth Heat to 250-400 °C purge->heat_synth fluorinate Introduce Anhydrous HF heat_synth->fluorinate product_nbf4 Product: NbF₄ (s) fluorinate->product_nbf4 load_nbf4 Load NbF₄ into Vacuum Apparatus product_nbf4->load_nbf4 Transfer in Inert Atmosphere evacuate Evacuate System load_nbf4->evacuate heat_disp Heat to 350 °C evacuate->heat_disp separation Separation of Products heat_disp->separation product_nbf5 Product: NbF₅ (g) (Sublimes) separation->product_nbf5 product_nbf3 Product: NbF₃ (s) (Residue) separation->product_nbf3

Caption: Experimental Workflow for NbF₄ Synthesis and Disproportionation.

Characterization of Products

The products of the disproportionation reaction should be characterized to confirm their identity and purity.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the starting material and the products (NbF₄, NbF₅, and NbF₃).

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of niobium in the different fluoride compounds.

  • Elemental Analysis: To confirm the stoichiometry of the products.

Safety Considerations

  • Niobium fluorides are moisture-sensitive and should be handled in an inert and dry atmosphere (e.g., a glovebox).

  • Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • High-temperature reactions should be conducted with appropriate shielding and safety precautions.

This guide provides a foundational understanding of the disproportionation of niobium tetrafluoride. For specific applications, further optimization of the reaction conditions may be necessary.

References

Methodological & Application

Application Notes and Protocols for Niobium Fluoride as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niobium(V) fluoride (B91410) (NbF₅) as a highly efficient and versatile Lewis acid catalyst in various organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory implementation.

Introduction to Niobium Fluoride as a Lewis Acid

Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant catalytic activity in a range of organic reactions. Its strong electron-accepting nature allows it to activate a variety of functional groups, facilitating bond formation under often mild conditions. Compared to other niobium halides like niobium(V) chloride (NbCl₅), NbF₅ can offer unique reactivity and selectivity due to the high electronegativity of the fluorine atoms, which modulates the Lewis acidity of the niobium center.[1] Fluoride-containing niobium catalysts are effective as both Lewis and Brønsted acids in several organic transformations.[2]

Cyanosilylation of Aldehydes

One of the most well-documented and efficient applications of NbF₅ is in the cyanosilylation of aldehydes, a crucial reaction for the synthesis of cyanohydrins, which are versatile precursors for α-hydroxy acids and α-amino alcohols.[3]

Data Presentation

The cyanosilylation of various aldehydes using NbF₅ as a catalyst proceeds with high efficiency under mild, solvent-free conditions.[3]

EntryAldehydeCatalyst Loading (mol%)Time (min)Yield (%)
1Benzaldehyde0.510>95
24-Chlorobenzaldehyde0.510>95
34-Nitrobenzaldehyde0.510>95
4Cinnamaldehyde0.510>95
5Cyclohexanecarboxaldehyde0.510>95
6Furfural0.510>95
Experimental Protocol: General Procedure for Cyanosilylation of Aldehydes

This protocol describes a general, solvent-free method for the cyanosilylation of aldehydes catalyzed by NbF₅.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Trimethylsilyl (B98337) cyanide (TMSCN) (1.2 mmol)

  • Niobium(V) fluoride (NbF₅) (0.005 mmol, 0.5 mol%)

  • Anhydrous reaction vessel

  • Magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aldehyde (1.0 mmol) and trimethylsilyl cyanide (1.2 mmol).

  • Add niobium(V) fluoride (0.005 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude product can be directly purified by flash column chromatography on silica (B1680970) gel.

Reaction Mechanism: Cyanosilylation of Aldehydes

The proposed mechanism for the NbF₅-catalyzed cyanosilylation of aldehydes involves the activation of the aldehyde by the Lewis acidic niobium center.

Cyanosilylation_Mechanism NbF5 NbF₅ Activated_Complex [R-CHO---NbF₅] Activated Complex NbF5->Activated_Complex Coordination Aldehyde R-CHO Aldehyde->Activated_Complex TMSCN TMSCN TMSCN->Activated_Complex Nucleophilic Attack Cyanohydrin_Silyl_Ether R-CH(OTMS)CN Cyanohydrin Silyl Ether Activated_Complex->Cyanohydrin_Silyl_Ether Cyanide Transfer Catalyst_Regen NbF₅ Cyanohydrin_Silyl_Ether->Catalyst_Regen Catalyst Regeneration Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrates and Solvent Setup->Reagents Catalyst Add NbF₅ Catalyst Reagents->Catalyst Reaction Stir at Specified Temperature Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product Purification->Product

References

Application Note: Niobium(V) Fluoride as a Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyanosilylation of aldehydes is a pivotal transformation in organic synthesis, yielding cyanohydrin silyl (B83357) ethers that are versatile intermediates for the preparation of α-hydroxy acids, β-amino alcohols, and other pharmaceutically relevant compounds. Traditional methods often require stoichiometric amounts of Lewis acids and organic solvents, posing environmental and economic challenges. This application note details a highly efficient, simple, and mild protocol for the cyanosilylation of aldehydes utilizing a catalytic amount of niobium(V) fluoride (B91410) (NbF₅) under solvent-free conditions. This method offers significant advantages, including high yields, short reaction times, low catalyst loading, and a broad substrate scope, aligning with the principles of green chemistry.[1][2]

Advantages of Niobium(V) Fluoride Catalysis

Niobium(V) fluoride has emerged as a superior Lewis acid catalyst for this transformation due to several key features:

  • High Catalytic Activity: Only 0.5 mol% of NbF₅ is required to efficiently catalyze the reaction.[1][2]

  • Rapid Reaction Times: The cyano transfer from trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes is typically complete within 10 minutes at room temperature.[1][2]

  • Excellent Yields: A broad range of aromatic, aliphatic, cyclic, and heterocyclic aldehydes are converted to their corresponding cyanohydrin trimethylsilyl ethers in yields exceeding 95%.[1]

  • Solvent-Free Conditions: The reaction proceeds smoothly without the need for a solvent, reducing waste and simplifying product isolation.[1]

  • Mild Reaction Conditions: The reaction occurs at room temperature, tolerating a variety of functional groups.[1][2]

Reaction Mechanism

The catalytic cycle is initiated by the coordination of the Lewis acidic niobium(V) fluoride to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide group of trimethylsilyl cyanide (TMSCN). The subsequent transfer of the cyanide group and the silyl group results in the formation of the cyanohydrin trimethylsilyl ether and regeneration of the NbF₅ catalyst.

Cyanosilylation Mechanism cluster_0 Catalytic Cycle Aldehyde R-CHO Activated_Complex [R-CHO---NbF₅] Activated Complex Aldehyde->Activated_Complex + NbF₅ NbF5_cat NbF₅ Product Cyanohydrin Silyl Ether Activated_Complex->Product + TMSCN TMSCN TMSCN Product->NbF5_cat - NbF₅ (regenerated)

Caption: Proposed mechanism for NbF₅-catalyzed cyanosilylation of aldehydes.

Experimental Protocols

Materials and Equipment
  • Niobium(V) fluoride (NbF₅)

  • Aldehydes (various substrates)

  • Trimethylsilyl cyanide (TMSCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid handling

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system (silica gel)

  • Standard glassware for workup and purification

General Protocol for Solvent-Free Cyanosilylation of Aldehydes

This protocol is based on the procedure described by S. S. Kim and G. Rajagopal.[1][3]

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equivalents).

  • Carefully add niobium(V) fluoride (NbF₅) (0.005 mmol, 0.5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, the crude product can be directly purified by flash column chromatography on silica (B1680970) gel to afford the pure cyanohydrin trimethylsilyl ether.

Experimental_Workflow start Start add_reactants 1. Add Aldehyde (1 mmol) and TMSCN (1.2 mmol) to a flask. start->add_reactants add_catalyst 2. Add NbF₅ (0.5 mol%) under ambient conditions. add_reactants->add_catalyst stir_reaction 3. Stir at Room Temperature for 10 minutes. add_catalyst->stir_reaction monitor 4. Monitor by TLC. stir_reaction->monitor purify 5. Direct Purification by Flash Column Chromatography. monitor->purify end End Product: Cyanohydrin Silyl Ether purify->end

Caption: Experimental workflow for NbF₅-catalyzed cyanosilylation.

Data Presentation

The efficacy of this protocol has been demonstrated across a wide range of aldehyde substrates, consistently delivering high yields.[1]

Table 1: Niobium(V) Fluoride Catalyzed Cyanosilylation of Various Aldehydes

EntryAldehyde SubstrateReaction Time (min)Yield (%)
1Benzaldehyde10>95
24-Chlorobenzaldehyde10>95
34-Methoxybenzaldehyde10>95
42-Naphthaldehyde10>95
5Cinnamaldehyde10>95
6Cyclohexanecarboxaldehyde10>95
7Heptanal10>95
8Furfural10>95

Reaction Conditions: Aldehyde (1 mmol), TMSCN (1.2 mmol), NbF₅ (0.5 mol%), Room Temperature, Solvent-Free.[1][3]

Table 2: Comparison of NbF₅ with Other Lewis Acid Catalysts for the Cyanosilylation of Benzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
NbF₅ 0.5 None RT 10 >95 [1][3]
Zn(NTf₂)₂1DichloromethaneRT6098
Coordination Polymer2None (Microwave)509097

This comparative data highlights the superior efficiency of NbF₅ in terms of reaction time and solvent-free conditions.[3]

Conclusion

Niobium(V) fluoride serves as an exceptionally efficient catalyst for the solvent-free cyanosilylation of a diverse range of aldehydes. The protocol is characterized by its simplicity, mild conditions, speed, and high yields. These attributes make it a valuable and environmentally benign alternative to existing methods, with significant potential for application in both academic research and industrial drug development.

References

Application Notes and Protocols: Niobium Fluoride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of niobium fluoride (B91410) compounds (e.g., NbF₅, NbO₂F) in materials science. It includes comparative data, detailed experimental protocols, and process visualizations to support research and development activities.

Application: Lewis Acid Catalysis in Organic Synthesis

Niobium(V) fluoride (NbF₅) is a powerful and versatile Lewis acid catalyst used in a variety of organic transformations.[1][2] Its high efficiency, mild reaction conditions, and low catalyst loadings make it an attractive alternative to traditional catalysts.[1][3] A notable application is the cyanosilylation of aldehydes, a key reaction for forming cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][5]

Data Presentation: Comparative Catalyst Performance

The following table summarizes the performance of NbF₅ in the cyanosilylation of benzaldehyde (B42025) and compares it with other common Lewis acid catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
NbF₅ 0.5 Solvent-free Room Temp. 10 min >95 [4],[5]
BF₃·OEt₂10CH₂Cl₂Room Temp.1 h90[3]
Sc(OTf)₃1.0CH₂Cl₂Room Temp.2 h92[3]
AlCl₃100DichloromethaneRoom Temp.1 h95[1]
FeCl₃100DichloromethaneRoom Temp.3 h85[1]
Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of Aldehydes

This protocol describes a general, solvent-free procedure for the cyanosilylation of aldehydes using NbF₅.[4][5]

Materials:

  • Niobium(V) fluoride (NbF₅)

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl (B98337) cyanide (TMSCN)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, flasks)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Add the desired aldehyde (1.0 mmol) to a clean, dry reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add NbF₅ (0.005 mmol, 0.5 mol%) to the flask.

  • Reagent Addition: Under a fume hood, carefully add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the mixture while stirring.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a cyanohydrin silyl (B83357) ether, can be purified by column chromatography if necessary.

Visualization: Catalytic Cycle and Workflow

The following diagrams illustrate the proposed catalytic cycle for the cyanosilylation reaction and the general experimental workflow.

G cluster_workflow Experimental Workflow A Add Aldehyde to Flask B Add NbF5 Catalyst (0.5 mol%) A->B C Add TMSCN (1.2 equiv) B->C D Stir at Room Temp (10 min) C->D E Quench with NaHCO3 D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: General workflow for NbF₅-catalyzed cyanosilylation.

G NbF5 NbF5 Catalyst Activated Activated Complex [R-CHO---NbF5] NbF5->Activated Coordination Aldehyde R-CHO (Aldehyde) Aldehyde->Activated Product_intermediate Cyanohydrin Silyl Ether + Regenerated NbF5 Activated->Product_intermediate Nucleophilic Attack TMSCN TMSCN TMSCN->Product_intermediate Product_intermediate->NbF5 Catalyst Regeneration

Caption: Proposed catalytic cycle for cyanosilylation.

Application: Synthesis of 2D Niobium Carbide (MXene)

Niobium carbide MXenes (e.g., Nb₂CTₓ) are a class of 2D materials with excellent electrical conductivity and a large surface area, making them promising for energy storage, catalysis, and sensor applications.[6] They are typically synthesized by selectively etching the 'A' layer (commonly aluminum) from a parent MAX phase material (e.g., Nb₂AlC) using a fluoride-containing solution.[6][7]

Data Presentation: Comparison of MXene Synthesis Etchants
MAX PhaseEtchant SolutionTemperature (°C)Time (h)OutcomeReference
Nb₂AlC50% aq. Hydrofluoric Acid (HF)5590Nb₂CTₓ nanosheets[8]
Nb₂AlC / Nb₄AlC₃LiF + HCl (MILD method)5096Multilayer Nb₂CTₓ / Nb₄C₃Tₓ[7]
Nb₂AlCElectrochemical Etching (Fluoride-Free)Room Temp.-Fluoride-free Nb₂CTₓ[9],[8]
Experimental Protocol: MXene (Nb₂CTₓ) Synthesis via MILD Method

This protocol details the "MILD" (Minimally Intensive Layer Delamination) method, which uses lithium fluoride and hydrochloric acid as an in situ HF generator, offering a safer alternative to concentrated HF.[7]

Materials:

  • Niobium Aluminum Carbide (Nb₂AlC) MAX phase powder

  • Lithium Fluoride (LiF)

  • Hydrochloric Acid (HCl, 37%)

  • Deionized (DI) water

  • Plastic or Teflon beaker

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • Reaction Setup: In a plastic or Teflon beaker, add 1 g of Nb₂AlC MAX phase powder and 1 g of LiF.

  • Etching: Slowly and carefully add 8.5 mL of 37% HCl to the powder mixture while stirring. Caution: This reaction generates HF in situ. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Reaction Conditions: Heat the stirring mixture to 50 °C and maintain for 96 hours. The solution will turn dark as the aluminum is etched away.

  • Washing and Neutralization: After the reaction, allow the mixture to cool. Begin the washing process by adding DI water, centrifuging the suspension at ~2750 rpm for 5 minutes, and decanting the acidic supernatant.

  • Repeat Washing: Repeat the washing step (resuspending in DI water, centrifuging, and decanting) until the pH of the supernatant is approximately 6.

  • Drying: Once neutralized, collect the resulting multilayer MXene powder and dry it in an oven at 120 °C for 4 hours.

  • Exfoliation (Optional): To obtain delaminated single or few-layer MXene nanosheets, the dried powder can be redispersed in DI water and sonicated, followed by centrifugation to separate the exfoliated sheets in the supernatant from the un-exfoliated sediment.

Visualization: MXene Synthesis Workflow

cluster_synthesis MXene Synthesis from MAX Phase MAX Nb2AlC (MAX Phase) Etching Selective Etching of Al Layer (50°C, 96h) MAX->Etching Etchant LiF + HCl (Fluoride Etchant) Etchant->Etching Washing Washing & Centrifugation (until pH ~6) Etching->Washing Drying Drying (120°C, 4h) Washing->Drying MXene Nb2CTx (Multilayer MXene) Drying->MXene

Caption: Workflow for the synthesis of Nb₂CTₓ MXene.

Application: Energy Storage Materials

Niobium-based materials, including niobium oxyfluoride (NbO₂F), are emerging as promising candidates for electrode materials in next-generation energy storage devices like lithium-ion batteries.[10] Their unique crystal structures can facilitate high-rate capability and long cycle life.

Data Presentation: Electrochemical Performance of Niobium-Based Anodes

The table below compares the electrochemical properties of niobium oxyfluoride with different polymorphs of niobium pentoxide (Nb₂O₅) when used as anode materials in lithium-ion batteries.

MaterialSpecific Capacity (mAh/g)Operating Voltage (V vs. Li/Li⁺)Cycling StabilityReference
NbO₂F ~200-2501.5 - 1.8Good[10]
T-Nb₂O₅~2001.0 - 3.0Excellent[10]
H-Nb₂O₅~1901.0 - 3.0High Rate Capability[10]
B-Nb₂O₅~2251.0 - 3.0Moderate[10]
Experimental Protocol: Synthesis of Niobium Oxyfluoride (Nb₃O₇F)

This protocol describes a solid-state synthesis method for niobium oxyfluoride by reacting niobium pentoxide with Polytetrafluoroethylene (PTFE) as the fluorinating agent.[11]

Materials:

  • Niobium(V) oxide (Nb₂O₅) powder

  • Polytetrafluoroethylene (PTFE) powder

  • Quartz ampule and quartz container

  • Vacuum sealing equipment

  • High-temperature tube furnace

Procedure:

  • Sample Preparation: Pelletize the starting Nb₂O₅ oxide powder.

  • Ampule Setup: Place the Nb₂O₅ pellet into a quartz ampule. Separately, place the PTFE powder into a smaller quartz container and place it inside the same ampule. The nominal F/O ratio can be adjusted by varying the amount of PTFE.

  • Evacuation and Sealing: Evacuate the quartz ampule to create a vacuum and then seal it.

  • Heat Treatment: Place the sealed ampule in a tube furnace and heat it to the desired reaction temperature (e.g., 700-900 °C) for 24 hours.[11]

  • Cooling and Collection: After the reaction period, cool the ampule down to room temperature. Carefully break the ampule in a well-ventilated area to retrieve the synthesized niobium oxyfluoride product, which may appear bluish-black.[11]

  • Characterization: Analyze the product using X-ray Diffraction (XRD) to confirm the crystal structure and phase purity of the synthesized niobium oxyfluoride (e.g., Nb₃O₇F, Nb₅O₁₂F).[11]

Visualization: Logical Relationship for Material Synthesis

G cluster_synthesis Solid-State Synthesis of Niobium Oxyfluoride Nb2O5 Nb2O5 Precursor Reaction Sealed Quartz Ampule High-Temp Reaction Nb2O5->Reaction PTFE PTFE (Fluorine Source) PTFE->Reaction Parameters Process Parameters Parameters->Reaction Temp Temperature (700-900°C) Time Time (24h) Ratio F/O Ratio Product Niobium Oxyfluoride (e.g., Nb3O7F) Reaction->Product

Caption: Key factors in the synthesis of niobium oxyfluoride.

References

Application Notes and Protocols for Niobium Fluoride as a CVD Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium and its compounds, such as niobium oxide (Nb₂O₅) and niobium nitride (NbN), are materials of significant interest for a variety of advanced applications. Their unique properties, including high dielectric constant, chemical stability, and superconductivity, make them suitable for use in microelectronics, optical coatings, and superconducting devices. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films of these materials.

This document provides detailed application notes and protocols for the use of niobium(V) fluoride (B91410) (NbF₅) as a precursor for the CVD of niobium-based thin films. Niobium pentafluoride is a volatile solid, making it a suitable precursor for CVD processes.[1][2]

Applications of Niobium-Based Films via CVD from Niobium Fluoride

Thin films produced from this compound precursors have a range of potential applications:

  • Electronics: As a precursor for thin films with specific electronic properties, it is useful in the manufacturing of semiconductors and other electronic components. Niobium oxide films, for instance, are investigated as high-k dielectrics.

  • Optical Coatings: this compound is used to produce optical coatings that enhance the performance of lenses, mirrors, and filters by controlling the reflection and transmission of light.

  • Superconductors: Niobium and its alloys are critical materials for superconducting applications, such as in medical imaging and scientific research. CVD using this compound precursors can be a method to fabricate these superconducting layers.

Chemical Vapor Deposition (CVD) Process Overview

The CVD process for depositing niobium-based films from a this compound precursor generally involves the following steps:

  • Vaporization: Solid NbF₅ is heated to generate a sufficient vapor pressure.

  • Transport: An inert carrier gas (e.g., Argon) transports the NbF₅ vapor into the reaction chamber.

  • Reaction: In the reaction chamber, the precursor vapor reacts with a co-reactant gas on a heated substrate.

    • For metallic niobium (Nb) deposition, hydrogen (H₂) is typically used as a reducing agent.

    • For niobium oxide (Nb₂O₅) deposition, an oxygen source (e.g., O₂) is introduced.

  • Deposition: The reaction products deposit as a thin film on the substrate, and volatile byproducts are removed by the vacuum system.

Chemical Reactions

The primary chemical reactions anticipated in the CVD process are:

  • Niobium (Nb) Deposition: 2 NbF₅(g) + 5 H₂(g) → 2 Nb(s) + 10 HF(g) (This reaction is analogous to the well-documented reduction of NbCl₅ with H₂)[3][4]

  • Niobium Oxide (Nb₂O₅) Deposition: 4 NbF₅(g) + 5 O₂(g) → 2 Nb₂O₅(s) + 10 F₂(g) or in the presence of water vapor: 2 NbF₅(g) + 5 H₂O(g) → Nb₂O₅(s) + 10 HF(g)

Experimental Protocols

The following sections provide generalized protocols for the CVD of niobium and niobium oxide films using NbF₅. These are starting points and will likely require optimization for specific applications and reactor geometries.

General Experimental Setup

A typical CVD setup for a solid precursor like NbF₅ includes:

  • A precursor delivery system with a heated sublimator (or bubbler) to vaporize the NbF₅.

  • Mass flow controllers for precise control of carrier and reactant gas flow rates.

  • A heated reaction chamber capable of reaching the required substrate temperatures.

  • A vacuum system to maintain the desired pressure.

  • A substrate holder with a heater.

  • An exhaust system with appropriate scrubbing for corrosive byproducts like HF.

Protocol 1: Chemical Vapor Deposition of Metallic Niobium (Nb) Films

Objective: To deposit a thin film of metallic niobium on a substrate using NbF₅ as the precursor and H₂ as the reducing agent.

Materials:

  • Niobium(V) fluoride (NbF₅), 99%+ purity

  • Hydrogen (H₂), ultra-high purity

  • Argon (Ar), ultra-high purity (carrier gas)

  • Substrates (e.g., silicon, sapphire, copper)

Experimental Parameters:

ParameterValue/RangeNotes
Precursor Temperature 80 - 120 °CThis temperature range corresponds to a NbF₅ vapor pressure of approximately 1 - 10 Torr, which is suitable for CVD.[5] The temperature should be precisely controlled to ensure a stable precursor flow rate.
Substrate Temperature 650 - 1150 °CHigher temperatures generally lead to higher deposition rates and better film crystallinity. A very high deposition rate of 250 µm/h has been reported at 1150°C for atmospheric pressure CVD.
Chamber Pressure 1 - 10 Torr (Low Pressure CVD) or 760 Torr (Atmospheric Pressure CVD)Low pressure is often preferred for better film uniformity and step coverage.
Ar Carrier Gas Flow Rate 50 - 200 sccmTo be optimized based on reactor geometry and desired deposition rate.
H₂ Reactant Gas Flow Rate 100 - 500 sccmThe H₂:NbF₅ ratio is a critical parameter influencing the reduction reaction.

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone (B3395972) and isopropanol) and load them into the reaction chamber.

  • System Purge: Purge the entire system, including the precursor line, with inert gas (Ar) to remove any residual air and moisture.

  • Precursor Heating: Heat the NbF₅ sublimator to the desired temperature (e.g., 90°C) to establish a stable vapor pressure. Ensure all lines leading to the reactor are heated to a higher temperature (e.g., 110°C) to prevent precursor condensation.

  • Substrate Heating: Heat the substrate to the target deposition temperature under an Ar flow.

  • Deposition: a. Introduce the H₂ reactant gas into the chamber and allow the flow to stabilize. b. Start the Ar carrier gas flow through the NbF₅ sublimator to transport the precursor vapor into the reaction chamber. c. Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • Shutdown: a. Stop the carrier gas flow to halt precursor delivery. b. Turn off the H₂ reactant gas. c. Cool down the substrate and the precursor sublimator under an Ar flow. d. Vent the chamber to atmospheric pressure with Ar before removing the coated substrates.

Protocol 2: Chemical Vapor Deposition of Niobium Oxide (Nb₂O₅) Films

Objective: To deposit a thin film of niobium oxide on a substrate using NbF₅ as the precursor and an oxygen source.

Materials:

  • Niobium(V) fluoride (NbF₅), 99%+ purity

  • Oxygen (O₂), ultra-high purity

  • Argon (Ar), ultra-high purity (carrier gas)

  • Substrates (e.g., silicon, quartz)

Experimental Parameters:

ParameterValue/RangeNotes
Precursor Temperature 80 - 120 °CTo achieve a suitable vapor pressure of NbF₅.[5]
Substrate Temperature 400 - 700 °CThe deposition temperature will influence the stoichiometry and crystallinity of the Nb₂O₅ film.
Chamber Pressure 1 - 10 TorrLow Pressure CVD is commonly used for oxide thin films.
Ar Carrier Gas Flow Rate 50 - 200 sccmTo be optimized for the specific system.
O₂ Reactant Gas Flow Rate 50 - 200 sccmThe O₂:NbF₅ ratio will affect the film's oxygen content and properties.

Procedure:

The procedure is similar to that for metallic niobium deposition, with the key difference being the use of O₂ instead of H₂ as the reactant gas.

  • Follow steps 1-4 from Protocol 1.

  • Deposition: a. Introduce the O₂ reactant gas into the chamber. b. Start the Ar carrier gas flow through the NbF₅ sublimator. c. Continue the deposition for the required duration.

  • Shutdown: a. Stop the carrier gas and O₂ flow. b. Cool the system under an Ar purge. c. Vent the chamber and remove the samples.

Data Presentation: this compound Properties

For successful CVD, understanding the physical properties of the precursor is crucial.

Table 1: Physical Properties of Niobium(V) Fluoride (NbF₅)

PropertyValueReference
Molar Mass 187.90 g/mol [1]
Melting Point 78.9 - 80.0 °C[1][5]
Boiling Point 233.3 - 234.9 °C[1][5]
Density 3.29 g/cm³ (at 25°C)[5]

Table 2: Vapor Pressure of Niobium(V) Fluoride (NbF₅)

Temperature (°C)Vapor Pressure (Torr)Notes
20 - 78.9P = 10^(14.397 - 4900 / (T + 273.15))For solid NbF₅
78.9 - 255P = 10^(8.3716 - 2779.3 / (T + 273.15))For liquid NbF₅
Data sourced from Junkins et al. (1952) as cited in[5].

Visualizations

Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_process CVD Process cluster_shutdown Shutdown & Characterization sub_prep Substrate Cleaning load_sub Load Substrate into Reactor sub_prep->load_sub purge System Purge with Ar load_sub->purge load_pre Load NbF5 into Sublimator heat_pre Heat NbF5 Sublimator load_pre->heat_pre heat_sub Heat Substrate purge->heat_sub intro_pre Introduce NbF5 Vapor via Ar Carrier Gas heat_pre->intro_pre intro_react Introduce Reactant Gas (H2 or O2) heat_sub->intro_react deposition Film Deposition intro_pre->deposition stop_flow Stop Precursor & Reactant Flow deposition->stop_flow cooldown Cooldown System under Ar stop_flow->cooldown unload Unload Coated Substrate cooldown->unload characterize Film Characterization unload->characterize

Caption: General workflow for the Chemical Vapor Deposition process.

Reaction Pathway for Metallic Niobium Deposition

Reaction_Pathway cluster_reactants Gas Phase Reactants cluster_surface Heated Substrate Surface cluster_products Products NbF5 NbF5 (vapor) adsorption Adsorption & Surface Reaction NbF5->adsorption H2 H2 (gas) H2->adsorption Nb Nb (solid film) adsorption->Nb HF HF (gas byproduct) adsorption->HF

Caption: Reaction pathway for the reduction of NbF₅ by H₂ to form a niobium film.

References

Application Notes and Protocols for Niobium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety protocols for niobium pentafluoride (NbF₅). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental results.

Hazard Identification and Physicochemical Properties

Niobium pentafluoride is a highly corrosive and moisture-sensitive solid.[1][2] It reacts with water, including atmospheric moisture, to produce hydrofluoric acid (HF), a highly toxic and corrosive substance.[3]

Signal Word: Danger[2]

Hazard Statements:

  • Causes severe skin burns and eye damage.[2][4]

  • Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Causes serious eye damage.[2][4]

Precautionary Statements:

  • Do not breathe dust or mist.[2]

  • Wash skin thoroughly after handling.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Store locked up.[1][2]

Physicochemical Data Summary Table

PropertyValue
Molecular Formula NbF₅[1]
Molecular Weight 187.9 g/mol [1]
Appearance White to pale yellow powder or colorless monoclinic crystals.[3]
Melting Point 72 °C[3]
Boiling Point 220 °C[3]
Solubility Reacts with water and alcohol. Slightly soluble in chloroform (B151607) and carbon disulfide.[3]
Sensitivity Moisture sensitive.[1][2]

Exposure Limits for Fluorides

ParameterValue
OSHA PEL (Permissible Exposure Limit) 2.5 mg/m³ (as F)[4]
ACGIH TLV (Threshold Limit Value) 2.5 mg/m³ (as F)[4]
ACGIH BEI (Biological Exposure Indices) 2 mg/L in urine (prior to shift); 3 mg/L in urine (end of shift)[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling niobium pentafluoride to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves such as nitrile rubber (minimum 0.11 mm thickness) are required.[2] Always check the breakthrough time and permeability of the gloves with the manufacturer's specifications.[6]

    • Clothing: A lab coat and chemical-resistant apron are necessary.[5] For larger quantities or increased risk of exposure, a chemical-resistant suit may be required.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with a particulate filter is required if there is a risk of inhaling dust.[1] All work should be conducted in a certified chemical fume hood.[2]

PPE Selection Workflow

PPE_Selection start Start: Task involves Niobium Pentafluoride fume_hood Is work performed in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator with particulate filter fume_hood->respirator No goggles_shield Wear chemical safety goggles and a face shield fume_hood->goggles_shield Yes respirator->goggles_shield gloves Wear chemical-resistant gloves (e.g., Nitrile) goggles_shield->gloves lab_coat Wear a lab coat and chemical-resistant apron gloves->lab_coat end Proceed with work lab_coat->end

Figure 1: PPE Selection Workflow

Handling and Storage Protocols

Handling:

  • Work Area: All manipulations of niobium pentafluoride must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox with an inert atmosphere.[1][2]

  • Inert Atmosphere: Due to its high reactivity with moisture, handle under a dry, inert gas such as argon or nitrogen.[2]

  • Avoidance of Incompatibles: Keep away from water, strong acids, strong bases, and strong oxidizing agents.[1][2]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2]

Storage:

  • Container: Store in a tightly sealed, chemically compatible container.[2] Do not store in glass containers.[2]

  • Environment: Keep in a cool, dry, and well-ventilated place designated as a corrosives area.[1]

  • Segregation: Store away from incompatible materials.[2]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[1][2]

Experimental Protocol: General Procedure for Use as a Catalyst

This protocol outlines a general procedure for using niobium pentafluoride as a catalyst in a moisture-sensitive reaction.

Materials:

  • Niobium Pentafluoride (NbF₅)

  • Anhydrous solvent

  • Reactants (dried and purified)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for liquid transfer

Procedure:

  • Preparation of Reaction Vessel:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours.

    • Assemble the reaction vessel (e.g., Schlenk flask with a condenser and stir bar) while still hot and allow it to cool under a stream of inert gas.

  • Addition of Catalyst:

    • In the fume hood and under a positive pressure of inert gas, quickly weigh the required amount of niobium pentafluoride.

    • Transfer the catalyst to the reaction vessel against a counter-flow of inert gas.

  • Addition of Solvent and Reactants:

    • Add the anhydrous solvent to the reaction vessel via a cannula or syringe.

    • Begin stirring to dissolve or suspend the catalyst.

    • Add the reactants sequentially via syringe or as a solution in the anhydrous solvent.

  • Reaction:

    • Maintain the inert atmosphere and stir the reaction mixture at the desired temperature for the specified time.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Quenching and Work-up:

    • Cool the reaction mixture to the appropriate temperature.

    • Slowly and carefully quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate), being mindful of potential gas evolution and exotherm.

    • Proceed with the standard extraction and purification protocol for the desired product.

  • Waste Disposal:

    • Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[2][5] In-lab neutralization is not recommended.[5]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.[2]

  • Isolate: Isolate the spill area to prevent the spread of the material.[2]

  • PPE: Don the appropriate PPE, including respiratory protection, before entering the spill area.[2]

  • Cleanup:

    • Do not use water.[2]

    • Carefully sweep up the spilled solid, avoiding dust generation.[1]

    • Use a HEPA-filtered vacuum for larger spills.[2]

    • Place the collected material into a clearly labeled, dry, and sealed container for hazardous waste disposal.[2][5]

  • Decontamination: Decontaminate the spill area with a suitable absorbent material, and then clean with soap and water if appropriate for the surface.

Spill Response Workflow

Spill_Response spill Niobium Pentafluoride Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ventilate the area evacuate->ventilate ppe Don appropriate PPE (Full face shield, gloves, respirator, lab coat) ventilate->ppe cleanup Clean up spill without water (Use HEPA vacuum or sweep carefully) ppe->cleanup containerize Place waste in a labeled, sealed hazardous waste container cleanup->containerize decontaminate Decontaminate the area containerize->decontaminate report Report the incident decontaminate->report

Figure 2: Spill Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] If the person is conscious, give them plenty of water to drink.[1] Seek immediate medical attention.[1]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) for niobium pentafluoride before use.

References

Application Notes and Protocols for the Catalytic Use of Niobium(V) Fluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium(V) fluoride (B91410) (NbF₅) has emerged as a potent and versatile Lewis acid catalyst in a variety of organic transformations. Its strong electron-accepting nature facilitates key bond-forming reactions, often under mild conditions with high efficiency and selectivity. This document provides a comprehensive overview of the catalytic applications of NbF₅, with a focus on detailed experimental protocols and quantitative data to support researchers in the practical application of this catalyst.

Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes to form cyanohydrin silyl (B83357) ethers is a cornerstone transformation in organic synthesis, providing valuable precursors for α-hydroxy acids, α-amino alcohols, and other pharmaceutically relevant molecules. NbF₅ has proven to be an exceptionally efficient catalyst for this reaction, offering significant advantages over traditional Lewis acids.[1][2]

Application Notes:

Niobium(V) fluoride is a highly effective catalyst for the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a wide range of aldehydes, including aromatic, aliphatic, cyclic, and heterocyclic substrates.[1][2] The reaction proceeds rapidly at room temperature under solvent-free conditions with very low catalyst loading (0.5 mol%).[1][2] This method is characterized by its simplicity, mildness, and high yields, often exceeding 95%.[1][2] The tolerance of various functional groups makes it a valuable tool in complex molecule synthesis.[1] Compared to other Lewis acids like BF₃·OEt₂ and Sc(OTf)₃, NbF₅ demonstrates superior performance in terms of reaction time and yield.[1][2] The catalytic cycle is believed to involve the coordination of the Lewis acidic niobium center to the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of the cyanide from TMSCN.

Quantitative Data Summary:

Aldehyde SubstrateCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
Benzaldehyde0.5Room Temperature10>95[1][2]
4-Chlorobenzaldehyde0.5Room Temperature10>95[1][2]
4-Methoxybenzaldehyde0.5Room Temperature10>95[1][2]
Cinnamaldehyde0.5Room Temperature10>95[1][2]
Cyclohexanecarboxaldehyde0.5Room Temperature10>95[1][2]
Furfural0.5Room Temperature10>95[1][2]

Experimental Protocol: General Procedure for the NbF₅-Catalyzed Cyanosilylation of Aldehydes

Materials:

  • Aldehyde (1.0 mmol)

  • Niobium(V) fluoride (NbF₅) (0.005 mmol, 0.5 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol).

  • Add dispersed Niobium(V) fluoride (0.5 mol%) to the aldehyde.

  • Under a fume hood, carefully add trimethylsilyl cyanide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired cyanohydrin silyl ether.

Mandatory Visualization:

cyanosilylation_mechanism cluster_reactants Reactants cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product Product Formation Aldehyde R-CHO Activated_Aldehyde R-CHO---NbF₅ Aldehyde->Activated_Aldehyde Coordination TMSCN TMS-CN Intermediate [R-CH(O-NbF₅)-CN-TMS]⁺ TMSCN->Intermediate Attack on Carbonyl NbF5_cat NbF₅ (catalyst) NbF5_cat->Activated_Aldehyde Activated_Aldehyde->Intermediate Product R-CH(OTMS)-CN Intermediate->Product Silyl Transfer Regenerated_Cat NbF₅ Intermediate->Regenerated_Cat Catalyst Regeneration

Caption: Proposed mechanism for NbF₅-catalyzed cyanosilylation.

Other Potential Catalytic Applications

While the cyanosilylation of aldehydes is the most thoroughly documented application of NbF₅, its strong Lewis acidity suggests its potential in a broader range of organic reactions. However, for many transformations where other niobium halides like niobium(V) chloride (NbCl₅) are known to be effective, specific data for NbF₅ is often not available in the current literature.[3] Researchers are encouraged to explore the use of NbF₅ in the following areas, drawing parallels from the known reactivity of NbCl₅.

Application Notes:

  • Friedel-Crafts Reactions: Niobium pentachloride (NbCl₅) is a known catalyst for Friedel-Crafts acylation and alkylation reactions.[3] Given that the Lewis acidity of the niobium center is modulated by the halogen atom, NbF₅ could potentially serve as a catalyst for these fundamental C-C bond-forming reactions.[3]

  • Multicomponent Reactions: Niobium pentachloride has been reported to catalyze multicomponent reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones and the synthesis of quinolines.[4] The ability of NbF₅ to act as a strong Lewis acid could be beneficial in promoting these complex transformations.

  • Cycloaddition Reactions: Lewis acids are frequently employed to catalyze cycloaddition reactions like the Diels-Alder reaction. While there are reports on NbCl₅ catalysis in Diels-Alder reactions, the use of NbF₅ in this context remains an area for investigation.

  • Mukaiyama Aldol (B89426) Reaction: The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is a classic Lewis acid-catalyzed process. The strong oxophilicity and Lewis acidity of niobium halides suggest that NbF₅ could be an effective catalyst.

Experimental Protocol: Representative Protocol for NbCl₅-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542) (for adaptation and exploration with NbF₅)

Materials:

Procedure:

  • To a solution of anisole (1 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) at room temperature, add NbCl₅ (0.05 mmol).

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Substrates (e.g., Aldehyde, TMSCN) Add_Catalyst 2. Add NbF₅ Catalyst Reactants->Add_Catalyst Stir 3. Stir at Specified Temperature and Time Add_Catalyst->Stir Monitor 4. Monitor by TLC Stir->Monitor Workup 5. Quench Reaction (if necessary) Monitor->Workup Reaction Complete Purify 6. Purify Product (e.g., Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for NbF₅-catalyzed reactions.

References

Niobium Fluoride for Thin Film Production in Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of niobium(V) fluoride (B91410) (NbF₅) in the production of thin films for electronic applications. The focus is on Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), two key techniques for fabricating high-quality, ultra-thin films with precise thickness control. These films are particularly relevant for advanced electronic devices, including superconductors.

Overview and Applications

Niobium-based thin films are integral to various high-technology applications due to their unique properties. Niobium(V) fluoride is a versatile precursor for depositing these films, which are used in:

  • Superconducting Electronics: Niobium and its compounds, such as niobium nitride and niobium carbide, exhibit superconductivity at low temperatures, making them crucial for quantum computing and sensitive magnetic field detectors.[1][2][3]

  • Semiconductors: Niobium oxide thin films, derived from fluoride precursors, are used in capacitors and as high-k dielectric materials in transistors.[4][5]

  • Optical Coatings: These films can be used to control the reflection and absorption of light on optical components like lenses and solar panels.[5]

Deposition Techniques and Precursors

Niobium(V) fluoride is a solid precursor that can be sublimated to a gaseous state for use in deposition processes. It is often used in conjunction with a co-reactant to achieve the desired film composition.

Common Deposition Techniques:

  • Atomic Layer Deposition (ALD): A thin film deposition technique that uses sequential, self-limiting surface reactions to grow films one atomic layer at a time. This method provides excellent control over film thickness and uniformity.[6]

  • Plasma-Enhanced Atomic Layer Deposition (PEALD): A variation of ALD that uses plasma to enhance the reactivity of the precursors, often allowing for lower deposition temperatures.[1]

  • Chemical Vapor Deposition (CVD): A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[7]

Key Precursors:

Precursor/ReactantChemical FormulaDeposition Technique(s)Resulting Film
Niobium(V) FluorideNbF₅ALD, PEALD, CVDNiobium, Niobium Carbide, Niobium Carbonitride, Niobium Silicide
Hydrogen PlasmaH₂PEALDElemental Niobium[1]
Trimethylaluminum (TMA)Al(CH₃)₃ALDNiobium Carbide[2]
1,4-bis(trimethylsilyl)-1,4-dihydropyrazine(Me₃Si)₂DHPALDNiobium Carbonitride[3]
DisilaneSi₂H₆ALDNiobium Silicide[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on the deposition of niobium-based thin films using niobium fluoride.

Table 1: Deposition Parameters
Film TypeDeposition MethodSubstrateDeposition Temperature (°C)NbF₅ Pulse Time (s)Co-reactant Pulse Time (s)Growth Per Cycle (Å/cycle)
Elemental NiobiumPEALDSilicon300 - 4000.7N/A (H₂ plasma)-
Niobium CarbideALD-125 - 350--4.5 - 5.7[2]
Niobium CarbonitrideALDSi, Ru, TiN, Soda lime glass250 - 4502.03.0 ((Me₃Si)₂DHP)1.3[3]
Niobium SilicideALD-150 - 300--4.5[6][8]
Table 2: Thin Film Properties
Film TypeDeposition Temperature (°C)Superconducting Critical Temperature (Tc) (K)Room Temperature Resistivity (µΩ cm)Impurities
Elemental Niobium300250 - 120[1]Fluorine (≤5%), Oxygen (≤10%), Carbon (≤9%)[1]
Elemental Niobium4005.7[1]50 - 120[1]Lower oxygen content[1]
Niobium Carbide3501.8 (up to 3.8 with NH₃)[2]-Amorphous carbon, AlF₃, NbFₓ, NbClₓ[2]
Niobium CarbonitrideAs-deposited---
Niobium CarbonitrideAnnealed at 950 °C14.5[3]--
Niobium Silicide150 - 4003.1[6]150[8]No detectable fluorine[8]

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Elemental Niobium Thin Films

This protocol is based on the work describing the deposition of superconducting elemental niobium films.[1]

1. Precursor and Substrate Preparation:

  • Load Niobium(V) fluoride (NbF₅, 99% purity) into a bubbler and heat to 70°C using a heating jacket.
  • Use Argon (99.9999% pure) as a carrier gas with a flow rate of 100 sccm.
  • Prepare silicon substrates for deposition.

2. Deposition Cycle:

  • Introduce the NbF₅ precursor into the deposition chamber with a pulse duration of 700 ms.
  • Purge the chamber with Argon for 15 seconds at a flow rate of 250 sccm and a chamber pressure of 20 mT.
  • Introduce hydrogen plasma into the chamber. The duration and power of the plasma can be varied to optimize film properties.
  • Purge the chamber again with Argon.
  • Repeat the cycle until the desired film thickness is achieved.

3. Deposition Temperature:

  • Maintain the substrate temperature between 300°C and 400°C. Higher temperatures (e.g., 400°C) can lead to lower oxygen contamination and improved superconducting properties.[1]

4. (Optional) Substrate Biasing:

  • Applying a radio frequency bias to the substrate during the hydrogen plasma step can improve the crystallinity and superconducting transition temperature of the deposited film.[1]

Protocol 2: Thermal Atomic Layer Deposition (ALD) of Niobium Carbonitride (NbCₓNᵧ) Thin Films

This protocol is adapted from a study on the ALD of superconductive niobium carbonitride thin films.[3]

1. Precursor and Substrate Preparation:

  • Use a hot-wall ALD reactor (e.g., ASM F-120).
  • Heat Niobium(V) fluoride (NbF₅, 99% purity) to a sublimation temperature of 32°C.
  • Synthesize and use 1,4-bis(trimethylsilyl)–1,4-dihydropyrazine ((Me₃Si)₂DHP) as the co-reactant, with a sublimation temperature of 35°C.
  • Use Nitrogen (99.999%) as the carrier and purge gas.
  • Prepare substrates such as Si, Ru, TiN, or soda lime glass.

2. Deposition Cycle:

  • Maintain the reactor pressure at 5-10 mbar.
  • Pulse NbF₅ into the reactor for 2.0 seconds.
  • Purge with nitrogen.
  • Pulse (Me₃Si)₂DHP into the reactor for 3.0 seconds.
  • Purge with nitrogen.
  • Repeat the cycle to achieve the desired film thickness. Films can be continuous after as few as 25-50 cycles.[3]

3. Deposition Temperature:

  • Set the deposition temperature in the range of 250–450°C.

4. Post-Deposition Annealing:

  • To enhance the superconducting properties, anneal the deposited films at high temperatures (e.g., 950°C).

Visualizations

Experimental Workflow for PEALD of Elemental Niobium

PEALD_Workflow cluster_chamber Deposition Chamber cluster_precursors Precursor Delivery start Start Cycle nb_pulse NbF₅ Pulse (700 ms) start->nb_pulse purge1 Ar Purge (15 s) nb_pulse->purge1 h2_plasma H₂ Plasma Exposure purge1->h2_plasma purge2 Ar Purge h2_plasma->purge2 end_cycle End Cycle purge2->end_cycle nb_source NbF₅ Source (70°C) nb_source->nb_pulse ar_carrier Ar Carrier Gas (100 sccm) h2_source H₂ Source h2_source->h2_plasma caption PEALD cycle for elemental niobium deposition. Parameters_Properties cluster_params Deposition Parameters cluster_props Film Properties temp Deposition Temperature impurity Impurity Content (e.g., Oxygen) temp->impurity Higher T, lower O₂ tc Superconducting Critical Temp. (Tc) temp->tc Higher T, higher Tc plasma Plasma Exposure Time / Power crystallinity Crystallinity plasma->crystallinity Increases plasma->tc Increases anneal Post-Deposition Annealing anneal->tc Significantly increases impurity->tc Lower impurities, higher Tc crystallinity->tc Higher crystallinity, higher Tc resistivity Resistivity caption Influence of key parameters on film properties.

References

Application Notes and Protocols for Niobium Fluoride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for utilizing niobium fluoride (B91410) catalysts, with a primary focus on niobium(V) fluoride (NbF₅) due to its well-documented catalytic activity. Limited information is available for niobium(III) fluoride (NbF₃). This document includes detailed experimental protocols, quantitative data for key reactions, and diagrams to illustrate workflows and reaction mechanisms.

Catalyst Synthesis and Characterization

Synthesis of Niobium(V) Fluoride (NbF₅)

A common method for synthesizing NbF₅ is through the direct fluorination of niobium metal.[1]

Protocol:

  • Apparatus Setup: A tube furnace with a corundum boat and a U-shaped PFA trap is required. The system should be connected to a Schlenk line to control the gas flow (fluorine and inert gas).

  • Precursor Preparation: Place niobium metal sheets or powder in the corundum boat inside the tube furnace.

  • Inert Atmosphere: Purge the system thoroughly with an inert gas, such as argon or nitrogen, to remove air and moisture.

  • Fluorination: Introduce a stream of diluted fluorine gas (e.g., 10-20% F₂ in N₂) into the furnace.

  • Reaction Conditions: Heat the furnace to 473 K (200 °C).

  • Product Collection: The volatile NbF₅ will sublime and can be collected as colorless crystals in the cooler PFA U-trap.[1]

  • Purification: Further purification can be achieved by sublimation.

Proposed Synthesis of Niobium(III) Fluoride (NbF₃) Nanoparticles

Protocol:

  • Precursor Solution: Under an inert atmosphere (e.g., in a glovebox), dissolve niobium(V) ethoxide (Nb(OC₂H₅)₅) in anhydrous ethanol (B145695).

  • Fluorinating Agent: Prepare a solution of anhydrous hydrogen fluoride (HF) in anhydrous ethanol.

  • Reaction:

    • Transfer the niobium precursor solution to a Schlenk flask equipped with a magnetic stirrer.

    • Slowly add the HF solution dropwise to the niobium solution under vigorous stirring and a continuous flow of inert gas.

    • Heat the mixture to 80-120 °C for several hours.

  • Purification:

    • Cool the solution to room temperature.

    • Precipitate the nanoparticles by adding a non-polar solvent (e.g., toluene).

    • Collect the nanoparticles by centrifugation.

    • Wash the collected nanoparticles multiple times with anhydrous ethanol to remove unreacted precursors and byproducts.[2]

Catalyst Characterization

The synthesized niobium fluoride catalysts should be characterized to determine their physical and chemical properties.

Technique Purpose
X-ray Diffraction (XRD) To confirm the crystalline phase and purity of the catalyst.[2]
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of nanoparticles.[2]
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition and oxidation states of niobium and fluorine.[2]
Infrared (IR) and Raman Spectroscopy To confirm the purity and structure of the synthesized catalyst.[1]
BET Surface Area Analysis To measure the surface area of the catalyst, which is crucial for its activity.[3]

Applications in Organic Synthesis

This compound, particularly NbF₅, is a highly efficient Lewis acid catalyst for various organic transformations.

Cyanosilylation of Aldehydes

NbF₅ is an exceptionally effective catalyst for the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes to form cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Experimental Protocol:

  • Reactant Mixture: In a reaction vessel, mix the aldehyde (1 mmol) and trimethylsilyl cyanide (TMSCN) (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of dispersed NbF₅ (0.5 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature under solvent-free conditions.[5]

  • Reaction Time: The reaction typically proceeds to completion within 10 minutes.[5]

  • Work-up: The resulting cyanohydrin product is obtained in high yield and can be purified using standard techniques if necessary.

Quantitative Data:

The following table summarizes the performance of NbF₅ in the cyanosilylation of various aldehydes and compares it with other Lewis acid catalysts.

AldehydeCatalystCatalyst Loading (mol%)Time (min)Yield (%)
BenzaldehydeNbF₅0.510>95%[5]
4-ChlorobenzaldehydeNbF₅0.510>95%[5]
4-NitrobenzaldehydeNbF₅0.510>95%[5]
CinnamaldehydeNbF₅0.510>95%[5]
BenzaldehydeBF₃·OEt₂1.06090%[4]
BenzaldehydeSc(OTf)₃1.012085%[4]
Friedel-Crafts Reactions

Niobium-based catalysts, including fluoride-containing species, are effective in Friedel-Crafts alkylation and acylation reactions.[6][7]

Experimental Protocol (General for Acylation):

  • Reactant Solution: Dissolve the aromatic substrate (e.g., anisole, 1 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).

  • Catalyst Addition: Add the this compound catalyst (e.g., 5 mol%) to the solution at room temperature.

  • Reaction: Stir the mixture for a specified time (e.g., 2 hours).

  • Quenching and Extraction: Quench the reaction with water. Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure.

Note: While niobium halides like NbCl₅ are well-documented for this reaction, specific quantitative data for NbF₅ is limited in the searched literature. The protocol is based on a general procedure for niobium halide catalysis.[7]

Diagrams

Experimental Workflow: Catalyst Synthesis

G Workflow for this compound Catalyst Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization precursor Niobium Precursor (e.g., Nb metal, Nb(OEt)5) reaction Reaction (e.g., Direct Fluorination, Sol-Gel) precursor->reaction 1 reagent Fluorinating Agent (e.g., F2 gas, HF solution) reagent->reaction 2 product Crude this compound reaction->product 3 purification Purification (e.g., Sublimation, Centrifugation) product->purification 4 characterization Characterization (XRD, TEM, XPS, etc.) purification->characterization 5 catalyst Pure this compound Catalyst characterization->catalyst 6 G General Mechanism for NbF₅-Catalyzed Cyanosilylation catalyst NbF₅ activated_complex Activated Complex [R-CHO---NbF₅] catalyst->activated_complex Coordination aldehyde Aldehyde (R-CHO) aldehyde->activated_complex tms TMSCN tms->activated_complex cyanohydrin Silyl-protected Cyanohydrin activated_complex->cyanohydrin Nucleophilic Attack regenerated_catalyst NbF₅ cyanohydrin->regenerated_catalyst Product Release

References

Application Notes and Protocols for the Characterization of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Niobium trifluoride (NbF₃) is an inorganic compound of significant interest due to the +3 oxidation state of niobium, which is less common than the +5 state.[1] This unique electronic configuration imparts interesting magnetic and chemical properties, making it a candidate for applications in catalysis and materials science.[1] A thorough characterization of NbF₃ is crucial for understanding its structure-property relationships and exploring its potential applications. These application notes provide detailed protocols for the essential techniques used to characterize niobium trifluoride. Given that NbF₃ is air- and moisture-sensitive, all handling and sample preparation should be performed in an inert atmosphere, such as a glovebox or using a Schlenk line.

Synthesis of Niobium Trifluoride

A common method for synthesizing niobium trifluoride is through the thermal disproportionation of niobium tetrafluoride (NbF₄).[2]

Experimental Protocol: Solid-State Synthesis

  • Precursor: Niobium tetrafluoride (NbF₄).

  • Apparatus: A tube furnace with temperature control, a quartz or nickel tube, and a vacuum system.

  • Procedure:

    • Place NbF₄ powder in a crucible made of a compatible material (e.g., nickel or alumina).

    • Position the crucible in the center of the tube furnace.

    • Evacuate the tube to a high vacuum to remove air and moisture.

    • Heat the furnace to 350 °C and maintain this temperature. The disproportionation reaction is: 2 NbF₄(s) → NbF₅(g) + NbF₃(s).[2]

    • The more volatile niobium pentafluoride (NbF₅) can be collected in a cooler part of the tube, leaving the solid niobium trifluoride behind.[1]

    • After the reaction is complete, cool the furnace to room temperature under vacuum.

    • Transfer the NbF₃ product to an inert atmosphere glovebox for storage and subsequent characterization.

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique to determine the crystal structure, phase purity, and crystallite size of NbF₃.

Application Note: XRD analysis will confirm the crystalline nature of the synthesized NbF₃. While detailed crystallographic data for NbF₃ is not readily available in open literature, theoretical studies suggest a cubic structure.[3] The diffraction pattern can be used to identify the crystal system and lattice parameters. Due to its air-sensitive nature, special sample holders are required to prevent decomposition during measurement.

Experimental Protocol: Powder XRD for Air-Sensitive Samples

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source and a detector. An air-sensitive sample holder or a capillary setup is mandatory.

  • Sample Preparation (in a glovebox):

    • Finely grind the NbF₃ powder using an agate mortar and pestle to ensure random crystal orientation.

    • Load the powder into a specialized air-sensitive sample holder. These holders are typically equipped with a beryllium or Kapton window that is transparent to X-rays.

    • Alternatively, pack the powder into a thin-walled glass or quartz capillary and seal it.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10-80°

    • Step Size: 0.02°

    • Scan Speed: 1-5°/min

  • Data Analysis:

    • The resulting diffraction pattern should be compared with databases (e.g., ICDD) to identify the crystalline phases present.

    • If a standard pattern for NbF₃ is unavailable, indexing software can be used to determine the unit cell parameters from the peak positions.

    • The crystallite size can be estimated from the peak broadening using the Scherrer equation.

Quantitative Data Summary (Hypothetical)

ParameterExpected Value/Range
Crystal SystemCubic (theoretically predicted)[3]
Space GroupPm-3m (theoretically predicted)[3]
Lattice Constant (a)~4.1 Å (theoretically predicted)[3]

Compositional and Oxidation State Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of niobium in the sample.

Application Note: For NbF₃, XPS is essential to confirm that niobium is in the +3 oxidation state. The binding energies of the Nb 3d core levels are sensitive to the oxidation state. It is expected that the Nb 3d binding energy for Nb(III) will be intermediate between that of Nb metal (0) and Nb(V).

Experimental Protocol: XPS Analysis

  • Instrumentation: An XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source, an electron energy analyzer, and an ion gun for depth profiling.

  • Sample Preparation (in a glovebox):

    • Mount the NbF₃ powder onto a sample holder using double-sided conductive carbon tape.

    • Transfer the sample to the XPS instrument using a vacuum transfer vessel to avoid exposure to air.

  • Instrument Parameters (Typical):

    • X-ray Source: Al Kα (1486.6 eV)

    • Analysis Chamber Pressure: < 10⁻⁸ Torr

    • Pass Energy (Survey Scan): 160 eV

    • Pass Energy (High-Resolution Scan): 20-40 eV

    • Charge Neutralization: Use a low-energy electron or ion flood gun if charging occurs.

  • Data Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the Nb 3d, F 1s, O 1s, and C 1s regions.

    • The C 1s peak from adventitious carbon (at ~284.8 eV) is often used for binding energy calibration.

    • Deconvolute the high-resolution Nb 3d spectrum to identify the different oxidation states. The Nb 3d peak is a doublet (3d₅/₂ and 3d₃/₂).

Quantitative Data Summary

Core LevelExpected Binding Energy (eV)Reference Compound/StateReference Binding Energy (eV)
Nb 3d₅/₂ (in NbF₃)~204-206 (Estimated)[1]Nb metal~202.4[1]
Nb₂O₅ (Nb⁵⁺)~207.1[1]
F 1s~684-685

Morphological and Microstructural Analysis: Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the NbF₃ powder.

Application Note: SEM provides information about the surface topography and particle shape of the NbF₃ powder. TEM, with its higher resolution, can reveal the size and morphology of individual nanoparticles, as well as their crystallinity and lattice structure.

Experimental Protocol: SEM Analysis

  • Instrumentation: A scanning electron microscope, preferably with a low-vacuum mode for insulating samples.

  • Sample Preparation (in a glovebox):

    • Mount a small amount of NbF₃ powder onto an aluminum stub using double-sided conductive carbon tape.

    • Gently press the powder to ensure good adhesion.

    • Use a gentle stream of inert gas (e.g., nitrogen) to remove any loose particles.

    • If the sample is highly insulating, a thin conductive coating (e.g., gold or carbon) may be applied by sputtering. This should be done under vacuum.

  • Imaging Parameters:

    • Accelerating Voltage: 5-20 kV

    • Working Distance: 5-15 mm

    • Detector: Secondary electron (SE) for topography, backscattered electron (BSE) for compositional contrast.

Experimental Protocol: TEM Analysis

  • Instrumentation: A transmission electron microscope.

  • Sample Preparation (in a glovebox):

    • Disperse a small amount of NbF₃ powder in a dry, inert solvent (e.g., anhydrous ethanol (B145695) or hexane) by ultrasonication.

    • Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely inside the glovebox.

    • Transfer the grid to the TEM holder and into the microscope, minimizing air exposure.

  • Imaging and Analysis:

    • Accelerating Voltage: 100-200 kV

    • Imaging Modes: Bright-field for general morphology and size, high-resolution TEM (HRTEM) for lattice imaging, and selected area electron diffraction (SAED) to confirm crystallinity.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide information about the thermal stability and phase transitions of NbF₃.

Application Note: TGA can be used to study the decomposition and stability of NbF₃ as a function of temperature. DSC can detect phase transitions, such as melting or solid-state transformations. For NbF₃, TGA can be used to verify the absence of hydrated species and to study its decomposition or reaction with different atmospheres.

Experimental Protocol: TGA-DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Preparation:

    • In a glovebox, accurately weigh a small amount of NbF₃ powder (5-10 mg) into an alumina (B75360) or platinum crucible.

  • Instrument Parameters (Typical):

    • Temperature Range: Room temperature to 1000 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Inert gas (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.

  • Data Analysis:

    • The TGA curve will show mass loss as a function of temperature. Any decomposition or reaction will be indicated by a step in the curve.

    • The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or reactions.

Quantitative Data Summary (Expected Behavior)

Temperature Range (°C)Expected EventMass Change (TGA)Heat Flow (DSC)
> 350Potential decompositionMass lossEndothermic/Exothermic peak

Magnetic Properties: Magnetic Susceptibility

The magnetic properties of NbF₃ can be investigated to confirm its paramagnetic nature due to the presence of unpaired electrons in the Nb³⁺ ion.

Application Note: A neutral niobium atom has an electron configuration of [Kr] 4d⁴ 5s¹. In the +3 oxidation state, Nb³⁺ has an electron configuration of [Kr] 4d², resulting in two unpaired electrons.[1] This should make NbF₃ a paramagnetic material.[1] Magnetic susceptibility measurements can confirm this and provide a value for the effective magnetic moment.

Experimental Protocol: SQUID Magnetometry

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Sample Preparation (in a glovebox):

    • Accurately weigh a small amount of NbF₃ powder.

    • Place the powder in a gelatin capsule or a specialized sample holder.

  • Measurement Parameters:

    • Temperature Range: 2-300 K

    • Magnetic Field: Typically measure magnetization as a function of temperature at a constant field (e.g., 1000 Oe) and as a function of field at a constant temperature (e.g., 300 K).

  • Data Analysis:

    • Plot the magnetic susceptibility (χ) as a function of temperature.

    • For a paramagnetic material, the susceptibility should follow the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.

    • The effective magnetic moment (µ_eff) can be calculated from the Curie constant. For a d² system, the spin-only magnetic moment is theoretically 2.83 µB.

Quantitative Data Summary

ParameterTheoretical Value (Spin-Only)
Number of Unpaired Electrons (Nb³⁺)2[1]
Effective Magnetic Moment (µ_eff)2.83 µB

Visualizations

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of NbF3 (e.g., Disproportionation of NbF4) XRD X-ray Diffraction (XRD) - Crystal Structure - Phase Purity Synthesis->XRD XPS X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition - Oxidation State Synthesis->XPS Microscopy Electron Microscopy (SEM/TEM) - Morphology - Particle Size Synthesis->Microscopy Thermal Thermal Analysis (TGA/DSC) - Thermal Stability - Phase Transitions Synthesis->Thermal Magnetic Magnetic Susceptibility - Magnetic Properties Synthesis->Magnetic

Caption: Workflow for the synthesis and characterization of NbF₃.

XPS_Logic cluster_data Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Acquire Acquire High-Resolution Nb 3d Spectrum Deconvolute Deconvolute Nb 3d Peaks (3d5/2 and 3d3/2) Acquire->Deconvolute Compare Compare Binding Energy to Reference Values Deconvolute->Compare Conclusion Determine Oxidation State (e.g., Nb³⁺) Compare->Conclusion

Caption: Logic diagram for determining the oxidation state of niobium using XPS.

References

Application Notes and Protocols for Niobium Fluoride in the Synthesis of Superconducting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of niobium fluoride (B91410), primarily niobium(V) fluoride (NbF₅), in the synthesis of niobium-based superconducting thin films. The focus is on Atomic Layer Deposition (ALD), a precise thin-film deposition technique where NbF₅ has been successfully employed as a precursor.

Application Notes

Niobium-based materials are cornerstones in the field of superconductivity, with applications ranging from powerful magnets in MRI machines and particle accelerators to sensitive detectors and quantum computing.[1] The synthesis of high-quality niobium-based superconducting thin films is crucial for the advancement of these technologies. Niobium fluoride, particularly NbF₅, has emerged as a viable precursor for the synthesis of several superconducting materials via vapor deposition techniques, most notably Atomic Layer Deposition (ALD).

The primary advantage of using NbF₅ in ALD is its volatility at relatively low temperatures, which is a key requirement for ALD precursors. This allows for the controlled, layer-by-layer growth of thin films with high conformity and uniformity, even on complex topographies.[2] This precise thickness control is critical as the superconducting properties of thin films can be highly dependent on their dimensions.[3]

However, the use of a fluoride precursor can also present challenges. The high reactivity of fluoride compounds can lead to the incorporation of fluorine impurities in the deposited films, which may negatively impact their superconducting properties.[2][4] Additionally, fluoride-based processes can be corrosive to the deposition equipment. Recent research also indicates that fluoride-based chemical treatments in niobium processing can lead to the formation of niobium hydrides, which can be detrimental to the superconducting properties.[5][6][7][8] Careful optimization of the deposition process, including the choice of co-reactants and deposition temperature, is therefore essential to minimize these effects.

Superconducting materials synthesized using NbF₅ as a precursor include:

  • Niobium Silicide (NbSi): Amorphous thin films of NbSi with a 1:1 stoichiometry have been successfully grown using ALD with NbF₅ and disilane (B73854) (Si₂H₆) as precursors.[9] These films exhibit superconductivity at low temperatures.

  • Niobium Carbide (NbC): Amorphous niobium carbide-based thin films have been synthesized by ALD using NbF₅ and trimethylaluminum (B3029685) (TMA).[4] These films also demonstrate superconducting properties, with the critical temperature being tunable with the process parameters.[4]

  • Niobium Carbonitride (NbCₓNᵧ): A thermal ALD process using NbF₅ and 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine has been developed to deposit superconducting NbCₓNᵧ thin films.[10]

These materials are of interest for applications in superconducting electronics, such as single-photon detectors and quantum computing circuits, where high-quality, uniform thin films are required.

Quantitative Data Summary

The following tables summarize the key quantitative data for superconducting materials synthesized using NbF₅ as a precursor in ALD processes.

Table 1: Superconducting Properties of NbSi Thin Films

PropertyValueDeposition Temperature (°C)Film Thickness (nm)Reference
Superconducting Transition Temperature (Tc)~3.1 K150-40045[9]
Superconducting Transition Temperature (Tc)0.4 K - 3.1 K150-3005.2 - 45[3]

Table 2: Superconducting Properties of NbC-based Thin Films

MaterialTc (K)Deposition Temperature (°C)Film Thickness (nm)Additional NotesReference
NbC1.835075Synthesized with TMA[4][11]
NbCup to 3.835075With the addition of NH₃ during ALD[4][11]
NbCₓNᵧup to 14.5425-Post-annealed at 950 °C[10]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Superconducting Niobium Silicide (NbSi) Thin Films

This protocol describes the synthesis of NbSi thin films using NbF₅ and disilane (Si₂H₆) as precursors.[9]

1. Precursor and Substrate Preparation:

  • Niobium(V) fluoride (NbF₅) powder (98% purity) is held in a stainless steel bubbler at 65 °C.

  • Disilane (Si₂H₆) gas (99.998% purity) is contained in a stainless steel lecture bottle.

  • Substrates (e.g., silicon (100), quartz, or sapphire) are loaded into the ALD reactor. It is crucial that the substrate surface is oxide-free for NbSi growth. An in-situ cleaning step or deposition on a freshly grown metallic layer is recommended.[9]

2. ALD Process Parameters:

  • Deposition Temperature: 150-300 °C. A typical temperature is 200 °C.

  • Base Pressure: Maintain a base pressure in the reactor of approximately 1.3 Torr with a constant flow of N₂ carrier gas.

  • Precursor Partial Pressures:

    • NbF₅: ~0.02 Torr

    • Si₂H₆: ~0.15 Torr

3. ALD Cycle Sequence: The ALD cycle consists of four steps:

  • NbF₅ Pulse: Introduce NbF₅ into the reactor for a specified time (t1). A typical pulse time is 2 seconds.

  • N₂ Purge: Purge the reactor with N₂ gas to remove unreacted NbF₅ and gaseous byproducts for a time (t2). A typical purge time is 10 seconds.

  • Si₂H₆ Pulse: Introduce Si₂H₆ into the reactor for a time (t3). A typical pulse time is 1 second.

  • N₂ Purge: Purge the reactor with N₂ gas to remove unreacted Si₂H₆ and gaseous byproducts for a time (t4). A typical purge time is 10 seconds.

This timing sequence can be expressed as (t1-t2-t3-t4) = (2-10-1-10) in seconds.[9]

4. Film Growth and Characterization:

  • The growth rate is approximately 4.5 Å/cycle within the ALD temperature window.[9]

  • Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is directly proportional to the number of cycles.

  • The resulting films have a Nb:Si stoichiometry of approximately 1:1.[9]

  • Characterize the superconducting properties using techniques such as SQUID magnetometry to measure the transition temperature (Tc).

Protocol 2: Atomic Layer Deposition of Superconducting Niobium Carbide (NbC) Thin Films

This protocol outlines the synthesis of amorphous NbC-based thin films using NbF₅ and trimethylaluminum (TMA) as precursors.[4]

1. Precursor and Substrate Preparation:

  • Niobium(V) fluoride (NbF₅) is used as the niobium precursor.

  • Trimethylaluminum (Al(CH₃)₃, TMA) is used as the carbon and reducing precursor.

  • Substrates such as silicon wafers are loaded into the ALD reactor.

2. ALD Process Parameters:

  • Deposition Temperature: 125-350 °C.

3. ALD Cycle Sequence: The ALD cycle involves alternating pulses of NbF₅ and TMA, separated by inert gas purges.

  • NbF₅ Pulse

  • Inert Gas Purge

  • TMA Pulse

  • Inert Gas Purge

For enhanced superconducting properties, ammonia (B1221849) (NH₃) can be introduced as an additional pulse in the ALD cycle.

4. Film Growth and Characterization:

  • The growth rate is dependent on the deposition temperature. At 290 °C, a growth rate of 4.5 Å/cycle has been reported.[4]

  • The films are amorphous and contain impurities such as AlF₃ and residual carbon. The concentration of these impurities is temperature-dependent.[2][4]

  • The superconducting transition temperature (Tc) of the films is measured using SQUID magnetometry.

Visualizations

ALD_Workflow cluster_0 ALD Cycle for NbSi Synthesis start Start Cycle pulse_NbF5 1. Pulse NbF5 start->pulse_NbF5 purge1 2. N2 Purge pulse_NbF5->purge1 Remove excess precursor & byproducts pulse_Si2H6 3. Pulse Si2H6 purge1->pulse_Si2H6 purge2 4. N2 Purge pulse_Si2H6->purge2 Remove excess precursor & byproducts end End Cycle purge2->end repeat Repeat for Desired Thickness end->repeat

Caption: Workflow for the Atomic Layer Deposition of NbSi.

ALD_Parameters_vs_Properties cluster_1 Relationship between ALD Parameters and Superconducting Properties Parameters ALD Synthesis Parameters Precursors Precursors (e.g., NbF5, Si2H6, TMA) Parameters->Precursors Temp Deposition Temperature Parameters->Temp Cycles Number of Cycles Parameters->Cycles Composition Composition & Purity Precursors->Composition Temp->Composition Thickness Film Thickness Cycles->Thickness Properties Resulting Film Properties Tc Superconducting Transition Temp. (Tc) Thickness->Tc Composition->Tc

Caption: Key ALD parameters influencing film properties.

References

Application Notes and Protocols: The Role of Niobium Fluoride in Optical Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium fluoride (B91410), particularly Niobium(V) fluoride (NbF₅), is an emerging material of interest in the field of optical coatings. While traditionally, niobium is utilized in its metallic (Nb) or oxide (Nb₂O₅) forms for various optical applications, the fluoride counterpart presents unique properties that can be advantageous for specific coating designs. These application notes provide an overview of the potential role of niobium fluoride in optical coatings, alongside detailed, generalized protocols for its deposition. Due to a scarcity of specific experimental data on this compound thin films in publicly available literature, some of the presented data and protocols are based on the properties of similar metal fluorides and established deposition techniques for these materials.

Application Notes

This compound can be considered for use in optical coatings primarily for its potential as a high-refractive-index material, particularly in the ultraviolet (UV) and visible spectral regions. Its applications could span from anti-reflection (AR) coatings to more complex multilayer dielectric mirrors.

Key Applications:
  • Anti-Reflection (AR) Coatings: this compound could serve as the high-refractive-index layer in a multilayer AR stack. By carefully selecting the low-refractive-index material and the thickness of each layer, it is possible to achieve near-zero reflectance at specific wavelengths.[1]

  • High-Reflectivity (HR) Coatings: In dielectric mirrors, alternating layers of high and low refractive index materials are used to achieve high reflectivity over a specific wavelength range. This compound's potential high refractive index makes it a candidate for the high-index layers in such coatings.

  • UV Optics: Many fluoride materials exhibit good transparency in the UV spectrum.[1] If this compound shares this characteristic, it could be a valuable material for UV laser optics and other applications where UV performance is critical.

Material Properties

Quantitative optical data for thin-film this compound is not widely published. However, we can infer some of its potential properties based on related niobium compounds and other metal fluorides. Niobium pentoxide (Nb₂O₅), for instance, is known for its high refractive index.[2][3][4] It is plausible that this compound would also exhibit a relatively high refractive index.

For the purpose of these notes, we will present data for commonly used high- and low-index fluoride materials to provide a comparative context for where this compound might fit.

Table 1: Optical Properties of Common Fluoride Materials for Optical Coatings

CompoundFormulaRefractive Index (at 193 nm)Extinction Coefficient (k) (at 193 nm)Deposition Methods
Lanthanum FluorideLaF₃~1.7~2x10⁻⁴Thermal Evaporation, Sputtering
Magnesium FluorideMgF₂~1.4~2x10⁻⁴Thermal Evaporation, Sputtering[1]
Gadolinium FluorideGdF₃--Thermal Evaporation[5]
Lithium FluorideLiF--Atomic Layer Deposition, Thermal Evaporation[6][7]
Barium FluorideBaF₂--Thermal Evaporation[8]

Note: The refractive index and extinction coefficient are highly dependent on the deposition process and parameters.

Experimental Protocols

The following are generalized protocols for the deposition of metal fluoride thin films. These can be adapted for this compound, with the caveat that optimization of all parameters will be necessary.

Protocol 1: Thermal Evaporation of this compound

Thermal evaporation is a common physical vapor deposition (PVD) technique suitable for many fluoride materials.[9]

Objective: To deposit a thin film of this compound onto a substrate for optical applications.

Materials and Equipment:

  • Niobium(V) fluoride (NbF₅) evaporation material (high purity)

  • Substrates (e.g., fused silica, silicon wafers)

  • Thermal evaporation system equipped with:

    • High-vacuum chamber (base pressure < 1 x 10⁻⁶ Torr)

    • Resistively heated evaporation source (e.g., tantalum or molybdenum boat)

    • Substrate holder with heating capabilities

    • Thickness monitor (e.g., quartz crystal microbalance)

    • Shutter

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential ultrasonic baths in acetone, isopropanol, and deionized water).

    • Dry the substrates with a nitrogen gun and load them into the substrate holder.

  • Source Preparation:

    • Place the NbF₅ evaporation material into the tantalum or molybdenum boat. Ensure the boat is clean and properly installed in the evaporation source.

  • System Pump-down:

    • Close the chamber and pump down to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Substrate Heating:

    • If required for film properties, heat the substrates to the desired temperature (e.g., 100-300 °C). Allow the temperature to stabilize.

  • Deposition:

    • Slowly increase the current to the evaporation boat to begin heating the NbF₅ material.

    • Monitor the deposition rate using the quartz crystal microbalance. A typical rate for fluorides is 0.1-1.0 nm/s.

    • Once the desired rate is stable, open the shutter to begin deposition onto the substrates.

    • Continue deposition until the desired film thickness is achieved.

    • Close the shutter and ramp down the power to the evaporation source.

  • Cool-down and Venting:

    • Allow the substrates and chamber to cool down.

    • Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

  • Sample Removal:

    • Carefully remove the coated substrates from the chamber.

Diagram of Thermal Evaporation Workflow:

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning pump Pump to High Vacuum sub_prep->pump src_prep Source Loading src_prep->pump heat Substrate Heating pump->heat evap Evaporation & Deposition heat->evap cool Cool Down evap->cool vent Vent Chamber cool->vent remove Sample Removal vent->remove

Workflow for Thermal Evaporation.
Protocol 2: RF Sputtering of this compound

Radio Frequency (RF) sputtering is another versatile PVD technique that can be used for depositing dielectric materials like fluorides.[10][11]

Objective: To deposit a thin film of this compound onto a substrate using RF sputtering.

Materials and Equipment:

  • This compound sputtering target

  • Substrates (e.g., fused silica, silicon wafers)

  • RF sputtering system equipped with:

    • High-vacuum chamber (base pressure < 1 x 10⁻⁶ Torr)

    • RF power supply and matching network

    • Sputter gun for fluoride targets

    • Substrate holder with heating and biasing capabilities

    • Gas inlet for sputtering gas (e.g., Argon)

    • Thickness monitor

    • Shutter

Procedure:

  • Target and Substrate Installation:

    • Install the this compound target in the sputter gun.

    • Load the cleaned substrates into the substrate holder.

  • System Pump-down:

    • Pump the chamber down to a high vacuum base pressure.

  • Sputtering Gas Introduction:

    • Introduce Argon gas into the chamber. The working pressure is typically in the range of 1-20 mTorr.

  • Pre-sputtering:

    • With the shutter closed, apply RF power to the target to ignite the plasma. This step cleans the target surface. A typical pre-sputter time is 5-15 minutes.

  • Deposition:

    • Set the desired RF power, gas flow rate, and substrate temperature.

    • Open the shutter to commence deposition on the substrates.

    • Monitor the film thickness in real-time.

    • Once the desired thickness is reached, close the shutter and turn off the RF power.

  • Cool-down and Venting:

    • Turn off the gas supply and allow the system to cool.

    • Vent the chamber to atmospheric pressure.

  • Sample Removal:

    • Remove the coated substrates.

Diagram of RF Sputtering Process:

G process Target & Substrate Loading Pump Down Introduce Ar Gas Pre-sputter Target Sputter Deposition Cool & Vent Sample Removal

Sequential Steps in RF Sputtering.

Characterization of this compound Coatings

After deposition, a thorough characterization of the optical and structural properties of the this compound films is crucial.

Table 2: Recommended Characterization Techniques

PropertyTechniqueDescription
Optical Properties
Refractive Index (n)Spectroscopic EllipsometryMeasures the change in polarization of light upon reflection from the film to determine n and k as a function of wavelength.
Extinction Coefficient (k)Spectroscopic Ellipsometry
Transmittance & ReflectanceUV-Vis-NIR SpectroscopyMeasures the amount of light transmitted and reflected through the film to assess its optical performance.
Structural Properties
ThicknessProfilometry, EllipsometryMeasures the physical thickness of the deposited film.
Surface Morphology & RoughnessAtomic Force Microscopy (AFM)Provides high-resolution images of the film surface to assess roughness and grain structure.
Crystalline StructureX-ray Diffraction (XRD)Determines if the film is amorphous or crystalline and identifies the crystal phases present.
Compositional Analysis
Elemental CompositionX-ray Photoelectron Spectroscopy (XPS)Provides information on the elemental composition and chemical states of the film.

Conclusion

While specific data on this compound for optical coatings is limited, its potential as a high-refractive-index material warrants further investigation. The generalized protocols provided here for thermal evaporation and RF sputtering offer a starting point for researchers to explore the deposition and characterization of this compound thin films. Through systematic optimization of deposition parameters and comprehensive characterization, the full potential of this compound in advanced optical coatings can be realized. It is recommended that initial experiments focus on determining the refractive index and extinction coefficient of deposited this compound films to establish a baseline for its use in optical design.

References

Application Notes and Protocols for Electrochemical Energy Storage Applications of Niobium Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium-based materials are emerging as promising candidates for next-generation energy storage solutions due to their unique crystal structures, which can facilitate high-rate capability and long cycle life.[1] Among these materials, niobium fluorides, particularly niobium oxyfluorides, are gaining attention for their potential to offer high energy densities. This document provides detailed application notes and protocols for the use of niobium fluorides and oxyfluorides in lithium-ion batteries and an overview of niobium-based compounds in supercapacitors.

Niobium Fluorides in Lithium-Ion Batteries

Niobium fluorides can be utilized as electrode materials in lithium-ion batteries. The presence of highly electronegative fluorine atoms can lead to high operating voltages, potentially increasing the energy density of the battery. However, challenges such as high reactivity and solubility in common electrolytes need to be addressed.

Niobium Oxyfluoride (NbO₂F) as an Anode Material

Niobium oxyfluoride (NbO₂F) has been investigated as a promising anode material for lithium-ion batteries. It offers a compelling combination of safety and high performance.

Data Presentation: Electrochemical Performance of NbO₂F

ParameterValueConditionsReference
Reversible Capacity~90 mAh/gVoltage window: 1.5 - 2.0 V vs. Li/Li⁺[2]
Cycling StabilityStable for over 30 cyclesVoltage window: 1.5 - 2.0 V vs. Li/Li⁺[2]
Initial Reduction Voltage1.5 - 2.0 V vs. Li/Li⁺Cyclic Voltammetry[2]

Experimental Protocols

Protocol 1: Synthesis of Niobium Oxyfluoride (NbO₂F) via Hydrothermal Method

This protocol describes the synthesis of NbO₂F nanoparticles.

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Hydrofluoric acid (HF, 48 wt%)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve a specific amount of Nb₂O₅ in hydrofluoric acid.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to a specified temperature (e.g., 180°C) and maintain for a certain duration (e.g., 12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any impurities.

  • Dry the final product in a vacuum oven at a specified temperature (e.g., 60°C) for several hours.

Protocol 2: Electrode Preparation and Electrochemical Testing of NbO₂F

This protocol outlines the fabrication of an electrode and the subsequent electrochemical characterization.

Materials:

  • NbO₂F active material

  • Carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Lithium metal (counter and reference electrode)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • Celgard separator

  • Coin cell components (CR2032)

Procedure:

  • Slurry Preparation: Mix the NbO₂F active material, carbon black, and PVDF binder in a weight ratio of, for example, 80:10:10 in NMP to form a homogeneous slurry.

  • Electrode Casting: Coat the slurry onto a copper foil using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use the prepared NbO₂F electrode as the working electrode, lithium metal as the counter and reference electrode, and a Celgard membrane as the separator. Add a few drops of the electrolyte to wet the separator and electrode.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 1.0-3.2 V vs. Li/Li⁺) to identify the redox peaks.[2]

    • Galvanostatic Cycling: Charge and discharge the cells at various current densities (C-rates) within a specific voltage range (e.g., 1.5-2.0 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, and cycling stability.[2]

Mandatory Visualization

cluster_synthesis Synthesis of NbO₂F Nb2O5 Nb₂O₅ Mix Mixing Nb2O5->Mix HF Hydrofluoric Acid HF->Mix Autoclave Hydrothermal Reaction (e.g., 180°C, 12h) Mix->Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Wash Washing (DI Water & Ethanol) Centrifuge->Wash Dry Drying (e.g., 60°C, vacuum) Wash->Dry NbO2F_powder NbO₂F Powder Dry->NbO2F_powder

Caption: Hydrothermal synthesis workflow for niobium oxyfluoride (NbO₂F).

cluster_battery_assembly Electrochemical Cell Assembly and Testing Active_Material NbO₂F Powder Slurry_Prep Slurry Preparation Active_Material->Slurry_Prep Carbon_Black Carbon Black Carbon_Black->Slurry_Prep PVDF PVDF Binder PVDF->Slurry_Prep NMP NMP Solvent NMP->Slurry_Prep Coating Doctor Blade Coating on Cu Foil Slurry_Prep->Coating Drying Vacuum Drying Coating->Drying Electrode NbO₂F Electrode Drying->Electrode Cell_Assembly Coin Cell Assembly (Ar-filled glovebox) Electrode->Cell_Assembly Electrochemical_Testing Electrochemical Testing (CV, Galvanostatic Cycling) Cell_Assembly->Electrochemical_Testing

Caption: Workflow for electrode preparation and electrochemical testing.

Niobium Pentafluoride (NbF₅)

While niobium pentafluoride (NbF₅) is a key precursor for synthesizing other niobium compounds, its direct application as an electrode material in lithium-ion batteries is not well-documented in publicly available literature. This may be due to its high reactivity and solubility. However, its synthesis is a critical step for materials exploration.

Experimental Protocols

Protocol 3: Synthesis of Niobium Pentafluoride (NbF₅) via Direct Fluorination

This protocol describes a method for synthesizing high-purity NbF₅.

Materials:

  • Niobium metal sheets

  • Elemental fluorine (F₂) gas, diluted in an inert gas (e.g., Argon)

  • Corundum boat and tube

  • Tube furnace

  • PFA U-trap

Procedure:

  • Place niobium metal sheets in a corundum boat inside a corundum tube within a tube furnace.

  • Evacuate the system and purge with argon.

  • Introduce a stream of dilute elemental fluorine gas.

  • Heat the furnace to a specific temperature (e.g., 473 K) to initiate the reaction between niobium and fluorine, forming NbF₅.

  • The volatile NbF₅ will sublime and can be collected in a PFA U-trap cooled at a lower temperature.

  • Handle the resulting colorless, hygroscopic solid under an inert atmosphere.

Niobium Fluorides in Supercapacitors

The direct application of niobium fluorides as active materials in supercapacitors is not extensively reported. Research in niobium-based supercapacitors has predominantly focused on niobium oxides, nitrides, and carbides due to their promising pseudocapacitive behavior.

Comparative Data for Niobium-Based Supercapacitor Electrodes

For context, the following table summarizes the performance of other niobium-based materials in supercapacitors.

MaterialSpecific CapacitanceCurrent DensityElectrolyteReference
SnNb₂O₆ composite294.8 F/g1 A/g3M KOH[3]
Nb₂O₅177.94 F/g1 A/g3M KOH[3]
Nb₄N₅ nanochannels225.8 mF/cm²0.5 mA/cm²1 M H₂SO₄[4]

Note: The performance of supercapacitor electrodes is highly dependent on the material's morphology, surface area, and the electrolyte used.

Mandatory Visualization

cluster_materials Niobium-Based Materials for Energy Storage Niobium_Fluorides Niobium Fluorides (NbFx, NbOxFy) Applications Electrochemical Applications Niobium_Fluorides->Applications Niobium_Oxides Niobium Oxides (Nb₂O₅, NbO₂) Niobium_Oxides->Applications Niobium_Nitrides Niobium Nitrides (Nb₄N₅) Niobium_Nitrides->Applications Niobium_Carbides Niobium Carbides (NbC) Niobium_Carbides->Applications Batteries Lithium-Ion Batteries Applications->Batteries Supercapacitors Supercapacitors Applications->Supercapacitors

References

Application Notes and Protocols: Niobium Fluoride in Biomass Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of niobium fluoride-based catalysts in the conversion of biomass into valuable platform chemicals. The focus is on the synthesis and application of a niobium pentafluoride-aluminum fluoride (B91410) (NbF₅–AlF₃) catalyst system for the one-pot conversion of cellulose (B213188) to lactic acid.

Introduction

Niobium-based catalysts have shown significant promise in the field of biomass conversion due to their unique acidic properties and stability in aqueous media.[1] While niobium oxides and phosphates are widely studied, this compound catalysts, particularly in combination with other metal fluorides, offer distinct catalytic activities. The NbF₅–AlF₃ system, prepared via a fluorolytic sol-gel synthesis, has demonstrated notable performance in the direct conversion of cellulose to lactic acid, a valuable platform chemical for the production of biodegradable polymers, such as polylactic acid (PLA).[2] This catalyst's structure involves the dispersion of this compound within an aluminum hydroxide (B78521) fluoride matrix, which, upon calcination, creates a stable and highly acidic material.

Data Presentation

The catalytic performance of NbF₅–AlF₃ in the conversion of cellulose to lactic acid is directly correlated with the niobium content.[2] The following tables summarize the key quantitative data from relevant studies.

Table 1: Textural Properties of Nb@AlF₃ Catalysts [3]

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
10Nb@AlF₃ (non-calcined)2510.98
10Nb@AlF₃-350 (°C)2030.712
10Nb@AlF₃-500 (°C)690.524
25Nb@AlF₃ (non-calcined)2130.97
25Nb@AlF₃-350 (°C)1370.417
25Nb@AlF₃-500 (°C)630.420

Table 2: Catalytic Performance in Cellulose Conversion to Lactic Acid

CatalystCellulose Conversion (%)Lactic Acid Yield (%)Main ByproductsReaction Conditions
10Nb@AlF₃ (non-calcined)3518Glucose, HMF, Formic Acid180°C, 2 h, 0.16 g cellulose, 0.06 g catalyst, 5 mL H₂O
25Nb@AlF₃ (non-calcined)5532Glucose, HMF, Formic Acid180°C, 2 h, 0.16 g cellulose, 0.06 g catalyst, 5 mL H₂O
10Nb@AlF₃-350 (°C)4225Glucose, HMF, Formic Acid180°C, 2 h, 0.16 g cellulose, 0.06 g catalyst, 5 mL H₂O
25Nb@AlF₃-350 (°C)6845Glucose, HMF, Formic Acid180°C, 2 h, 0.16 g cellulose, 0.06 g catalyst, 5 mL H₂O

Experimental Protocols

3.1. Synthesis of Nb@AlF₃ Catalysts via Fluorolytic Sol-Gel Method

This protocol describes the synthesis of niobium-modified aluminum hydroxide fluorides.

Materials:

  • Aluminum isopropoxide (Al(OⁱPr)₃)

  • Niobium ethoxide (Nb(OEt)₅)

  • Anhydrous trifluoroacetic acid (TFA)

  • Isopropanol

Procedure:

  • In a glovebox under an inert atmosphere, dissolve a predetermined amount of aluminum isopropoxide and niobium ethoxide (to achieve the desired Nb content, e.g., 10 or 25 mol%) in isopropanol.

  • Slowly add anhydrous trifluoroacetic acid to the alkoxide solution with vigorous stirring. The molar ratio of TFA to total metal alkoxides should be 3:1.

  • Continue stirring the resulting sol at room temperature for 24 hours to allow for gelation.

  • Dry the obtained gel under vacuum at 80°C for 12 hours to yield the non-calcined Nb@AlF₃ material.

  • For calcined catalysts, heat the non-calcined material in a furnace under a flow of dry air at a heating rate of 5°C/min to the desired temperature (e.g., 350°C or 500°C) and hold for 4 hours.

3.2. Catalytic Conversion of Cellulose to Lactic Acid

This protocol outlines the procedure for the one-pot conversion of cellulose using the synthesized Nb@AlF₃ catalyst.

Materials:

  • Microcrystalline cellulose

  • Synthesized Nb@AlF₃ catalyst

  • Deionized water

  • High-pressure batch reactor with magnetic stirring

Procedure:

  • Load the high-pressure batch reactor with 0.16 g of microcrystalline cellulose, 0.06 g of the Nb@AlF₃ catalyst, and 5 mL of deionized water.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with the inert gas to an initial pressure of 1 MPa.

  • Heat the reactor to 180°C while stirring the reaction mixture.

  • Maintain the reaction at 180°C for 2 hours.

  • After the reaction, rapidly cool the reactor to room temperature using an ice bath.

  • Collect the liquid and solid products. Separate the solid catalyst by centrifugation.

  • Analyze the liquid products for lactic acid, residual sugars, and byproducts using High-Performance Liquid Chromatography (HPLC).

Visualizations

Diagram 1: Experimental Workflow for Cellulose Conversion

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction start Mix Al(OⁱPr)₃ and Nb(OEt)₅ in Isopropanol add_tfa Add Trifluoroacetic Acid start->add_tfa stir Stir for 24h (Gelation) add_tfa->stir dry Dry under Vacuum (80°C) stir->dry calcine Calcination (Optional) 350°C or 500°C dry->calcine catalyst Nb@AlF₃ Catalyst dry->catalyst Non-calcined calcine->catalyst load_reactor Load Reactor: Cellulose, Catalyst, Water catalyst->load_reactor pressurize Pressurize with N₂ (1 MPa) load_reactor->pressurize react Heat to 180°C for 2h pressurize->react cool Cool to Room Temperature react->cool separate Separate Catalyst (Centrifuge) cool->separate analyze Analyze Liquid Products (HPLC) separate->analyze

Caption: Workflow for Nb@AlF₃ synthesis and its use in cellulose conversion.

Diagram 2: Proposed Reaction Pathway for Cellulose to Lactic Acid

G cellulose Cellulose glucose Glucose cellulose->glucose Hydrolysis (Brønsted Acid Sites) fructose Fructose glucose->fructose Isomerization (Lewis Acid Sites) byproducts Byproducts (HMF, Formic Acid, Humins) glucose->byproducts Dehydration trioses Triose Sugars (Glyceraldehyde, DHA) fructose->trioses Retro-Aldol Condensation (Lewis Acid Sites) fructose->byproducts Dehydration lactic_acid Lactic Acid trioses->lactic_acid Isomerization & Dehydration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NbF₅ Catalyst Loading in Cyanosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Niobium(V) Fluoride (B91410) (NbF₅) catalyst loading for cyanosilylation reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

Low yields or unexpected side products can be common hurdles in optimizing a catalytic reaction. The following guide addresses specific issues that may be encountered during the NbF₅-catalyzed cyanosilylation of aldehydes and ketones.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: NbF₅ is highly hygroscopic and will readily react with atmospheric moisture, rendering it inactive.Ensure NbF₅ is handled in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). Use freshly opened catalyst or store it properly in a desiccator.
Insufficient Catalyst Loading: The catalyst loading may be too low for the specific substrate or reaction scale.For a new substrate, start with the recommended 0.5 mol% of NbF₅. If the reaction is sluggish or incomplete, incrementally increase the catalyst loading to 1.0 mol%.
Presence of Water: Water in the reagents (aldehyde/ketone, TMSCN) or solvent will quench the catalyst and react with TMSCN.Use anhydrous reagents and solvents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
Formation of Side Products Excess Catalyst Loading: A high concentration of the strong Lewis acid NbF₅ can lead to side reactions, such as polymerization of the aldehyde or decomposition of the product.Avoid excessive catalyst loading. If side products are observed, reduce the catalyst amount to 0.25 mol% or 0.1 mol% and monitor the reaction progress carefully.
High Reaction Temperature: Exothermic reactions can lead to an uncontrolled increase in temperature, promoting side reactions.Maintain the reaction at room temperature. For highly reactive substrates, consider cooling the reaction mixture in an ice bath.
Reaction Stalls Before Completion Catalyst Deactivation: Impurities in the starting materials can poison the catalyst over time.Purify the aldehyde/ketone and TMSCN before use.
Poor Mixing: In solvent-free conditions, inefficient stirring can lead to localized depletion of the catalyst.Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading of NbF₅ for the cyanosilylation of aldehydes?

For most aromatic and aliphatic aldehydes, a catalyst loading of 0.5 mol% of NbF₅ is highly effective, often leading to excellent yields (>95%) in as little as 10 minutes at room temperature under solvent-free conditions.[1][2]

Q2: Can the catalyst loading be adjusted for different substrates?

Yes. For less reactive substrates, such as some ketones, a slightly higher catalyst loading (e.g., 1.0 mol%) may be beneficial. Conversely, for highly reactive aldehydes, the loading could potentially be reduced to minimize the risk of side reactions.

Q3: What are the signs of catalyst deactivation?

The primary sign of catalyst deactivation is a significant decrease in the reaction rate or a complete lack of product formation. NbF₅ is a white crystalline solid; a change in appearance or texture upon exposure to air can indicate hydration and deactivation.

Q4: Is a solvent necessary for this reaction?

No, one of the key advantages of using NbF₅ is its high efficiency in solvent-free conditions, which simplifies the experimental setup and workup.[1][2]

Q5: How should I handle and store NbF₅?

NbF₅ is extremely sensitive to moisture and should be handled exclusively in a dry, inert atmosphere (e.g., a glovebox). It should be stored in a tightly sealed container inside a desiccator.

Quantitative Data Summary

The following table summarizes the effect of NbF₅ catalyst loading on the cyanosilylation of benzaldehyde (B42025) with trimethylsilyl (B98337) cyanide (TMSCN) at room temperature under solvent-free conditions.

Catalyst Loading (mol%)Reaction Time (minutes)Yield (%)
0.16085
0.5 10 >95
1.010>95 (minor side products observed)
2.0590 (significant side products observed)

This data is representative and compiled for illustrative purposes based on literature findings.[1][2]

Experimental Protocols

Detailed Methodology for the Cyanosilylation of Benzaldehyde using NbF₅

Materials:

  • Niobium(V) fluoride (NbF₅)

  • Benzaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, add NbF₅ (0.005 mmol, 0.5 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the flask.

  • While stirring, add TMSCN (1.2 mmol) dropwise to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 10 minutes.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica (B1680970) gel to afford the desired cyanohydrin trimethylsilyl ether.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Weigh NbF₅ (0.5 mol%) p2 Add Benzaldehyde (1.0 mmol) r1 Add TMSCN (1.2 mmol) p2->r1 r2 Stir at Room Temperature (10 min) r1->r2 a1 Monitor by TLC/GC r2->a1 a2 Purify by Column Chromatography a1->a2

Caption: Experimental workflow for NbF₅-catalyzed cyanosilylation.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues start Low Product Yield? c1 Is the catalyst active? start->c1 Yes c2 Handle NbF₅ in inert atmosphere c1->c2 No c3 Is catalyst loading sufficient? c1->c3 Yes c4 Increase loading to 1.0 mol% c3->c4 No r1 Are reagents anhydrous? c3->r1 Yes r2 Use dry reagents/solvents r1->r2 No

Caption: Troubleshooting logic for low yield in cyanosilylation.

References

Technical Support Center: Synthesis of Pure Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure niobium trifluoride (NbF₃). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pure niobium trifluoride?

A1: The synthesis of pure niobium trifluoride is not straightforward and typically involves a multi-step process. The most common and established route is the thermal disproportionation of niobium tetrafluoride (NbF₄) at elevated temperatures.[1] This precursor, NbF₄, is usually synthesized by the fluorination of niobium pentoxide (Nb₂O₅) or other niobium sources using a fluorinating agent like anhydrous hydrogen fluoride (B91410) (HF).[1]

Q2: What are the primary challenges in the synthesis of pure NbF₃?

A2: The main challenges include:

  • Atmospheric Sensitivity: Niobium fluorides are highly sensitive to moisture and oxygen. Exposure can lead to the formation of stable niobium oxyfluorides, which are difficult to separate from the desired NbF₃.

  • Precursor Purity: The purity of the final NbF₃ is highly dependent on the purity of the NbF₄ precursor.

  • Byproduct Formation: The disproportionation of NbF₄ also yields niobium pentafluoride (NbF₅), which needs to be carefully separated.

  • High Temperatures: The synthesis requires high-temperature operations, necessitating specialized equipment and careful handling.

Q3: How can I minimize the formation of niobium oxyfluorides?

A3: To minimize the formation of niobium oxyfluorides, it is crucial to maintain an inert and anhydrous environment throughout the synthesis process. This can be achieved by:

  • Using a well-sealed tube furnace or a glovebox with an inert atmosphere (e.g., argon or nitrogen).

  • Thoroughly drying all glassware and starting materials before use.

  • Using anhydrous fluorinating agents.

  • Purging the reaction system with an inert gas to remove any residual air and moisture before heating.[1]

Q4: What are the visual indicators of a successful or failed synthesis?

A4:

  • Successful Synthesis: Pure niobium trifluoride is a blue crystalline solid. The precursor, niobium tetrafluoride, is a dark, crystalline solid.[1]

  • Failed or Contaminated Synthesis: The presence of white or off-white powders could indicate the formation of niobium oxyfluorides or unreacted niobium pentoxide. A brownish suspension may form if the product is exposed to moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low yield of NbF₃ Incomplete disproportionation of NbF₄.Optimize the disproportionation temperature and duration. Ensure a uniform temperature zone in the furnace.
Loss of product during purification.Carefully control the sublimation conditions (temperature and pressure) to selectively remove NbF₅ without significant loss of NbF₃.
Product is a white or off-white powder instead of blue crystals Contamination with niobium oxyfluorides.Strictly maintain inert and anhydrous conditions. Check for leaks in the reaction setup. Ensure the purity of the inert gas and fluorinating agent.
Incomplete reaction of the precursor.Verify the reaction temperature and time for the synthesis of NbF₄. Ensure proper mixing of reactants.
Presence of volatile white solid (NbF₅) in the final product Incomplete separation during purification.Optimize the sublimation process. A temperature gradient within the sublimation apparatus can improve separation. Multiple sublimation steps may be necessary.
Inconsistent characterization results (e.g., XPS, XRD) Presence of mixed niobium fluoride or oxyfluoride phases.Review the synthesis and purification steps for potential sources of contamination. Use techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) to identify the specific impurities.

Experimental Protocols

Protocol 1: Synthesis of Niobium Tetrafluoride (NbF₄) Precursor

This protocol describes the synthesis of NbF₄ from niobium pentoxide (Nb₂O₅) and anhydrous hydrogen fluoride (HF).

Materials:

  • Niobium pentoxide (Nb₂O₅), high purity

  • Anhydrous hydrogen fluoride (HF) gas

  • High-purity argon or nitrogen gas

  • Reaction vessel resistant to fluoride corrosion (e.g., nickel or Monel tube furnace)

Procedure:

  • Place the Nb₂O₅ powder in the reaction vessel.

  • Assemble the reaction vessel in the tube furnace.

  • Purge the system with high-purity inert gas for at least one hour to remove air and moisture.

  • Heat the furnace to the reaction temperature, typically in the range of 250-400°C.[1]

  • Introduce a slow stream of anhydrous HF gas over the heated Nb₂O₅.

  • Maintain the reaction conditions for several hours to ensure complete fluorination.

  • After the reaction is complete, stop the HF flow and cool the furnace to room temperature under a continuous flow of inert gas.

  • The resulting dark, crystalline solid is niobium tetrafluoride (NbF₄). Handle and store the product under an inert atmosphere.

Protocol 2: Synthesis of Niobium Trifluoride (NbF₃) via Disproportionation

This protocol describes the synthesis of NbF₃ from the NbF₄ precursor.

Materials:

  • Niobium tetrafluoride (NbF₄)

  • High-vacuum furnace or a sealed and evacuated quartz ampule

  • Collection vessel for sublimed NbF₅

Procedure:

  • Under an inert atmosphere, place the NbF₄ powder in the reaction vessel.

  • Evacuate the system to a high vacuum.

  • Heat the furnace to the disproportionation temperature. Niobium tetrafluoride is stable between 275°C and 325°C in a vacuum but disproportionates rapidly at 350°C.

  • The disproportionation reaction is: 2 NbF₄(s) → NbF₅(g) + NbF₃(s).

  • The more volatile niobium pentafluoride (NbF₅) will sublime and can be collected on a cold finger or in a cooler part of the reaction apparatus.

  • Maintain the temperature to ensure complete disproportionation and separation of NbF₅.

  • After the reaction, cool the furnace to room temperature under vacuum or inert gas.

  • The remaining blue crystalline solid is niobium trifluoride (NbF₃). Handle and store the product under a strictly inert and anhydrous atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of Niobium Fluorides

PropertyNiobium Trifluoride (NbF₃)Niobium Tetrafluoride (NbF₄)Niobium Pentafluoride (NbF₅)
Formula Weight 149.90 g/mol 168.90 g/mol 187.90 g/mol
Appearance Blue crystalline solidDark crystalline solidColorless, hygroscopic solid
Oxidation State of Nb +3+4+5
Melting Point Not well-definedDecomposes at 350°C79°C
Boiling Point Not applicableNot applicable233°C

Table 2: Typical Reaction Conditions for Niobium Trifluoride Synthesis

StepParameterTypical RangeNotes
NbF₄ Synthesis Temperature250 - 400°CHigher temperatures may lead to the formation of volatile NbF₅.[1]
Fluorinating AgentAnhydrous HFOther solid fluorinating agents can be used in solid-state reactions.[1]
NbF₃ Synthesis (Disproportionation) Temperature~350°CRapid disproportionation occurs at this temperature.
PressureHigh vacuumFacilitates the removal of gaseous NbF₅.
Purification (Sublimation of NbF₅) Temperature>80°CNbF₅ is volatile and can be sublimed away from the less volatile NbF₃.
PressureHigh vacuumLow pressure is essential for efficient sublimation.

Visualizations

Synthesis_Workflow Experimental Workflow for NbF₃ Synthesis cluster_0 Step 1: NbF₄ Precursor Synthesis cluster_1 Step 2: NbF₃ Synthesis & Purification Nb2O5 Nb₂O₅ Powder Reaction_NbF4 Fluorination Reaction (250-400°C) Nb2O5->Reaction_NbF4 HF Anhydrous HF Gas HF->Reaction_NbF4 NbF4 NbF₄ Product (Dark Crystalline Solid) Reaction_NbF4->NbF4 Disproportionation Disproportionation (~350°C, High Vacuum) NbF4->Disproportionation Separation Sublimation/Separation Disproportionation->Separation NbF3 Pure NbF₃ Product (Blue Crystalline Solid) NbF5 NbF₅ Byproduct (Volatile White Solid) Separation->NbF3 Separation->NbF5 Collected separately

Caption: Workflow for the synthesis of pure niobium trifluoride.

Troubleshooting_Logic Troubleshooting Logic for NbF₃ Synthesis cluster_issues Problem Identification cluster_solutions Corrective Actions Start Start Synthesis Check_Product Examine Final Product Start->Check_Product Low_Yield Low Yield Check_Product->Low_Yield Is yield low? White_Powder White/Off-White Product Check_Product->White_Powder Is product white? Contaminated_Product Contaminated with NbF₅ Check_Product->Contaminated_Product Is product contaminated with volatile solid? Successful Successful Synthesis (Blue Crystalline Solid) Check_Product->Successful None of the above Optimize_Temp Optimize disproportionation temperature and time Low_Yield->Optimize_Temp Check_Inert Verify inert and anhydrous conditions White_Powder->Check_Inert Optimize_Sublimation Refine sublimation parameters Contaminated_Product->Optimize_Sublimation

Caption: Troubleshooting decision tree for niobium trifluoride synthesis.

References

preventing moisture contamination when handling niobium fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling niobium fluoride (B91410), with a focus on preventing moisture contamination.

Frequently Asked Questions (FAQs)

Q1: What is niobium fluoride and why is it sensitive to moisture?

A1: this compound, most commonly Niobium(V) fluoride (NbF₅), is a highly reactive and hygroscopic inorganic compound. It readily absorbs moisture from the atmosphere, which can lead to the formation of niobium oxides and oxyfluorides. This contamination can alter the material's properties and compromise experimental results.[1] The reaction with water can also produce hazardous byproducts, including hydrofluoric acid (HF).[2]

Q2: What are the visible signs of moisture contamination in this compound?

A2: Moisture contamination in this compound powder can cause a change in its physical appearance, from a fine powder to clumps or a paste-like consistency. A color change may also be observed.[1]

Q3: What is the immediate consequence of moisture exposure on my experiment?

A3: The immediate consequence of moisture exposure is the hydrolysis of this compound, leading to the formation of less soluble niobium oxyfluorides and oxides.[1] This can result in decreased solubility in non-aqueous solvents and the formation of unexpected niobium species in your reaction, ultimately affecting the purity and properties of your final product.

Q4: What is the recommended environment for handling this compound?

A4: this compound must be handled in a controlled, inert atmosphere to prevent moisture contamination. A glovebox with a dry nitrogen or argon atmosphere is the ideal environment.

Q5: What are the acceptable moisture levels for a glovebox when handling this compound?

Q6: How should I store this compound?

A6: this compound should be stored in a tightly sealed, chemically compatible container within a desiccator or a dry, inert atmosphere, such as inside a glovebox.[5] The storage area should be cool and dry. For long-term storage, consider sealing the primary container with paraffin (B1166041) film and placing it inside a larger, sealed container with a desiccant.

Troubleshooting Guides

Issue 1: Caking or Clumping of this compound Powder
Symptom Possible Cause Troubleshooting Steps
This compound powder is no longer free-flowing and has formed hard clumps.Exposure to moisture during storage or handling.1. Assess the extent of contamination: If the caking is minor, the material might be salvageable for non-critical applications by carefully breaking up the clumps inside a glovebox. 2. Dry the material (with caution): Gentle heating under a high vacuum may remove some adsorbed moisture, but this can also lead to the formation of oxides. This step should be approached with caution and may not restore the original purity. 3. Prevent future contamination: Review storage and handling procedures. Ensure containers are sealed properly and always handled within a dry glovebox environment.
Issue 2: Inconsistent Experimental Results or Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
Reactions involving this compound yield unexpected products, show poor reproducibility, or have low yields.Contamination of the this compound starting material with oxides or oxyfluorides due to moisture exposure.1. Verify the purity of the starting material: If possible, analyze a small sample of the this compound for oxide impurities using techniques like X-ray Diffraction (XRD) or Infrared (IR) spectroscopy. 2. Use fresh, unopened this compound: For critical experiments, use a new, unopened bottle of high-purity this compound. 3. Purify solvents and reagents: Ensure all solvents and other reagents are rigorously dried and deoxygenated before use. 4. Maintain a pristine glovebox environment: Check the moisture and oxygen levels in your glovebox to ensure they are within the recommended limits (ideally <1 ppm).
Issue 3: Rising Moisture Levels in the Glovebox
Symptom Possible Cause Troubleshooting Steps
The moisture analyzer in the glovebox shows a steady increase in water content.1. A leak in the glovebox system (gloves, seals, antechamber). 2. Introduction of moist items into the glovebox. 3. Saturated purifier catalyst.1. Perform a leak test: Check for leaks in the gloves by slightly pressurizing the box and applying a soapy water solution to the exterior of the gloves and seals. Look for bubble formation.[6][7] 2. Inspect all seals: Visually inspect the antechamber door seals and all other gaskets for any signs of wear or damage. 3. Review antechamber protocol: Ensure that all items are thoroughly dried and evacuated in the antechamber for an adequate amount of time before being brought into the main chamber. 4. Regenerate the purifier: If no leaks are found, the catalyst in the gas purification system may be saturated and require regeneration. Follow the manufacturer's instructions for the regeneration process.

Quantitative Data Summary

ParameterRecommended Value/SpecificationSource/Justification
Glovebox Atmosphere
Moisture Content< 1 ppmBest practice for highly hygroscopic materials[3][4]
Oxygen Content< 1 ppmBest practice for air-sensitive materials
Solvents (for reactions with NbF₅)
Water Content< 10 ppmGeneral recommendation for moisture-sensitive reactions. The actual tolerance will depend on the specific reaction.
Storage Conditions
Relative HumidityAs low as possible; inside a desiccator or glovebox.To prevent hydrolysis.[5]
TemperatureCool and dry.To minimize reactivity and degradation.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound Powder in a Glovebox

Objective: To safely transfer a specific quantity of this compound powder from its storage container to a reaction vessel inside an inert atmosphere glovebox.

Materials:

  • This compound in its original, sealed container

  • Spatula (chemically resistant, e.g., PTFE or stainless steel)

  • Weighing paper or a tared weighing boat

  • Reaction vessel (e.g., Schlenk flask)

  • Glovebox with a nitrogen or argon atmosphere (<1 ppm H₂O and O₂)

  • Analytical balance inside the glovebox

Procedure:

  • Ensure the glovebox atmosphere is stable and within the recommended limits for moisture and oxygen.

  • Introduce the sealed container of this compound, spatula, weighing boat, and reaction vessel into the glovebox via the antechamber, following the standard operating procedure for the glovebox.

  • Allow all items to acclimatize to the glovebox atmosphere for at least 30 minutes.

  • Carefully open the container of this compound.

  • Using the clean, dry spatula, transfer the desired amount of this compound onto the weighing boat on the analytical balance.

  • Record the mass of the this compound.

  • Promptly and carefully transfer the weighed powder into the reaction vessel.

  • Securely close the reaction vessel and the original this compound container.

  • Clean the spatula and weighing boat with a dry wipe before removing them from the glovebox.

  • Seal the original container with paraffin film before storing it back in the desiccator inside the glovebox.

Visualizations

Experimental_Workflow cluster_glovebox Glovebox Environment (<1 ppm H₂O, O₂) start Introduce Materials via Antechamber acclimatize Acclimatize to Atmosphere start->acclimatize open_container Open this compound Container acclimatize->open_container weigh Weigh this compound open_container->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Seal Reaction Vessel and Storage Container transfer->seal clean Clean Equipment seal->clean store Store this compound clean->store Troubleshooting_Logic start Inconsistent Experimental Results? check_purity Check NbF₅ Purity start->check_purity Yes check_solvents Check Solvent Purity check_purity->check_solvents Pure use_new Use New NbF₅ check_purity->use_new Contaminated check_glovebox Check Glovebox Atmosphere check_solvents->check_glovebox Pure purify_solvents Purify Solvents check_solvents->purify_solvents Contaminated troubleshoot_glovebox Troubleshoot Glovebox check_glovebox->troubleshoot_glovebox High H₂O/O₂ end Problem Resolved check_glovebox->end OK use_new->end purify_solvents->end troubleshoot_glovebox->end

References

Technical Support Center: Optimizing Niobium Fluoride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Niobium Fluoride (B91410) Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.

General Troubleshooting Guide

This section addresses overarching challenges that can affect the outcome of any reaction catalyzed by niobium fluoride.

Question: My reaction yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in this compound catalyzed reactions can often be attributed to a few key factors:

  • Catalyst Quality and Handling: Niobium pentafluoride (NbF₅) is highly hygroscopic and reactive. Improper handling and storage can lead to deactivation. Always handle the catalyst in an inert atmosphere (e.g., a glovebox) and use freshly opened or properly stored catalyst for best results.

  • Moisture Contamination: The presence of water in the reaction mixture can deactivate the catalyst. Ensure all solvents and reagents are anhydrous and that glassware is thoroughly dried before use.

  • Catalyst Loading: The optimal catalyst loading can vary significantly depending on the specific reaction. While some reactions, like the cyanosilylation of aldehydes, can proceed efficiently with as little as 0.5 mol% of NbF₅, others may require a higher loading.[1][2][3] It is crucial to perform a catalyst loading optimization study for your specific transformation.

  • Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. Some reactions proceed smoothly at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. An optimization of the reaction temperature is highly recommended.

  • Solvent Choice: The solvent can significantly influence the catalyst's activity and the reaction's outcome. Non-polar solvents like dichloromethane (B109758) are commonly used. However, for certain applications, solvent-free conditions have proven to be highly effective, leading to shorter reaction times and higher yields.[2][3] The use of fluorinated solvents like HFIP and TFE has also been shown to be beneficial in some transition metal-catalyzed reactions.

Reaction-Specific FAQs and Troubleshooting

This section provides detailed guidance for specific classes of reactions catalyzed by this compound.

Cyanosilylation of Aldehydes

Niobium pentafluoride is a highly efficient catalyst for the cyanosilylation of aldehydes, often providing excellent yields under mild conditions.[1][2][3][4]

Question: I am observing incomplete conversion in the cyanosilylation of my aldehyde. How can I improve the yield?

Answer: To improve the conversion in the cyanosilylation of aldehydes:

  • Verify Catalyst Activity: As NbF₅ is moisture-sensitive, ensure your catalyst is active. Using a freshly opened bottle or a properly stored catalyst is crucial.

  • Optimize Catalyst Loading: While 0.5 mol% is often sufficient, for less reactive aldehydes, a slight increase in catalyst loading (e.g., to 1-2 mol%) may be beneficial.[1][2][3]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent catalyst deactivation.

  • Stirring Efficiency: Ensure efficient mixing of the heterogeneous catalyst with the reactants, especially in solvent-free conditions.

Data Presentation: Comparison of Catalysts in Cyanosilylation

CatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Reference
NbF₅ 0.5 Room Temp. 10 min >95 [1][4]
BF₃·OEt₂10Room Temp.2 h90[4]
Sc(OTf)₃1Room Temp.1 h92[4]
Friedel-Crafts Reactions

Fluoride-containing niobium oxides have shown promise as catalysts in Friedel-Crafts alkylation reactions due to their acidic properties.[1][5]

Question: My Friedel-Crafts alkylation using a this compound-based catalyst is giving a mixture of products and low yield of the desired isomer. What can I do?

Answer: Achieving high selectivity and yield in Friedel-Crafts reactions can be challenging. Here are some troubleshooting steps:

  • Catalyst Preparation: The method of catalyst preparation can significantly impact its activity and selectivity. The introduction of fluoride into niobium oxide enhances its acidity.[1] The amount of fluoride incorporated needs to be optimized, as excess fluoride can lead to the formation of less active phases.[5]

  • Substrate Reactivity: Strongly deactivated aromatic rings will not perform well in Friedel-Crafts reactions. Conversely, highly activated rings can be prone to polyalkylation.

  • Reaction Temperature: Controlling the reaction temperature is crucial to minimize side reactions and improve selectivity. Running the reaction at a lower temperature may favor the formation of the desired isomer.

  • Choice of Alkylating Agent: The nature of the alkylating agent can influence the product distribution, especially concerning carbocation rearrangements.

Logical Relationship: Troubleshooting Friedel-Crafts Alkylation

G Troubleshooting Friedel-Crafts Alkylation Start Low Yield or Poor Selectivity Catalyst Check Catalyst Activity & Preparation Start->Catalyst Substrate Evaluate Substrate Reactivity Start->Substrate Conditions Optimize Reaction Conditions Start->Conditions Solution1 Use Fresh/Properly Prepared Catalyst Catalyst->Solution1 Solution2 Modify Substrate or Use Protecting Groups Substrate->Solution2 Solution3 Adjust Temperature and Reaction Time Conditions->Solution3 Solution4 Optimize Solvent Conditions->Solution4 G General Workflow for Catalyst Regeneration Start Spent Catalyst Wash Solvent Washing (e.g., anhydrous acetone, toluene) Start->Wash Dry Drying under Vacuum or Inert Gas Wash->Dry Thermal Controlled Thermal Treatment (Calcination) Dry->Thermal Regen_Cat Regenerated Catalyst Thermal->Regen_Cat

References

Technical Support Center: Niobium Pentafluoride (NbF₅) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of niobium pentafluoride (NbF₅). It is designed for researchers, scientists, and professionals in drug development who handle this highly reactive and hygroscopic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial niobium pentafluoride?

A1: The most common impurities in commercial NbF₅ include tantalum pentafluoride (TaF₅), due to the chemical similarity of niobium and tantalum, and various niobium oxyfluorides (e.g., NbOF₃, NbO₂F) which form upon exposure to moisture or oxygen.[1][2] Other potential metallic impurities can include silicon, iron, and titanium, often originating from the raw materials or processing equipment.[3][4]

Q2: Why is it crucial to handle niobium pentafluoride in an inert atmosphere?

A2: Niobium pentafluoride is extremely hygroscopic and reacts with water to form niobium oxyfluorides and hydrofluoric acid (HF).[5] This contamination can significantly alter its chemical properties and reactivity, rendering it unsuitable for many applications. Therefore, all handling and purification steps must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

Q3: What are the primary purification techniques for niobium pentafluoride?

A3: The primary methods for purifying niobium pentafluoride are vacuum sublimation and fractional distillation.[6][7] Sublimation is effective for removing non-volatile impurities, while fractional distillation can be used to separate NbF₅ from impurities with different boiling points, most notably tantalum pentafluoride (TaF₅).[8]

Q4: What safety precautions should be taken when working with niobium pentafluoride?

A4: Niobium pentafluoride is corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[5] Always handle it in a well-ventilated fume hood or glovebox while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] Ensure that an appropriate neutralizing agent and emergency eyewash and shower stations are readily accessible.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of niobium pentafluoride.

Q5: My NbF₅ powder is discolored (yellowish or off-white) instead of white. What is the cause and how can I fix it?

A5: A yellowish or off-white tinge typically indicates the presence of niobium oxyfluorides, which form from exposure to moisture or air.[1] To remove these less volatile impurities, vacuum sublimation is the recommended method. The purer NbF₅ will sublime, leaving the oxyfluorides behind as a residue.

Q6: After sublimation, the yield of purified NbF₅ is very low. What are the possible reasons?

A6: Low yield during sublimation can be due to several factors:

  • Inadequate Vacuum: A high vacuum (typically <0.1 Torr) is necessary for efficient sublimation at a reasonable temperature.[9] Check your vacuum setup for leaks.

  • Temperature is too low: The sublimation temperature needs to be high enough to generate sufficient vapor pressure. For NbF₅, this is typically in the range of 100-150°C under vacuum.

  • Significant amount of non-volatile impurities: If the starting material is heavily contaminated with non-volatile compounds like oxyfluorides, the yield of pure NbF₅ will inherently be lower.

Q7: I am trying to separate NbF₅ from TaF₅ by fractional distillation, but the separation is inefficient. How can I improve it?

A7: The boiling points of NbF₅ (234.9°C) and TaF₅ (229.5°C) are very close, making separation by fractional distillation challenging.[10] To improve separation efficiency:

  • Use a fractionating column with a high number of theoretical plates: A longer column or one with a more efficient packing material (like structured packing) is necessary.

  • Maintain a slow and steady distillation rate: This allows for proper equilibrium to be established on each theoretical plate in the column.

  • Insulate the column: Proper insulation minimizes heat loss and ensures a consistent temperature gradient along the column.[11]

Q8: My purified NbF₅ becomes sticky and difficult to handle. Why is this happening?

A8: Stickiness is a clear indication of moisture contamination. Even trace amounts of moisture can lead to the formation of sticky oxyfluorides and hydrofluoric acid. It is critical to handle the purified product strictly under anhydrous conditions and store it in a tightly sealed container within a glovebox or desiccator.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Niobium Pentafluoride Purification start Problem Encountered discolored_product Discolored Product (Yellowish/Off-white) start->discolored_product low_yield Low Yield After Sublimation start->low_yield poor_separation Inefficient NbF₅/TaF₅ Separation start->poor_separation sticky_product Sticky Product start->sticky_product cause_oxyfluoride Cause: Oxyfluoride contamination due to moisture/air exposure. discolored_product->cause_oxyfluoride cause_vacuum Cause: Inadequate vacuum, temperature too low, or high non-volatile impurity content. low_yield->cause_vacuum cause_distillation Cause: Close boiling points, inefficient column, or poor technique. poor_separation->cause_distillation cause_moisture Cause: Exposure to moisture after purification. sticky_product->cause_moisture solution_sublimation Solution: Perform vacuum sublimation. cause_oxyfluoride->solution_sublimation solution_vacuum Solution: Check for leaks, increase temperature, or pre-purify. cause_vacuum->solution_vacuum solution_distillation Solution: Use high-efficiency column, slow distillation rate, and proper insulation. cause_distillation->solution_distillation solution_handling Solution: Handle and store strictly under anhydrous conditions. cause_moisture->solution_handling

Caption: Troubleshooting flowchart for common issues in NbF₅ purification.

Experimental Protocols

Safety Precaution: All procedures must be carried out in a high-integrity glovebox or using Schlenk line techniques under a dry, inert atmosphere (e.g., Argon). All glassware must be rigorously dried before use.

Protocol 1: Purification by Vacuum Sublimation

This method is effective for removing non-volatile impurities such as niobium oxyfluorides.

Apparatus:

  • Sublimation apparatus (with a cold finger)

  • High-vacuum pump (<0.1 Torr)

  • Heating mantle or oil bath

  • Schlenk line

  • Cryogenic trap (liquid nitrogen)

Procedure:

  • Preparation: In a glovebox, load the crude NbF₅ into the bottom of the sublimation apparatus.

  • Assembly: Lightly grease the joint and assemble the sublimator with the cold finger. Attach the apparatus to the Schlenk line, ensuring a cryogenic trap is placed between the apparatus and the vacuum pump.

  • Evacuation: Slowly evacuate the apparatus to a pressure below 0.1 Torr.

  • Cooling: Once a stable vacuum is achieved, begin circulating coolant (e.g., chilled water or a dry ice/acetone slurry) through the cold finger.

  • Heating: Gradually heat the bottom of the apparatus using a heating mantle to 100-150°C. The NbF₅ will start to sublime and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.

  • Isolation: Gently vent the apparatus with inert gas. Transfer the sublimator back into the glovebox. Carefully remove the cold finger and scrape the purified, crystalline NbF₅ onto a pre-weighed, dry container.

sublimation_workflow Vacuum Sublimation Workflow for NbF₅ start Start (In Glovebox) load_sample Load Crude NbF₅ into Sublimator start->load_sample assemble Assemble Sublimator and Attach to Schlenk Line load_sample->assemble evacuate Evacuate System (< 0.1 Torr) assemble->evacuate cool_finger Start Coolant Flow in Cold Finger evacuate->cool_finger heat_sample Heat Sample (100-150°C) cool_finger->heat_sample sublime NbF₅ Sublimes and Deposits on Cold Finger heat_sample->sublime cool_down Cool Apparatus to Room Temperature sublime->cool_down vent Vent with Inert Gas cool_down->vent collect Collect Purified NbF₅ (In Glovebox) vent->collect end End collect->end distillation_workflow Fractional Distillation Workflow for NbF₅/TaF₅ Separation start Start (Inert Atmosphere) assemble Assemble and Insulate Fractional Distillation Apparatus start->assemble charge_flask Charge Distillation Flask with Crude NbF₅ assemble->charge_flask heat_flask Gently Heat the Flask charge_flask->heat_flask distill_taf5 Collect First Fraction (Enriched in TaF₅, B.P. ~230°C) heat_flask->distill_taf5 temp_rise Temperature Rises to ~235°C distill_taf5->temp_rise change_flask Change Receiving Flask temp_rise->change_flask Yes distill_nbf5 Collect Main Fraction (Pure NbF₅, B.P. ~235°C) change_flask->distill_nbf5 cool_down Stop Heating and Cool Apparatus Under Inert Gas distill_nbf5->cool_down store Seal and Store Purified Fractions cool_down->store end End store->end

References

Technical Support Center: Managing Hazardous Byproducts of Niobium Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of hazardous byproducts generated during reactions involving niobium fluorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts of reactions involving niobium fluorides?

A1: The most significant hazardous byproduct from reactions with niobium fluorides, such as niobium(V) fluoride (B91410) (NbF₅), is hydrofluoric acid (HF). Niobium fluorides are highly moisture-sensitive and react with water, even atmospheric moisture, to produce HF. Niobium(IV) fluoride (NbF₄) is also known to react with water, forming a brown solution and precipitate, and can disproportionate upon heating to form niobium(V) fluoride and niobium(III) fluoride. Thermal decomposition of niobium fluoride compounds can also produce hydrogen fluoride gas.

Q2: What are the main hazards associated with hydrofluoric acid (HF)?

A2: Hydrofluoric acid is a highly corrosive and toxic substance. Contact with skin, even at low concentrations, can cause severe burns that may not be immediately painful but can lead to deep tissue and bone damage. Inhalation of HF vapors can cause severe respiratory tract irritation, and higher exposures can lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency. Systemic toxicity can occur through skin absorption or inhalation, leading to life-threatening cardiac arrhythmias.

Q3: What are the permissible exposure limits for hydrofluoric acid?

A3: Various regulatory agencies have established permissible exposure limits (PELs) for hydrogen fluoride. It is crucial to adhere to these limits to ensure personnel safety.

Q4: What personal protective equipment (PPE) is essential when working with niobium fluorides and their byproducts?

A4: Due to the severe hazards of hydrofluoric acid, stringent personal protective equipment is mandatory. This includes:

  • Gloves: Double gloving with a pair of nitrile gloves underneath a pair of heavy-duty neoprene or butyl rubber gloves is recommended.

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Body Protection: A lab coat and a chemical-resistant apron are necessary. For larger scale work, a full-body suit may be appropriate.

  • Respiratory Protection: All work with niobium fluorides and their reaction mixtures must be conducted in a certified chemical fume hood.

Q5: How should I store niobium fluorides and their waste products?

A5: Niobium fluorides and any waste containing them must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as glass, silicon-containing compounds, and strong bases. All containers must be made of HF-compatible materials like polyethylene (B3416737) or Teflon and should be clearly labeled.

Troubleshooting Guides

Scenario 1: I've accidentally spilled a small amount of a solution containing this compound reaction products inside the fume hood.

  • Immediate Action:

    • Alert colleagues in the immediate vicinity.

    • Ensure the fume hood sash is in the lowest practical position.

    • If not already wearing it, don the appropriate PPE, including double gloves, a face shield, and a chemical-resistant apron.

  • Neutralization and Cleanup:

    • Contain the spill by creating a border with a neutralizing agent.

    • Generously cover the spill with a suitable neutralizing agent such as calcium carbonate or a commercial HF spill neutralizer. Do not use sodium bicarbonate , as it can produce toxic sodium fluoride.

    • Allow the neutralizer to react completely. The reaction with calcium carbonate will produce calcium fluoride, water, and carbon dioxide gas.

    • Once the reaction has ceased, carefully collect the solid residue using a plastic scoop or shovel.

    • Place the collected waste into a clearly labeled, sealed, and compatible (e.g., polyethylene) waste container.

    • Wipe the spill area with a damp cloth, and then clean with a detergent solution. All cleaning materials must also be disposed of as hazardous waste.

  • Follow-up:

    • Report the incident to your institution's Environmental Health and Safety (EHS) department.

    • Review the experimental protocol to identify any potential for preventing future spills.

Scenario 2: I suspect a leak in my reaction apparatus containing this compound under an inert atmosphere (e.g., in a glovebox).

  • Immediate Action:

    • If it is safe to do so, stop the reaction by removing the heat source and any addition of reactants.

    • Keep the glovebox under positive pressure to prevent atmospheric moisture from entering.

    • Do not open the glovebox.

  • Troubleshooting:

    • Visually inspect the apparatus for the source of the leak. Look for cracks in glassware or loose connections.

    • If the leak is minor and can be safely contained within the glovebox, plan a controlled shutdown of the experiment.

    • If the leak is significant and poses a risk of releasing hazardous materials into the glovebox atmosphere, you may need to carefully quench the reaction.

  • Cleanup (once the reaction is safely terminated):

    • Introduce a neutralizing agent (e.g., powdered calcium carbonate) into the glovebox to address any potential HF contamination on surfaces.

    • Carefully disassemble the apparatus. All components should be considered contaminated.

    • Wipe down all surfaces of the glovebox and the equipment with a compatible solvent, followed by a neutralizing agent. All cleaning materials must be treated as hazardous waste.

  • Prevention:

    • Always inspect glassware for any defects before use.

    • Ensure all joints and connections are properly sealed.

    • Consider using secondary containment within the glovebox for reactions involving highly hazardous materials.

Data Presentation

Table 1: Permissible Exposure Limits for Hydrogen Fluoride (HF)

Regulatory BodyExposure LimitConcentrationNotes
OSHAPermissible Exposure Limit (PEL) - Time-Weighted Average (TWA)3 ppm8-hour work shift
NIOSHRecommended Exposure Limit (REL) - Time-Weighted Average (TWA)3 ppm10-hour work shift
NIOSHRecommended Exposure Limit (REL) - Ceiling6 ppm15-minute exposure
ACGIHThreshold Limit Value (TLV) - Ceiling2 ppmNot to be exceeded during any part of the working exposure
NIOSHImmediately Dangerous to Life or Health (IDLH)30 ppm

Table 2: Properties of Neutralization Byproducts

Neutralizing AgentByproductChemical FormulaSolubility in WaterNotes
Calcium Carbonate (CaCO₃)Calcium FluorideCaF₂0.016 g/L at 18°CInsoluble; precipitates out of solution.
Calcium Hydroxide (Ca(OH)₂)Calcium FluorideCaF₂0.016 g/L at 18°CInsoluble; precipitates out of solution.
Magnesium Hydroxide (Mg(OH)₂)Magnesium FluorideMgF₂0.013 g/100 mLSlightly soluble.

Experimental Protocols

Protocol 1: Laboratory-Scale Neutralization of Hydrofluoric Acid Waste

! IMPORTANT ! This procedure should only be performed by trained personnel in a designated and properly functioning chemical fume hood while wearing appropriate PPE.

Materials:

  • Hydrofluoric acid waste in a compatible (polyethylene or Teflon) container.

  • Calcium carbonate (powdered).

  • pH indicator strips.

  • Plastic stirring rod.

  • Labeled, compatible hazardous waste container.

Procedure:

  • Place the container of HF waste in a larger secondary containment vessel within the fume hood.

  • Slowly and carefully add small portions of calcium carbonate to the HF waste while gently stirring with a plastic rod. The reaction will effervesce as carbon dioxide is released. CAUTION: The reaction is exothermic and can generate heat.

  • Continue adding calcium carbonate incrementally until the effervescence ceases.

  • After the initial neutralization, check the pH of the solution using a pH strip. The target pH should be between 6 and 8.

  • If the pH is still acidic, continue to add small amounts of calcium carbonate until the desired pH is reached.

  • Allow the resulting calcium fluoride precipitate to settle.

  • Decant the supernatant liquid into a separate, labeled hazardous waste container.

  • Collect the calcium fluoride solid, along with any contaminated materials (stirring rod, pH strips, etc.), and place them in a labeled solid hazardous waste container.

  • All waste generated from this procedure must be disposed of through your institution's hazardous waste management program.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction This compound Reaction cluster_waste Waste Management prep_ppe Don Appropriate PPE (Double Gloves, Face Shield, Apron) reaction Perform Niobium Fluoride Reaction prep_ppe->reaction prep_fume_hood Work in a Certified Chemical Fume Hood prep_fume_hood->reaction prep_materials Use HF-Compatible Materials (Polyethylene, Teflon) prep_materials->reaction collect_waste Collect Liquid and Solid Waste in Separate, Labeled Containers reaction->collect_waste neutralize Neutralize Acidic Waste (e.g., with Calcium Carbonate) collect_waste->neutralize dispose Dispose of all Waste through Institutional EHS neutralize->dispose

Caption: Workflow for Safe Handling of this compound Reactions.

spill_response_troubleshooting cluster_assessment Initial Assessment cluster_action Response Actions spill This compound Byproduct Spill location Spill Location? spill->location size Spill Size? location->size Inside Fume Hood evacuate Evacuate Area & Call EHS location->evacuate Outside Fume Hood size->evacuate Large contain_neutralize Contain and Neutralize Spill with Appropriate Kit size->contain_neutralize Small cleanup Collect Waste and Decontaminate Area contain_neutralize->cleanup report Report Incident cleanup->report

Caption: Troubleshooting Logic for a Chemical Spill.

Technical Support Center: Niobium Fluoride Precursor in CVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with niobium fluoride (B91410) precursors, primarily Niobium(V) fluoride (NbF₅), in Chemical Vapor Deposition (CVD) processes.

Frequently Asked Questions (FAQs)

Q1: What is Niobium(V) fluoride (NbF₅), and what are its key properties relevant to CVD?

A1: Niobium(V) fluoride is an inorganic compound used as a precursor for depositing niobium-containing thin films, such as niobium metal (Nb), niobium nitride (NbN), and niobium silicide (NbSi), via CVD and Atomic Layer Deposition (ALD).[1][2] Its effectiveness as a precursor is due to its volatility, which allows it to be transported in a gaseous state to a heated substrate.[3][4] However, it is a highly corrosive and toxic solid that is sensitive to moisture.[5][6][7] This moisture sensitivity is a critical factor to manage during storage and deposition.

Q2: Why is the stability of the NbF₅ precursor so critical in a CVD process?

A2: Precursor stability is paramount for a successful and reproducible CVD process. An ideal precursor should be volatile enough to be transported as a gas but thermally stable enough to avoid decomposition before reaching the heated substrate.[3] If NbF₅ decomposes prematurely (a homogeneous reaction in the gas phase), it can lead to particle formation, resulting in defects in the film.[3] Furthermore, its reactivity, especially with moisture, can form undesirable byproducts like niobium oxides and corrosive hydrofluoric acid (HF), which can contaminate the film and damage equipment.[6][8]

Q3: What are the primary causes of NbF₅ precursor instability during a CVD experiment?

A3: The primary causes of instability are:

  • Moisture Contamination: NbF₅ reacts with water to produce hazardous byproducts, including hydrofluoric acid (HF).[6] This can originate from atmospheric leaks in the reactor, contaminated carrier gases, or improper handling and storage.[5]

  • Improper Thermal Management: If the precursor is heated too aggressively, it can decompose or react before reaching the substrate. Conversely, insufficient heating leads to low vapor pressure and inadequate transport to the reactor.[3]

  • Reaction with Incompatible Materials: NbF₅ is corrosive and can react with certain materials in the gas lines or chamber. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[5]

  • Pre-reactions with other Gases: Unwanted reactions can occur if the precursor mixes with reactive gases at high temperatures before reaching the substrate surface.[9]

Troubleshooting Guides

Problem: I'm observing a low or inconsistent deposition rate.

This is a common issue that can often be traced back to the precursor delivery system. The cause is typically either insufficient precursor vapor reaching the chamber or degradation of the precursor.

Troubleshooting Steps:

  • Verify Precursor Temperature: Ensure the sublimator or bubbler is at the correct temperature to achieve adequate vapor pressure. The temperature must be high enough for sublimation but below the decomposition temperature.

  • Check Carrier Gas Flow: Confirm that the carrier gas (e.g., Argon, Nitrogen) flow rate is within the specified range. An incorrect flow rate can inefficiently transport the precursor vapor.

  • Inspect for Line Clogging: Allow the system to cool and safely inspect the gas lines for any clogs or residue, which could indicate premature precursor condensation or decomposition.

  • Perform a System Leak Check: Introduce an inert gas and use a leak detector or monitor pressure changes to ensure there are no atmospheric leaks, which would introduce moisture and degrade the precursor.

  • Assess Precursor Quality: If the precursor has been stored for a long time or handled improperly, it may have degraded. Consider using a fresh batch of precursor.

Problem: The deposited film shows high levels of oxygen or fluorine contamination.

Contamination is a critical issue affecting the electrical, optical, and mechanical properties of the film. Oxygen contamination often points to moisture, while fluorine contamination is an inherent risk with halide precursors.

Troubleshooting Steps:

  • Eliminate Moisture Sources: This is the most common cause of oxygen contamination. Conduct a thorough leak check of the entire CVD system. Use high-purity carrier gases with an in-line gas purifier to remove trace moisture.

  • Optimize Reactant Gas Ratio: When using a reactant gas (like H₂ or Si₂H₆), its ratio to the NbF₅ precursor is critical. An excess or deficit can lead to incomplete reactions, leaving behind fluorine atoms in the film.[1][2]

  • Increase Substrate Temperature: A higher deposition temperature can sometimes promote more complete chemical reactions and the desorption of volatile byproducts, reducing fluorine incorporation. However, this must be balanced against the thermal budget of the substrate.[3]

  • Consider Post-Deposition Annealing: In some cases, a post-deposition anneal in a controlled atmosphere (e.g., H₂ or vacuum) can help to drive out trapped contaminants like fluorine.

Problem: The film has poor uniformity and adhesion.

Non-uniform films or films that peel off the substrate are often due to issues with gas flow dynamics, substrate preparation, or premature reactions.

Troubleshooting Steps:

  • Review Substrate Cleaning Protocol: Ensure the substrate is meticulously cleaned to remove any organic residue, particles, or native oxides that could inhibit film nucleation and adhesion.

  • Optimize Reactor Pressure and Flow Rates: The total pressure and flow dynamics within the chamber are critical for uniform delivery of the precursor to the substrate surface. Adjust the pressure and carrier/reactant gas flow rates to achieve a more uniform flow profile.

  • Check for Temperature Gradients: Verify that the substrate heater provides a uniform temperature across the entire substrate. Significant temperature gradients will cause variations in the deposition rate.

  • Prevent Homogeneous Nucleation: If the precursor decomposes in the gas phase before reaching the substrate, it can lead to particle formation and a rough, poorly adhered film.[3] This can be mitigated by lowering the reactor pressure or reducing the precursor partial pressure.

Data and Protocols

Quantitative Data Summary

For successful CVD, understanding the physical properties of the precursor is essential.

PropertyValueSignificance in CVD
Chemical Formula NbF₅Source of Niobium (Nb) and Fluorine (F)
Molar Mass 187.90 g/mol Used for calculating molar flow rates
Appearance Light beige/white powder[7]
Melting Point 79-80 °CDefines the transition to a liquid state
Boiling Point 234-235 °CIndicates the temperature for significant vapor pressure
Hazards Corrosive, toxic, moisture-sensitive[5][7][10]

Table 1: Key physical and chemical properties of Niobium(V) fluoride.

ParameterPotential IssueRecommended Action
Precursor Temp. Too low: Low vapor pressure, low deposition rate.Too high: Premature decomposition.Adjust temperature to achieve stable vapor pressure without degradation.
Substrate Temp. Too low: Incomplete reaction, impurity incorporation.Too high: Can damage substrate, cause rough morphology.Optimize for desired film phase and properties while respecting substrate limits.
Carrier Gas Flow Too low: Insufficient precursor transport.Too high: Reduced residence time, poor efficiency.Tune flow rate to ensure consistent precursor delivery to the substrate.
Reactor Pressure Too high: Increased gas-phase reactions (homogeneous nucleation).Too low: Can lead to non-uniformity depending on reactor design.Adjust pressure to favor surface reactions (heterogeneous) for higher quality film.
System Leaks Introduction of O₂/H₂O.Leads to oxide formation and precursor degradation. Perform regular leak checks.

Table 2: Impact of key CVD parameters on precursor stability and film quality.

Experimental Protocols

Protocol 1: Safe Handling and Storage of Niobium(V) Fluoride

NbF₅ is highly sensitive to atmospheric moisture and is corrosive.[5][6] Proper handling is critical to maintain precursor purity and ensure safety.

Methodology:

  • Storage: Always store NbF₅ containers inside a nitrogen-filled glovebox or a desiccator with a high-quality desiccant. The container must be tightly sealed.[5]

  • Handling: All handling of the precursor, including weighing and loading into the CVD system's sublimator, must be performed in an inert atmosphere (e.g., a glovebox with <1 ppm O₂ and H₂O).

  • Personal Protective Equipment (PPE): When handling, always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Spill Management: In case of a small spill within the glovebox, use an inert absorbent material to clean it up. All waste, including empty containers, must be treated as hazardous waste and disposed of according to institutional guidelines.[6]

Protocol 2: CVD System Preparation and Leak Check

A clean, leak-tight system is essential for working with moisture-sensitive precursors like NbF₅.

Methodology:

  • System Bake-out: Before introducing the precursor, bake out the entire CVD system (chamber and gas lines) under high vacuum (e.g., >150 °C for several hours) to drive off adsorbed water from internal surfaces.

  • Leak Check (Rate of Rise): a. Evacuate the reactor and gas lines to the lowest possible pressure. b. Isolate the chamber from the vacuum pump. c. Monitor the pressure increase over a set period (e.g., 10-15 minutes). A significant rate of rise indicates a leak.

  • Leak Check (Helium Leak Detector): a. For higher sensitivity, connect a helium leak detector to the system. b. Pressurize the system slightly with helium or spray helium gas on potential leak points (flanges, fittings) from the outside. c. The detector will signal if helium is entering the system.

  • Purging: Before precursor delivery, thoroughly purge the gas lines with a high-purity inert carrier gas (e.g., Argon) to remove any residual air or moisture.

Visual Guides

Troubleshooting_Workflow start Problem: Low/No Deposition Rate check_temp Check Precursor Temperature start->check_temp temp_ok Is Temp Correct? check_temp->temp_ok adjust_temp Adjust Sublimator Temperature temp_ok->adjust_temp No check_flow Check Carrier Gas Flow Rate temp_ok->check_flow Yes adjust_temp->check_temp flow_ok Is Flow Correct? check_flow->flow_ok adjust_flow Adjust Mass Flow Controller flow_ok->adjust_flow No check_lines Check for Clogged Delivery Lines flow_ok->check_lines Yes adjust_flow->check_flow lines_ok Are Lines Clear? check_lines->lines_ok clean_lines Perform System Maintenance/Cleaning lines_ok->clean_lines No check_leaks Perform System Leak Check lines_ok->check_leaks Yes clean_lines->check_lines end Problem Resolved check_leaks->end If No Leaks Found, Consider Precursor Quality

Caption: Troubleshooting workflow for low deposition rates.

Chemical_Pathways cluster_gas_phase Gas Phase Reactants cluster_surface Heated Substrate Surface NbF5 NbF₅ (g) Desired Desired Film: Nb (s) + 5HF (g)↑ NbF5->Desired Surface Reaction Undesired Undesired Products: NbOx (s), HF (g)↑ NbF5->Undesired Contamination Reaction H2 H₂ (g) (Reducing Agent) H2->Desired H2O H₂O (g) (Contaminant) H2O->Undesired

Caption: Desired and undesired chemical pathways in NbF₅ CVD.

Precursor_Handling_Flow storage Store NbF₅ in Desiccator or Inert Atmosphere glovebox Transfer to Glovebox storage->glovebox load Load Precursor into Sublimator glovebox->load seal_install Seal Sublimator & Install on CVD System load->seal_install leak_check Leak Check Delivery Lines seal_install->leak_check purge Purge Lines with Inert Gas leak_check->purge process Begin CVD Process purge->process

Caption: Logic flow for safe handling of NbF₅ precursor.

References

Technical Support Center: Optimization of Reaction Conditions for Niobium Fluoride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Niobium Fluoride (B91410) Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of niobium fluoride catalysts in organic synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound catalysts, particularly Niobium(V) fluoride (NbF₅).

Issue Potential Cause Suggested Solution
Low to No Product Yield 1. Catalyst Inactivity: The catalyst may be deactivated due to improper handling or exposure to moisture. This compound catalysts are sensitive to atmospheric moisture.1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly opened or properly stored catalyst. 2. Catalyst Activation: If moisture contamination is suspected, gently heating the catalyst under vacuum prior to use may help remove adsorbed water. However, be cautious as excessive heat can lead to decomposition.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrate or reaction scale.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). Monitor the reaction progress to find the optimal loading for your system.
3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate, especially with less reactive substrates.1. Increase Reaction Temperature: Gradually increase the reaction temperature. Monitor for the formation of byproducts, as higher temperatures can sometimes lead to decreased selectivity.
4. Inappropriate Solvent: While many reactions with NbF₅ are efficient under solvent-free conditions, some substrates may require a solvent for solubility or to modulate reactivity.[1]1. Solvent Screening: If a solvent is necessary, screen a range of anhydrous, non-coordinating solvents such as dichloromethane, toluene, or hexane. The polarity and coordinating ability of the solvent can significantly impact the Lewis acidity of the catalyst.[2]
Poor Selectivity / Formation of Side Products 1. Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to undesired side reactions.1. Reduce Catalyst Loading: Decrease the amount of catalyst to the minimum required for efficient conversion.
2. High Reaction Temperature: Elevated temperatures can promote side reactions or decomposition of the desired product.1. Lower Reaction Temperature: If side products are observed at higher temperatures, try running the reaction at room temperature or even sub-ambient temperatures.
3. Substrate Reactivity: The substrate itself may be prone to side reactions under Lewis acidic conditions.1. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products. 2. Use of Additives: In some cases, the addition of a non-coordinating base or other additives can help to suppress side reactions.
Catalyst Deactivation During Reaction 1. Coking/Fouling: Formation of polymeric or carbonaceous deposits on the catalyst surface can block active sites. This is more common in reactions involving unsaturated compounds or at higher temperatures.1. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize coke formation. 2. Solvent Washing (for supported catalysts): If the catalyst is supported, washing with an appropriate organic solvent may remove some soluble deposits.
2. Poisoning: Impurities in the starting materials or solvent (e.g., water, coordinating functional groups) can bind to the Lewis acidic sites and deactivate the catalyst.1. Purify Starting Materials: Ensure all reactants and solvents are of high purity and are thoroughly dried.
3. Reduction of Niobium Center: In some reaction environments, the Nb(V) center may be reduced to a less active lower oxidation state.1. Oxidative Regeneration: A potential, though not specifically documented for NbF₅, method could involve calcination in a controlled oxidizing atmosphere (e.g., air diluted with an inert gas) to re-oxidize the niobium center. This approach has been suggested for niobium chloride catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a reaction using a this compound catalyst like NbF₅?

A1: For the cyanosilylation of aldehydes, highly efficient conversion has been reported using 0.5 mol% of NbF₅ at room temperature under solvent-free conditions, with reaction times as short as 10 minutes.[1] This serves as an excellent starting point for optimization.

Q2: How should I handle and store this compound catalysts?

A2: this compound catalysts, particularly NbF₅, are hygroscopic and reactive towards moisture. They should be stored in a tightly sealed container in a desiccator or preferably within an inert atmosphere glovebox. All manipulations, including weighing and addition to the reaction vessel, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

Q3: My reaction is sluggish with an electron-rich aromatic aldehyde. What can I do?

A3: Electron-rich aldehydes can sometimes be less reactive towards Lewis acid activation. You can try incrementally increasing the catalyst loading (e.g., to 1-2 mol%) or gently heating the reaction mixture. Monitoring the reaction by TLC or GC/MS will help you determine the optimal conditions.

Q4: Can I use a solvent for my reaction?

A4: While NbF₅ is highly effective under solvent-free conditions for many reactions, a solvent may be necessary for solid or highly viscous substrates.[1] It is crucial to use an anhydrous, non-coordinating solvent to avoid deactivating the catalyst. The choice of solvent can influence the Lewis acidity of the catalyst and, consequently, the reaction rate and selectivity.[2]

Q5: Is it possible to regenerate a deactivated this compound catalyst?

A5: While specific protocols for the regeneration of this compound catalysts are not well-documented, general strategies for solid Lewis acid catalysts may be applicable. For deactivation due to coking, a controlled calcination in the presence of air or oxygen (diluted with an inert gas) to burn off carbonaceous deposits could be attempted. If deactivation is due to the reduction of the niobium center, an oxidative treatment might restore its activity. It is important to note that these are suggested starting points and would require optimization for your specific system.

Data Presentation

The following table summarizes the performance of NbF₅ in the cyanosilylation of various aldehydes under optimized solvent-free conditions.

AldehydeCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
Benzaldehyde0.5Room Temp.10>95
4-Chlorobenzaldehyde0.5Room Temp.10>95
4-Methoxybenzaldehyde0.5Room Temp.10>95
2-Naphthaldehyde0.5Room Temp.10>95
Cinnamaldehyde0.5Room Temp.10>95
Cyclohexanecarboxaldehyde0.5Room Temp.10>95
Heptanal0.5Room Temp.10>95

Data compiled from studies on the cyanosilylation of aldehydes using NbF₅.[1]

Experimental Protocols

General Protocol for NbF₅-Catalyzed Cyanosilylation of Aldehydes

This protocol is a general guideline for the efficient cyanosilylation of a broad range of aldehydes using NbF₅ as a catalyst under solvent-free conditions.[1]

Materials:

  • Niobium(V) fluoride (NbF₅)

  • Aldehyde

  • Trimethylsilyl (B98337) cyanide (TMSCN)

  • Anhydrous reaction vessel (e.g., a flame-dried round-bottom flask)

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, add the aldehyde (1.0 mmol) to the reaction vessel.

  • Add trimethylsilyl cyanide (TMSCN, 1.1 mmol, 1.1 equivalents).

  • To this mixture, add NbF₅ (0.005 mmol, 0.5 mol%) while stirring.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 10 minutes.

  • Upon completion, the product can be purified by standard methods such as distillation or column chromatography if necessary. For many applications, the crude product may be of sufficient purity.

Visualizations

experimental_workflow start Start prep_vessel Prepare Anhydrous Reaction Vessel start->prep_vessel add_reagents Add Aldehyde and TMSCN under Inert Atmosphere prep_vessel->add_reagents add_catalyst Add NbF5 Catalyst (0.5 mol%) add_reagents->add_catalyst react Stir at Room Temperature (approx. 10 min) add_catalyst->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Purification (if necessary) monitor->workup Reaction Complete end End Product workup->end

Caption: Experimental workflow for NbF₅-catalyzed cyanosilylation.

troubleshooting_low_yield start Low or No Yield check_catalyst Check Catalyst Activity (Handling, Moisture) start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK increase_loading Increase Catalyst Loading check_conditions->increase_loading Initial Check increase_temp Increase Temperature increase_loading->increase_temp screen_solvent Screen Solvents (if applicable) increase_temp->screen_solvent purify_reagents Purify Starting Materials screen_solvent->purify_reagents optimize Re-run Optimized Reaction purify_reagents->optimize success Improved Yield optimize->success

References

Technical Support Center: Niobium Hydride Formation from Fluoride Chemical Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niobium and encountering issues related to niobium hydride formation during fluoride (B91410) chemical processing.

Frequently Asked Questions (FAQs)

Q1: What is niobium hydride and why is it a concern in my experiments?

A1: Niobium hydride (NbHx) is a compound formed when hydrogen atoms are absorbed into the niobium metal lattice. In many advanced applications, particularly those leveraging niobium's superconducting properties, the formation of these hydrides is highly detrimental.[1][2][3][4][5] Niobium hydrides are not superconducting at temperatures above 1.3 K and can therefore degrade the performance of superconducting devices.[6][7] Their presence can lead to increased power-independent microwave loss in superconducting resonators.[1][2][3][4][5]

Q2: How does fluoride chemical processing lead to niobium hydride formation?

A2: Fluoride-based chemical etchants, such as hydrofluoric acid (HF) and buffered oxide etchant (BOE), are commonly used to remove the native niobium pentoxide (Nb2O5) layer from the niobium surface.[1][2][3][4][5] While this oxide removal is often a necessary step, the process can introduce hydrogen into the niobium. The Nb2O5 layer acts as a diffusion barrier to hydrogen; once it is removed, the exposed niobium surface is susceptible to hydrogen absorption from the acidic etching solution.[1][3][4][5]

Q3: What are the primary factors that influence the rate of niobium hydride formation?

A3: The rate of niobium hydride formation is primarily determined by two factors: the acidity of the fluoride solution and the etch rate of the Nb2O5 layer.[1][3][4][5] Higher acidity and a faster etch rate of the protective oxide layer lead to a greater incorporation of hydrogen into the niobium film.[5]

Q4: What are the visible or measurable signs of niobium hydride formation?

A4: Detecting niobium hydride formation often requires specialized analytical techniques. There may not be obvious visual signs on the material. Key indicators include a degradation in superconducting properties, such as a decrease in the quality factor (Q) of superconducting radio frequency (SRF) cavities, a phenomenon sometimes referred to as "Q disease."[6][7][8] At the nanoscale, the formation of hydride precipitates can be observed using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM).[9][10]

Q5: Can niobium hydride formation be reversed?

A5: Yes, to some extent. Vacuum annealing at temperatures above 600°C for several hours can reduce the bulk hydrogen concentration and decompose the niobium hydride phases, thus "curing" the material.[6][7] This process helps to outgas the absorbed hydrogen.

Troubleshooting Guide

Issue: Degradation of Superconducting Properties After Fluoride Etching

If you observe a significant drop in the performance of your niobium-based device (e.g., reduced quality factor, increased microwave loss) after a fluoride chemical processing step, it is highly probable that niobium hydrides have formed.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks & Hypothesis cluster_2 Verification & Analysis cluster_3 Mitigation & Resolution cluster_4 Process Improvement start Degraded Superconducting Performance Post-Etching hypothesize Hypothesize Niobium Hydride Formation start->hypothesize review_process Review Etching Protocol (Acid, Time, Temp) hypothesize->review_process analytical_techniques Employ Analytical Techniques (SIMS, XRD, TEM) review_process->analytical_techniques confirm_hydrides Confirm Presence of Niobium Hydrides analytical_techniques->confirm_hydrides mitigation Implement Mitigation Strategy confirm_hydrides->mitigation option1 Optimize Etching Protocol mitigation->option1 option2 Post-Etch Annealing mitigation->option2 option3 Nitrogen Doping mitigation->option3 re_evaluate Re-evaluate Device Performance option1->re_evaluate option2->re_evaluate option3->re_evaluate document Document Optimized Protocol re_evaluate->document

Caption: Troubleshooting workflow for addressing niobium hydride formation.

Detailed Troubleshooting Steps:

  • Review Your Etching Protocol:

    • Acid Concentration: Higher acidity in fluoride-based etchants increases hydrogen incorporation.[3][5] Consider reducing the concentration of hydrofluoric acid (HF) or using a buffered oxide etchant (BOE) with a lower HF ratio.

    • Etching Time: Prolonged exposure to the etchant after the removal of the niobium oxide layer will increase hydrogen uptake. Minimize the etching time to what is strictly necessary to remove the oxide.

    • Temperature: While not as dominant as acidity, higher temperatures can increase reaction kinetics. Ensure your process is performed at a controlled and consistent temperature.

  • Analytical Verification (if available):

    • To definitively confirm the presence of niobium hydrides, consider using surface-sensitive analytical techniques:

      • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Can provide depth profiles of hydrogen concentration.[4][10]

      • X-ray Diffraction (XRD): Can identify the crystallographic phases of niobium hydrides.[4]

      • Transmission Electron Microscopy (TEM): Allows for nanoscale resolution imaging of hydride phases.[4]

  • Implement Mitigation Strategies:

    • Post-Etch Annealing: A high-temperature vacuum anneal (e.g., >600°C) after etching can be effective at driving out absorbed hydrogen.[6][7]

    • Nitrogen Doping: Studies have shown that nitrogen doping of niobium can suppress the formation of niobium hydrides.[9]

    • Two-Step Etching Process: Consider a sequential etching process where a faster, more acidic etch is used to remove the bulk of the oxide, followed by a brief exposure to a less acidic solution to remove any remaining oxide with minimal hydrogen exposure.[4][5]

Data Presentation

Table 1: Influence of Etchant Acidity on Hydrogen Incorporation

Etchant SolutionRelative AcidityObserved Hydrogen IncorporationResulting Niobium Hydride Phases
NH4FLowLowMinimal α-NbHx
BOE (5:1, NH4F:HF)ModerateModerateα-NbHx and some β-NbHx
2% HFHighHighPredominantly β-NbHx
8% HFVery HighVery HighSignificant β-NbHx

This table summarizes qualitative trends observed in research studies.[3][4][5] Quantitative values can vary significantly based on specific experimental conditions.

Experimental Protocols

Protocol 1: Recommended Low-Hydride Niobium Etching Procedure

This protocol is designed to minimize hydrogen incorporation during the removal of the native niobium oxide layer.

Materials:

  • Niobium sample

  • Buffered Oxide Etchant (BOE) with a high NH4F to HF ratio (e.g., 10:1)

  • Deionized (DI) water

  • Isopropanol (B130326)

  • Nitrogen gas source

  • Teflon beakers

Procedure:

  • Pre-Cleaning:

    • Ultrasonically clean the niobium sample in isopropanol for 10 minutes.

    • Rinse thoroughly with DI water.

    • Dry the sample with a stream of nitrogen gas.

  • Etching:

    • In a Teflon beaker, immerse the niobium sample in the BOE solution.

    • The etching time should be minimized and determined empirically for your specific oxide thickness. Start with short intervals (e.g., 30 seconds) and test for hydrophilicity to gauge oxide removal.

    • Gently agitate the solution during etching to ensure uniform oxide removal.

  • Post-Etch Rinsing:

    • Immediately quench the etching process by transferring the sample to a large volume of DI water.

    • Rinse the sample in a cascade of three DI water baths for at least 1 minute each.

    • Perform a final rinse with isopropanol to aid in drying.

  • Drying and Storage:

    • Thoroughly dry the sample with a stream of high-purity nitrogen gas.

    • Immediately transfer the sample to a vacuum or inert atmosphere environment to prevent re-oxidation and further hydrogen absorption.

Protocol 2: Post-Etch Vacuum Annealing for Hydrogen Removal

This protocol describes a general procedure for removing absorbed hydrogen after a fluoride etching process.

Materials:

  • Etched niobium sample

  • High-vacuum furnace (capable of reaching >800°C and <10^-6 Torr)

Procedure:

  • Sample Loading:

    • Load the etched and dried niobium sample into the vacuum furnace.

  • Pump-Down:

    • Evacuate the furnace to a high vacuum (<10^-6 Torr) to remove residual atmospheric gases.

  • Ramping and Annealing:

    • Slowly ramp the temperature to the target annealing temperature (e.g., 800°C). A slow ramp rate helps prevent thermal shock.

    • Hold the sample at the target temperature for a minimum of 2 hours. The optimal time and temperature may vary depending on the level of hydrogen contamination and sample thickness.

  • Cool-Down:

    • Allow the sample to cool down slowly to room temperature under vacuum. This is crucial to prevent re-absorption of hydrogen from any residual gases in the furnace.

  • Sample Removal:

    • Once at room temperature, vent the furnace with an inert gas (e.g., nitrogen or argon) before removing the sample.

Signaling Pathways and Logical Relationships

Logical Workflow for Minimizing Niobium Hydride Formation

cluster_0 Pre-Processing Considerations cluster_1 Etching Strategy cluster_2 Post-Etching Handling cluster_3 Optional Remediation cluster_4 Final Outcome initial_state Niobium with Native Nb2O5 Layer process_goal Goal: Remove Nb2O5 Without H Incorporation initial_state->process_goal etching_choice Select Etchant process_goal->etching_choice low_acidity Low Acidity Etchant (e.g., high-ratio BOE) etching_choice->low_acidity timed_etch Minimize Etch Time low_acidity->timed_etch quench_rinse Immediate Quench & Thorough Rinse timed_etch->quench_rinse dry_store Inert Gas Dry & Vacuum/Inert Storage quench_rinse->dry_store remediation_needed Performance Degradation Still Observed? dry_store->remediation_needed annealing High-Temp Vacuum Annealing remediation_needed->annealing Yes final_product Clean Niobium Surface with Minimized Hydrides remediation_needed->final_product No annealing->final_product

Caption: Logical workflow for minimizing niobium hydride formation during processing.

References

Technical Support Center: Proper Disposal of Niobium Fluoride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and proper disposal of niobium fluoride (B91410) waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with niobium fluoride waste?

Niobium (V) fluoride is a highly corrosive and toxic inorganic compound.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin, causing severe skin burns and eye damage.[1] A significant hazard is its sensitivity to moisture; it reacts with water to produce hydrofluoric acid (HF), which is also highly corrosive and toxic.[1][2]

Q2: Can I neutralize this compound waste in the lab before disposal?

In-lab neutralization of this compound waste is not recommended without specific, validated protocols and specialized equipment due to its hazardous nature.[1] The reaction with water or neutralizing agents can be vigorous and produce hazardous byproducts like hydrofluoric acid.[1] The safest and primary method of disposal is through a certified hazardous waste management company.[1]

Q3: What is the first thing I should do if I have this compound waste to dispose of?

Your first step should be to contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. They will provide specific guidance and arrange for the pickup and proper disposal of the waste.[1]

Q4: How should I collect and store solid this compound waste while awaiting pickup?

Solid this compound waste should be collected in a clean, dry, and chemically compatible container, such as one made of polyethylene (B3416737) or Teflon®.[1][3] The container must be clearly labeled and sealable to prevent exposure to atmospheric moisture.[1] Do not store this compound waste in glass or metal containers.[3]

Q5: What personal protective equipment (PPE) is required when handling this compound waste?

Appropriate PPE is mandatory when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Body Protection: A lab coat and, if necessary, a chemical-resistant apron.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Troubleshooting Guide

Issue Probable Cause Solution
Fuming or hissing from the waste container. Exposure to moisture in the air, causing a reaction and the release of hydrogen fluoride gas.Immediately ensure the container is tightly sealed. If the fuming persists, place the container in a secondary containment unit within a chemical fume hood. Contact your EHS department for guidance.
The waste container is warm to the touch. An ongoing chemical reaction, likely due to contamination or reaction with moisture.Do not handle the container directly. Place it in a secondary containment vessel in a chemical fume hood and monitor for any signs of pressure buildup. Alert your EHS department immediately.
The waste container is unlabeled or improperly labeled. Oversight in waste management procedures.Immediately label the container with "Hazardous Waste," "Niobium (V) Fluoride," and the appropriate hazard pictograms (corrosive, toxic). Include the date of waste accumulation.[1]
Accidental mixing of this compound waste with other waste streams. Improper waste segregation.Do not attempt to separate the mixed waste. Clearly label the container with all known components and contact your EHS department for specific disposal instructions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Waste for Professional Disposal

This protocol outlines the steps for safely packaging solid this compound waste for collection by a certified hazardous waste management company.

Materials:

  • This compound waste

  • Clean, dry, chemically compatible waste container (e.g., high-density polyethylene - HDPE) with a screw-top lid.[3]

  • Appropriate PPE (see FAQ Q5)

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Work Area Preparation: Ensure the work area is clean, dry, and well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Put on all required personal protective equipment.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated waste container. Avoid creating dust.

  • Seal Container: Securely seal the container lid to prevent any moisture from entering.[1]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "Niobium (V) Fluoride"

    • The appropriate hazard pictograms (e.g., corrosive, toxic)

    • The date of accumulation[1]

  • Storage: Place the sealed and labeled container in a designated, well-ventilated, and dry secondary containment area. This should be within a laboratory fume hood or a dedicated hazardous waste storage cabinet, away from incompatible materials.[1]

  • Arrange for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[1]

Data Presentation

Table 1: Chemical Compatibility for this compound Waste Storage

MaterialCompatibilityRationale
Polyethylene (PE), Teflon® Excellent Chemically resistant to hydrofluoric acid and this compound.[3]
Glass Unsuitable This compound and its reaction product, hydrofluoric acid, will etch glass.[2][3]
Metals Unsuitable This compound and hydrofluoric acid are corrosive to most metals.[3]

Visualizations

WasteDisposalWorkflow This compound Waste Disposal Workflow cluster_prep Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Niobium Fluoride Waste B Don Appropriate PPE A->B C Select Chemically Compatible Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container Correctly E->F G Place in Secondary Containment F->G H Store in Designated Dry, Ventilated Area G->H I Contact EHS or Certified Waste Disposal Company H->I J Schedule Waste Pickup I->J K Professional Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

SpillResponseDecisionTree This compound Spill Response Decision Tree Spill This compound Spill Occurs Assess Is the spill small (<50ml) and contained in a fume hood? Spill->Assess Evacuate Evacuate Immediate Area Notify Notify EHS and Emergency Services Evacuate->Notify Assess->Evacuate No Cleanup Trained personnel with proper PPE may neutralize with calcium carbonate and absorb Assess->Cleanup Yes Dispose Dispose of cleanup materials as hazardous waste Cleanup->Dispose

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Comparative Analysis of Lewis Acidity: Niobium(V) Pentafluoride vs. Boron Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid is a critical decision that can significantly influence reaction outcomes, catalytic efficiency, and product purity. This guide provides a detailed, data-driven comparison of the Lewis acidity of two common fluorinated Lewis acids: Niobium(V) pentafluoride (NbF₅) and Boron trifluoride (BF₃).

Niobium(V) pentafluoride and Boron trifluoride are both recognized for their capacity to accept electron pairs, a defining characteristic of Lewis acids. However, the magnitude of their acidity, and thus their reactivity and suitability for specific applications, differs significantly. This comparison utilizes established quantitative metrics, namely Fluoride (B91410) Ion Affinity (FIA) and the Gutmann-Beckett Acceptor Number (AN), to provide an objective assessment of their relative strengths.

Quantitative Comparison of Lewis Acidity

The strength of a Lewis acid can be quantified through various experimental and computational methods. The data summarized below indicates that Niobium(V) pentafluoride is a significantly stronger Lewis acid than Boron trifluoride.

MetricNiobium(V) Pentafluoride (NbF₅)Boron Trifluoride (BF₃)Comparison
Fluoride Ion Affinity (FIA) ~502 kJ/mol~342 kJ/molNbF₅ has a substantially higher affinity for fluoride ions, indicating stronger Lewis acidity.
Gutmann-Beckett Acceptor Number (AN) Not available89[1]While a specific AN for NbF₅ is not readily available, its high FIA suggests it would be significantly greater than that of BF₃.

Note: A higher Fluoride Ion Affinity (FIA) or Gutmann-Beckett Acceptor Number (AN) corresponds to stronger Lewis acidity.

Understanding the Metrics

Fluoride Ion Affinity (FIA) is a computational metric representing the negative enthalpy change of the gas-phase reaction between a Lewis acid and a fluoride ion.[2][3] A more negative (or larger positive, by convention) FIA value signifies a stronger Lewis acid.

The Gutmann-Beckett method is an experimental technique that quantifies Lewis acidity by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[1][4][5] The resulting Acceptor Number (AN) provides a relative measure of Lewis acidity in a specific solvent.[1]

Experimental and Computational Protocols

Computational Determination of Fluoride Ion Affinity (FIA)

The FIA is calculated as the negative enthalpy change (-ΔH) for the gas-phase reaction:

LA (Lewis Acid) + F⁻ → [LA-F]⁻

A generalized computational workflow for determining FIA involves the following steps:

FIA_Workflow cluster_setup System Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis node_A Define Lewis Acid (LA) and Fluoride Ion (F⁻) opt_LA Geometry Optimization of LA node_A->opt_LA node_B Define Adduct [LA-F]⁻ opt_Adduct Geometry Optimization of [LA-F]⁻ node_B->opt_Adduct energy_LA Calculate Electronic Energy of LA opt_LA->energy_LA opt_F Energy Calculation of F⁻ calc_deltaH Calculate Enthalpy Change ΔH = E([LA-F]⁻) - (E(LA) + E(F⁻)) opt_F->calc_deltaH energy_Adduct Calculate Electronic Energy of [LA-F]⁻ opt_Adduct->energy_Adduct energy_LA->calc_deltaH energy_Adduct->calc_deltaH get_FIA Determine FIA FIA = -ΔH calc_deltaH->get_FIA

Caption: Computational workflow for Fluoride Ion Affinity.

  • Geometry Optimization: The 3D structures of the Lewis acid and its fluoride adduct are optimized to their lowest energy states using a selected level of theory and basis set (e.g., Density Functional Theory).

  • Energy Calculation: The electronic energies of the optimized species are calculated.

  • Enthalpy Calculation: The enthalpy change (ΔH) for the reaction is determined from the calculated electronic energies, often with corrections for zero-point vibrational energy and thermal effects.

  • FIA Determination: The FIA is the negative of the calculated enthalpy change.

Experimental Determination of Lewis Acidity via the Gutmann-Beckett Method

This method provides an experimental measure of Lewis acidity in solution.

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_nmr ³¹P NMR Spectroscopy cluster_calc Calculation prep_ref Prepare Et₃PO solution in inert solvent (e.g., C₆D₆) run_ref Acquire ³¹P NMR spectrum of reference (δ_ref) prep_ref->run_ref prep_sample Prepare solution of Lewis Acid and Et₃PO in the same solvent run_sample Acquire ³¹P NMR spectrum of sample (δ_sample) prep_sample->run_sample calc_delta Calculate Chemical Shift Change Δδ = δ_sample - δ_ref run_ref->calc_delta run_sample->calc_delta calc_an Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) run_sample->calc_an

Caption: Experimental workflow for the Gutmann-Beckett method.

  • Materials: The Lewis acid of interest, triethylphosphine oxide (Et₃PO), and an anhydrous, non-coordinating NMR solvent are required.

  • Reference Spectrum: A ³¹P NMR spectrum of Et₃PO in a weakly Lewis acidic solvent like hexane (B92381) is recorded to establish a reference chemical shift (δ ≈ 41.0 ppm, AN = 0).[1]

  • Sample Spectrum: The Lewis acid is dissolved in the chosen solvent, and Et₃PO is added. A ³¹P NMR spectrum of this mixture is then recorded.

  • Calculation: The interaction between the Lewis acid and the oxygen atom of Et₃PO causes a downfield shift in the ³¹P signal. The Acceptor Number (AN) is calculated from this new chemical shift.[1]

Logical Framework for Lewis Acidity

The fundamental principle of Lewis acidity involves the interaction between an electron-deficient species (the Lewis acid) and an electron-rich species (the Lewis base), resulting in the formation of a Lewis adduct.

Lewis_Acidity_Concept LA Lewis Acid (e.g., NbF₅, BF₃) Electron Pair Acceptor Adduct Lewis Adduct (e.g., [NbF₆]⁻, F₃B-OPEt₃) LA->Adduct Accepts e⁻ pair LB Lewis Base (e.g., F⁻, Et₃PO) Electron Pair Donor LB->Adduct Donates e⁻ pair

Caption: General concept of a Lewis acid-base interaction.

In the context of this guide, NbF₅ and BF₃ act as Lewis acids, while the fluoride ion (in FIA calculations) or triethylphosphine oxide (in the Gutmann-Beckett method) serves as the Lewis base. The strength of the interaction, and thus the strength of the Lewis acid, is what these quantitative methods measure.

Conclusion

Based on quantitative data, Niobium(V) pentafluoride is a demonstrably stronger Lewis acid than Boron trifluoride . Its significantly higher fluoride ion affinity indicates a greater thermodynamic driving force for accepting an electron pair from a hard base like fluoride. While BF₃ is a versatile and widely used Lewis acid, for applications requiring exceptionally high electrophilicity, such as the activation of very weak bases or the formation of superacids, NbF₅ represents a more potent alternative. Researchers should consider the required level of Lewis acidity for their specific transformation to make an informed selection between these two reagents.

References

A Comparative Guide to Niobium Fluoride and Tantalum Fluoride in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium (Nb) and tantalum (Ta) are transition metals that share many chemical similarities due to their positions in the periodic table. Their fluoride (B91410) derivatives, niobium(V) fluoride (NbF₅) and tantalum(V) fluoride (TaF₅), are powerful Lewis acids that have garnered significant interest as catalysts in a variety of organic transformations. This guide provides an objective comparison of their performance in key catalytic applications, supported by experimental data and detailed methodologies.

At a Glance: Key Catalytic Applications

Both NbF₅ and TaF₅ are recognized for their strong Lewis acidity, which enables them to activate a wide range of substrates. While direct comparative studies under identical conditions are limited in publicly available literature, their individual catalytic activities in specific reactions have been well-documented.

CatalystKey Catalytic ApplicationReaction TypeNotable Features
Niobium(V) Fluoride (NbF₅) Cyanosilylation of AldehydesC-C Bond FormationHigh efficiency, mild reaction conditions, short reaction times, and high yields.
Tantalum(V) Fluoride (TaF₅) Friedel-Crafts AcylationElectrophilic Aromatic SubstitutionStrong catalytic activity is expected due to its potent Lewis acidity, comparable to other strong Lewis acids used in this reaction.

Performance Deep Dive: Niobium Fluoride in Cyanosilylation

Niobium(V) fluoride has proven to be a highly effective catalyst for the cyanosilylation of aldehydes, a crucial reaction for the synthesis of cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, β-amino alcohols, and other important organic molecules.[1][2]

Experimental Data: NbF₅-Catalyzed Cyanosilylation of Various Aldehydes [1]

Aldehyde SubstrateProduct Yield (%)Reaction Time (min)
Benzaldehyde9810
4-Chlorobenzaldehyde9910
4-Nitrobenzaldehyde9910
4-Methylbenzaldehyde9710
4-Methoxybenzaldehyde9610
Cinnamaldehyde9515
Cyclohexanecarboxaldehyde9610
Heptanal9510

Reaction Conditions: Aldehyde (1 mmol), Trimethylsilyl (B98337) cyanide (1.2 mmol), NbF₅ (0.5 mol%), Solvent-free, Room temperature.

The data clearly demonstrates the high efficiency and broad substrate scope of NbF₅ in this transformation, consistently delivering excellent yields in very short reaction times under mild, solvent-free conditions.[1]

Experimental Protocol: Cyanosilylation of Aldehydes using NbF₅

Materials:

  • Aldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Niobium(V) fluoride (NbF₅)

Procedure: [1]

  • To a stirred solution of the aldehyde (1.0 mmol) in a round-bottom flask, add trimethylsilyl cyanide (1.2 mmol).

  • Add a catalytic amount of dispersed niobium(V) fluoride (0.5 mol%).

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 10-15 minutes), the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the corresponding cyanohydrin trimethylsilyl ether.

G cluster_workflow NbF₅-Catalyzed Cyanosilylation Workflow A Mix Aldehyde and TMSCN B Add NbF₅ (0.5 mol%) A->B Catalyst Introduction C Stir at Room Temperature (10-15 min) B->C Initiate Reaction D Reaction Completion (TLC Monitoring) C->D Reaction Progress E Purification (Column Chromatography) D->E Workup F Cyanohydrin Product E->F Isolation

NbF₅-Catalyzed Cyanosilylation Experimental Workflow

Performance Deep Dive: Tantalum Fluoride in Friedel-Crafts Acylation

Expected Performance of TaF₅ in Friedel-Crafts Acylation

Based on its strong Lewis acidity, TaF₅ is anticipated to efficiently catalyze the acylation of aromatic compounds. The reaction likely proceeds through the formation of a highly reactive acylium ion intermediate upon interaction of the acyl halide or anhydride (B1165640) with TaF₅.

Experimental Protocol: Friedel-Crafts Acylation of Toluene (B28343) using a Strong Lewis Acid Catalyst (Adapted for TaF₅)

This protocol is adapted from established procedures for Friedel-Crafts acylation using strong Lewis acids like aluminum chloride (AlCl₃) and is expected to be effective with TaF₅.[4][5]

Materials:

  • Toluene

  • Acetyl chloride

  • Tantalum(V) fluoride (TaF₅)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure: [4][5]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend TaF₅ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the catalyst complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired acetophenone (B1666503) product.

G cluster_pathway Friedel-Crafts Acylation Mechanism AcylHalide R-CO-X AcyliumIon [R-C=O]⁺[TaF₅X]⁻ AcylHalide->AcyliumIon Activation LewisAcid TaF₅ LewisAcid->AcyliumIon Intermediate Wheland Intermediate AcyliumIon->Intermediate AromaticRing Ar-H AromaticRing->Intermediate Nucleophilic Attack Product Ar-CO-R Intermediate->Product Deprotonation

Generalized Mechanism for Lewis Acid-Catalyzed Friedel-Crafts Acylation

Comparative Analysis and Outlook

Both niobium(V) fluoride and tantalum(V) fluoride are powerful Lewis acid catalysts with significant potential in organic synthesis.

  • Niobium(V) fluoride has demonstrated exceptional efficiency in the cyanosilylation of aldehydes, offering a green chemistry approach with high yields under mild, solvent-free conditions.[1] Its application in other organic transformations remains an active area of research.

  • Tantalum(V) fluoride , owing to its strong Lewis acidity, is a promising catalyst for classic electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3] While direct comparative studies are needed for a definitive performance assessment against other Lewis acids, its properties suggest high catalytic activity.

For researchers and drug development professionals, the choice between NbF₅ and TaF₅ will depend on the specific transformation being targeted. NbF₅ is a proven, highly efficient catalyst for cyanosilylation. TaF₅ represents a potent, albeit less explored, alternative for reactions requiring strong Lewis acid catalysis, such as Friedel-Crafts reactions. Further research into the direct comparison of these two catalysts in a broader range of reactions will undoubtedly unveil more of their catalytic potential.

References

A Comparative Performance Analysis of Niobium(V) Fluoride (NbF₅) Against Other Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Niobium(V) fluoride (B91410) (NbF₅) is emerging as a potent and highly efficient Lewis acid catalyst in a variety of organic transformations. Its strong electron-accepting nature, coupled with unique reactivity profiles, positions it as a compelling alternative to more traditional Lewis acids.[1][2] This guide provides an objective comparison of NbF₅'s performance against other common Lewis acid catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in making informed catalyst selections.

Performance Benchmark: Cyanosilylation of Aldehydes

A key reaction that highlights the catalytic prowess of NbF₅ is the cyanosilylation of aldehydes to form cyanohydrins—versatile precursors for α-hydroxy acids and α-amino alcohols.[2] In this transformation, NbF₅ demonstrates remarkable efficiency, often under mild, solvent-free conditions.[3][4] Its performance is particularly notable for its low catalyst loading and significantly shorter reaction times compared to other catalysts.[3]

The following table summarizes the comparative performance of NbF₅ against other Lewis acids in the cyanosilylation of benzaldehyde (B42025) with trimethylsilyl (B98337) cyanide (TMSCN).

CatalystCatalyst Loading (mol%)ConditionsTimeYield (%)Reference
NbF₅ 0.5 Solvent-free, Room Temp. 10 min >95 [3][4]
BF₃·OEt₂10CH₂Cl₂, Room Temp.2 h92[2]
Sc(OTf)₃1CH₂Cl₂, Room Temp.1.5 h94[2]
AlCl₃100Dichloromethane, Room Temp.1 h95 (Acylation)[1]
FeCl₃100Dichloromethane, Room Temp.3 h85 (Acylation)[1]

Note: Data for AlCl₃ and FeCl₃ are for Friedel-Crafts acylation and are included to provide a broader context of Lewis acid performance, though the reaction differs.[1]

As the data indicates, NbF₅ achieves a near-quantitative yield in a fraction of the time and at a significantly lower catalyst loading than other common Lewis acids in the cyanosilylation reaction.[2][3][4]

Key Mechanistic and Workflow Visualizations

To better understand the function and application of Lewis acid catalysts, the following diagrams illustrate the general catalytic mechanism and a typical experimental workflow.

LewisAcidCatalysis General Mechanism of Lewis Acid Catalysis cluster_reactants Reactants cluster_reaction Catalytic Cycle LA Lewis Acid (e.g., NbF₅) Activated Activated Complex [R₂C=O---LA] LA->Activated Coordination Substrate Carbonyl Substrate (R₂C=O) Substrate->Activated Nu Nucleophile (e.g., TMSCN) Nu->Activated Nucleophilic Attack Product_Complex Product-Catalyst Complex Activated->Product_Complex Product_Complex->LA Catalyst Regeneration Product Final Product Product_Complex->Product Release

Caption: General mechanism of Lewis acid activation of a carbonyl substrate.

ExperimentalWorkflow Experimental Workflow: NbF₅-Catalyzed Cyanosilylation start Start reagents Mix Aldehyde Substrate and TMSCN start->reagents add_catalyst Add dispersed NbF₅ (0.5 mol%) under solvent-free conditions reagents->add_catalyst react Stir at Room Temperature (approx. 10 minutes) add_catalyst->react monitor Monitor Reaction (e.g., by TLC) react->monitor workup Aqueous Workup & Product Extraction monitor->workup Upon Completion purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End (Pure Cyanohydrin) purify->end

Caption: Workflow for NbF₅-catalyzed solvent-free cyanosilylation of aldehydes.

Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of an Aldehyde

This protocol is a representative procedure for the highly efficient cyanosilylation of aldehydes using NbF₅ under solvent-free conditions.[5]

Materials:

  • Aldehyde (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Niobium(V) fluoride (NbF₅) (0.005 mmol, 0.5 mol%)

  • Reaction vessel (e.g., round-bottom flask with stir bar)

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NaHCO₃, anhydrous MgSO₄, silica (B1680970) gel)

Procedure:

  • To a clean, dry reaction vessel, add the aldehyde (1.0 mmol) and trimethylsilyl cyanide (1.2 mmol).

  • With vigorous stirring, add a catalytic amount of dispersed NbF₅ (0.5 mol%) to the mixture at room temperature.[5]

  • The reaction is carried out under solvent-free conditions.[3][4]

  • Continue stirring at room temperature. The reaction is typically complete within 10 minutes.[3] Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • If necessary, the resulting crude cyanohydrin product can be purified by flash column chromatography on silica gel.

This mild, simple, and efficient process tolerates a wide variety of functional groups on aromatic, aliphatic, cyclic, and heterocyclic aldehydes, consistently providing excellent yields.[3]

Conclusion

Niobium(V) fluoride stands out as a highly active and efficient Lewis acid catalyst, particularly for the cyanosilylation of aldehydes. Its ability to promote reactions at very low catalyst loadings, under mild, solvent-free conditions, and in remarkably short times presents a significant advantage over many conventional Lewis acids.[2][3] These attributes make NbF₅ a valuable tool for synthetic chemists, aligning with the principles of green chemistry by reducing solvent waste and energy consumption.[3] Further exploration of NbF₅ in other organic transformations is a promising area of ongoing research.[3][5]

References

A Researcher's Guide to Phase Purity Analysis of Niobium Fluorides: An XRD-Centric Approach with Methodical Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with niobium fluoride (B91410) compounds, ensuring phase purity is paramount to predictable reactivity and material performance. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) analysis with alternative techniques for the determination of phase purity in niobium fluoride samples. Detailed experimental protocols, quantitative data, and a clear workflow are presented to assist in the rigorous characterization of these materials.

X-ray diffraction stands as the cornerstone technique for the unambiguous identification and quantification of crystalline phases in a material. Its ability to distinguish between different this compound polymorphs and identify common impurities, such as oxides and oxyfluorides, makes it an indispensable tool in synthetic and process chemistry. This guide will delve into the practical application of XRD, supplemented by a comparative overview of spectroscopic methods that can provide complementary information.

Quantitative Comparison of this compound Phases and Common Impurities

Precise identification of crystalline phases through XRD relies on the unique diffraction pattern generated by each compound's crystal lattice. The following tables summarize the key crystallographic data for various this compound phases and potential oxide or oxyfluoride impurities. This data is essential for phase identification and quantitative analysis using techniques like Rietveld refinement.

Table 1: Crystallographic Data for this compound Phases

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Niobium(V) FluorideNbF₅MonoclinicC2/m9.62714.4565.12895.82
Niobium(IV) FluorideNbF₄TetragonalI4/mmm4.0884.0888.13590
Niobium(III) FluorideNbF₃------------------
Niobium OxyfluorideNbOF₃TetragonalI4/mmm3.9033.9037.89690
Niobium DioxyfluorideNbO₂FMonoclinicP2/c5.625.517.6891.66

Table 2: Crystallographic Data for Common Niobium Oxide Impurities

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Niobium(V) Oxide (Orthorhombic)Nb₂O₅OrthorhombicPbam6.16829.3123.93890
Niobium(IV) OxideNbO₂TetragonalI4₁/a13.6813.685.98590
Niobium(II) OxideNbOCubicPm-3m4.2104.2104.21090

Experimental Protocols

X-ray Diffraction (XRD) Analysis for Phase Purity

This protocol outlines the key steps for performing quantitative phase analysis of this compound powders using XRD with Rietveld refinement.

1. Sample Preparation:

  • Handling Precautions: Niobium fluorides are often moisture-sensitive and can react with atmospheric water to form oxyfluorides or oxides.[1][2] All sample handling should be performed in a controlled, inert atmosphere, such as a glovebox, to prevent contamination.

  • Grinding: To ensure random orientation of crystallites and obtain high-quality diffraction data, the sample should be gently ground to a fine, uniform powder (typically <10 µm particle size).

  • Sample Holder: Utilize a low-background sample holder. For air-sensitive samples, a sealed, airtight holder with an X-ray transparent window (e.g., Kapton film) is essential.

2. Data Collection:

  • Instrument: A modern powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a high-resolution detector is recommended.

  • Scan Parameters:

    • 2θ Range: A wide angular range should be scanned to capture a sufficient number of diffraction peaks for all potential phases (e.g., 10-120°).

    • Step Size: A small step size (e.g., 0.01-0.02°) is crucial for resolving overlapping peaks.

    • Dwell Time: A longer dwell time per step (e.g., 1-5 seconds) improves the signal-to-noise ratio, which is important for detecting minor phases.

3. Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight fraction of each crystalline phase present.[3]

  • Software: Utilize specialized Rietveld refinement software such as GSAS-II, FullProf, or commercial packages provided by instrument manufacturers.[4][5]

  • Initial Steps:

    • Import the experimental XRD data.

    • Perform a qualitative phase identification by comparing the experimental pattern to a crystallographic database (e.g., ICDD PDF).

    • Input the crystal structure information (space group, lattice parameters, atomic positions) for all identified phases.

  • Refinement Strategy: The refinement process is iterative and involves adjusting various parameters to minimize the difference between the calculated and observed patterns. A typical refinement sequence is as follows:

    • Scale Factor: Refine the scale factor for the primary phase.

    • Background: Model the background using a suitable function (e.g., polynomial or Chebyshev).

    • Lattice Parameters: Refine the unit cell parameters for all phases.

    • Peak Profile Parameters: Refine parameters that model the peak shape (e.g., Gaussian and Lorentzian components, asymmetry).

    • Preferred Orientation: If necessary, apply a correction for preferred orientation.

    • Atomic Positions and Isotropic Displacement Parameters: In the final stages, refine the atomic coordinates and thermal parameters if the data quality is high.

  • Assessing the Fit: The quality of the Rietveld fit is evaluated using numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A low Rwp and a χ² value close to 1 indicate a good refinement.

  • Quantitative Results: The software uses the refined scale factors to calculate the weight percentage of each crystalline phase in the mixture.

Alternative Techniques for Phase Purity Assessment

While XRD is the gold standard for crystalline phase analysis, other techniques can provide valuable, often complementary, information.

Table 3: Comparison of Analytical Techniques for this compound Phase Purity

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Diffraction of X-rays by crystalline structuresCrystalline phase identification and quantification, lattice parameters, crystallite size, strain.Unambiguous phase identification, highly quantitative with Rietveld refinement, well-established databases.Requires crystalline material, can be less sensitive to amorphous phases, potential for preferred orientation effects.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., Nb=O, Nb-O-Nb, Nb-F).Sensitive to amorphous and crystalline materials, can detect oxide or oxyfluoride impurities.Indirect phase identification, quantification can be challenging, spectral overlap can complicate analysis.
Raman Spectroscopy Inelastic scattering of monochromatic light by molecular vibrationsMolecular vibrational modes, complementary to FTIR, can distinguish between different polymorphs.Non-destructive, high spatial resolution, can be used for in-situ analysis.Can be affected by fluorescence, weaker signals for some inorganic compounds compared to FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldLocal chemical environment of specific nuclei (e.g., ¹⁹F, ⁹³Nb).Highly sensitive to subtle changes in chemical structure, can distinguish between different fluoride environments.[6][7]Requires dissolution in a suitable solvent (can alter the original solid-state phases), solid-state NMR requires specialized equipment.

Workflow for this compound Phase Purity Analysis

The following diagram illustrates a typical workflow for assessing the phase purity of a this compound sample, with a focus on the central role of XRD analysis.

This compound Phase Purity Analysis Workflow cluster_synthesis Sample Synthesis & Handling cluster_sample_prep Sample Preparation cluster_xrd XRD Analysis cluster_alternatives Complementary Analysis (Optional) cluster_results Results & Interpretation synthesis This compound Synthesis handling Inert Atmosphere Handling (Glovebox) synthesis->handling ftir FTIR Spectroscopy (Functional Group Analysis) synthesis->ftir raman Raman Spectroscopy (Vibrational Mode Analysis) synthesis->raman nmr NMR Spectroscopy (Local Environment Probing) synthesis->nmr grinding Gentle Grinding (<10 µm) handling->grinding holder Airtight XRD Holder grinding->holder data_collection XRD Data Collection (Wide 2θ, Small Step Size) holder->data_collection qual_analysis Qualitative Phase ID (Database Matching) data_collection->qual_analysis quant_analysis Quantitative Analysis (Rietveld Refinement) qual_analysis->quant_analysis phase_purity Phase Purity Report (Weight % of each phase) quant_analysis->phase_purity impurity_id Impurity Identification quant_analysis->impurity_id impurity_id->synthesis Feedback for Synthesis Optimization

References

A Comparative Analysis of Niobium Trifluoride and Other Transition Metal Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of niobium trifluoride (NbF₃) and other notable transition metal trifluorides, including vanadium trifluoride (VF₃), chromium trifluoride (CrF₃), and iron trifluoride (FeF₃). This document is intended to serve as a valuable resource for researchers and professionals in materials science, catalysis, and drug development by presenting a side-by-side comparison of their synthesis, structural characteristics, and key physicochemical properties. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of niobium trifluoride and selected transition metal trifluorides. It is important to note that while extensive data is available for many transition metal fluorides, specific experimental values for some properties of niobium trifluoride, such as its melting and boiling points, are not widely reported in the literature.

PropertyNiobium Trifluoride (NbF₃)Vanadium Trifluoride (VF₃)Chromium Trifluoride (CrF₃)Iron Trifluoride (FeF₃)
Molar Mass ( g/mol ) 149.90107.94108.99112.84
Appearance Blue crystalline solid[1]Yellow-green crystalline solidGreen crystalline solid[2]Pale green crystals[3]
Melting Point (°C) Data not available1400[4]>1000 (sublimes)[2]>1000[3]
Boiling Point (°C) Data not available800[4]1100-1200 (sublimes)[2]Sublimes at high temp.
Density (g/cm³) 4.2[1]3.363[5]3.8[2]3.87[3]
Crystal System Data not availableRhombohedral[5]RhombohedralRhombohedral[3]
Space Group Data not availableR-3c[5]R-3cR-3c[3]
Magnetic Susceptibility (χ) Paramagnetic[6]+2757 x 10⁻⁶ cm³/mol[5]+4370 x 10⁻⁶ cm³/mol+13760 x 10⁻⁶ cm³/mol[3]
Solubility Insoluble in waterInsoluble in water[5]Insoluble in water[2]Slightly soluble in water[3]

Synthesis and Experimental Protocols

The synthesis of transition metal trifluorides can be achieved through various methods, often involving high-temperature reactions with fluorinating agents. A common route for the synthesis of niobium trifluoride is the thermal disproportionation of niobium tetrafluoride (NbF₄).

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of transition metal trifluorides, which can be adapted for specific compounds.

G Start Start Precursor Select Metal Oxide, Chloride, or Metal Precursor Start->Precursor Fluorinating_Agent Introduce Fluorinating Agent (e.g., HF, F₂) Reaction High-Temperature Reaction in a Tube Furnace Fluorinating_Agent->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Purify by Sublimation or Washing Isolation->Purification End Characterize Final Product Purification->End

A generalized workflow for the synthesis of transition metal fluorides.
Experimental Protocol: Synthesis of Niobium Trifluoride via Disproportionation of Niobium Tetrafluoride

This protocol describes the synthesis of niobium trifluoride (NbF₃) from niobium tetrafluoride (NbF₄).

Materials:

  • Niobium tetrafluoride (NbF₄)

  • High-purity argon gas

  • Tube furnace with temperature control

  • Quartz or nickel reaction tube

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Preparation of the Reaction Setup:

    • Place a known quantity of NbF₄ into the center of the reaction tube within an inert atmosphere (glovebox or under a continuous flow of argon).

    • Assemble the reaction tube within the tube furnace and connect it to a Schlenk line to maintain an inert atmosphere.

  • Thermal Disproportionation:

    • Purge the system with high-purity argon gas for at least 30 minutes to remove any residual air and moisture.

    • Slowly heat the furnace to 350 °C at a controlled rate (e.g., 5-10 °C/min).

    • Maintain the temperature at 350 °C for several hours to ensure complete disproportionation of NbF₄ into NbF₃ and volatile niobium pentafluoride (NbF₅). The reaction is: 2 NbF₄(s) → NbF₃(s) + NbF₅(g).

  • Product Collection and Purification:

    • The more volatile NbF₅ will sublime and can be collected in a cooler part of the reaction tube or in a downstream cold trap.

    • After the reaction is complete, cool the furnace to room temperature under the argon atmosphere.

    • The solid residue remaining in the hot zone of the reaction tube is niobium trifluoride.

  • Characterization:

    • The obtained NbF₃ should be handled under an inert atmosphere to prevent oxidation.

    • Characterize the product using techniques such as X-ray powder diffraction (XRD) to confirm the crystal phase and elemental analysis to verify stoichiometry.

Crystal Structure

Many transition metal trifluorides, including VF₃, CrF₃, and FeF₃, adopt a rhombohedral crystal structure with the R-3c space group.[3][5] In this structure, the metal cations are octahedrally coordinated by six fluoride (B91410) anions. These octahedra share corners to form a three-dimensional network. While the detailed crystal structure of NbF₃ is not as well-documented, the structure of the related niobium tetrafluoride (NbF₄) is known to be analogous to that of tin(IV) fluoride, featuring octahedrally coordinated niobium atoms.

The following diagram illustrates the corner-sharing octahedral arrangement typical of transition metal trifluorides with the ReO₃-type structure, which is closely related to the VF₃ and FeF₃ structures.

Corner-sharing octahedra in a transition metal trifluoride crystal lattice.

Concluding Remarks

Niobium trifluoride presents as a unique material with potential applications in catalysis and materials science, stemming from its +3 oxidation state. However, a comprehensive understanding of its properties is somewhat limited by the lack of extensive experimental data in the public domain. In contrast, other first-row transition metal trifluorides like VF₃, CrF₃, and FeF₃ are well-characterized, providing a solid baseline for comparative studies. Their established synthesis routes, well-defined crystal structures, and known magnetic properties make them valuable benchmarks. Further research into the fundamental properties of niobium trifluoride is warranted to fully explore its potential and enable its application in advanced technologies.

References

Niobium Pentafluoride: A Comparative Guide to Its Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Niobium pentafluoride (NbF₅) is emerging as a potent and versatile Lewis acid catalyst in organic synthesis. Its high efficiency under mild conditions, coupled with low catalyst loadings, positions it as a compelling alternative to traditional catalysts. This guide provides an objective comparison of NbF₅'s performance against other common Lewis acids, supported by experimental data and detailed protocols for key reactions.

Performance Benchmark: Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes is a fundamental reaction for forming cyanohydrins, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals like α-hydroxy acids and α-amino alcohols.[1] Niobium pentafluoride has demonstrated exceptional activity in this transformation, offering significant advantages over other catalysts.[1][2]

The reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to an aldehyde, catalyzed by NbF₅, to produce a cyanohydrin trimethylsilyl ether.[2] This process is notable for its efficiency, proceeding rapidly at room temperature under solvent-free conditions with a very low catalyst loading of just 0.5 mol%.[2]

Data Presentation: Catalyst Performance Comparison

The catalytic efficiency of NbF₅ is benchmarked against Boron Trifluoride Etherate (BF₃·OEt₂) and Scandium Triflate (Sc(OTf)₃) for the cyanosilylation of various aldehydes. The data highlights NbF₅'s superior performance in terms of reaction time and yield.[1]

Aldehyde SubstrateCatalystCatalyst Loading (mol%)TimeYield (%)
Benzaldehyde NbF₅0.510 min98
BF₃·OEt₂1.02 h92
Sc(OTf)₃1.01 h95
4-Chlorobenzaldehyde NbF₅0.510 min99
BF₃·OEt₂1.03 h90
Sc(OTf)₃1.01.5 h94
4-Methoxybenzaldehyde NbF₅0.510 min97
BF₃·OEt₂1.01.5 h93
Sc(OTf)₃1.045 min96
Cinnamaldehyde NbF₅0.510 min96
BF₃·OEt₂1.05 h85
Sc(OTf)₃1.02.5 h91
Cyclohexanecarboxaldehyde NbF₅0.510 min95
BF₃·OEt₂1.06 h80
Sc(OTf)₃1.03 h88

Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of Aldehydes

The following is a typical, efficient, and mild procedure for the cyanosilylation of aldehydes using NbF₅ as a catalyst.[3]

  • To a mixture of the aldehyde (1 mmol) and trimethylsilyl cyanide (TMSCN) (1.2 mmol), add a catalytic amount of dispersed NbF₅ (0.5 mol%).

  • The reaction is conducted under solvent-free conditions at room temperature.

  • Stir the mixture for 10 minutes.

  • Upon completion (monitored by TLC), the product can be isolated and purified using standard techniques.

Visualizations: Reaction Workflow and Catalytic Cycle

The general workflow for this catalytic reaction is straightforward, involving the simple mixing of reagents.

G cluster_workflow Experimental Workflow: NbF₅-Catalyzed Cyanosilylation reagents Mix Aldehyde and TMSCN catalyst Add dispersed NbF₅ (0.5 mol%) reagents->catalyst reaction Stir at Room Temperature (Solvent-Free, 10 min) catalyst->reaction workup Quench and Isolate Product reaction->workup product Cyanohydrin Product (>95% Yield) workup->product

Workflow for NbF₅-catalyzed cyanosilylation.

The proposed mechanism involves the activation of the aldehyde by the Lewis acidic niobium center, facilitating the nucleophilic attack of the cyanide group from TMSCN.

G cluster_cycle Proposed Catalytic Cycle NbF5 NbF₅ Catalyst Activated [R-CHO-NbF₅] Activated Complex NbF5->Activated + Aldehyde Aldehyde Aldehyde (R-CHO) Product_Complex Product-Catalyst Complex Activated->Product_Complex + TMSCN TMSCN TMSCN Product_Complex->NbF5 Catalyst Regeneration Product Cyanohydrin Silyl Ether Product_Complex->Product

Proposed catalytic cycle for cyanosilylation.

Comparative Analysis in Other Reactions: Friedel-Crafts Acylation

While NbF₅ is highly effective for cyanosilylation, other niobium halides like niobium pentachloride (NbCl₅) are well-documented as powerful catalysts for different transformations, such as the Friedel-Crafts acylation.[4] This reaction is a fundamental method for forming C-C bonds with aromatic rings.[5][6]

Data Presentation: Catalyst Performance in Friedel-Crafts Acylation

The performance of NbCl₅ is compared with traditional Lewis acids in the acylation of anisole (B1667542) with acetic anhydride (B1165640).[4]

CatalystCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
NbCl₅ 5Dichloromethane (B109758)Room Temp.292
AlCl₃ 100DichloromethaneRoom Temp.195
FeCl₃ 100DichloromethaneRoom Temp.385

Note: Data for NbF₅ in this specific reaction is not available in the provided sources.

Experimental Protocol: NbCl₅-Catalyzed Friedel-Crafts Acylation of Anisole

The following protocol describes the NbCl₅-catalyzed acylation of anisole.[4]

  • To a solution of anisole (1 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) at room temperature, add NbCl₅ (0.05 mmol).

  • Stir the reaction mixture for 2 hours.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product.

Visualization: Logical Relationship of Catalytic Factors

The catalytic performance of niobium halides is governed by several interconnected factors. The Lewis acidity, which is influenced by the halogen atom, is a primary determinant of its activity.[4]

G cluster_factors Factors Influencing Niobium Halide Catalysis Lewis_Acidity Lewis Acidity of Niobium Center Performance Catalytic Performance (Yield, Selectivity) Lewis_Acidity->Performance Halogen Nature of Halogen (F, Cl, Br) Halogen->Lewis_Acidity Substrate Substrate Reactivity Substrate->Performance Conditions Reaction Conditions (Solvent, Temp) Conditions->Performance

Factors influencing catalytic performance.

Conclusion

Niobium pentafluoride stands out as a highly efficient and mild catalyst for the cyanosilylation of aldehydes, consistently outperforming other Lewis acids like BF₃·OEt₂ and Sc(OTf)₃ by providing excellent yields in remarkably short reaction times with low catalyst loading.[1][2] While data on its application in other classic organic transformations like Friedel-Crafts reactions is less common, the high performance of its counterpart, NbCl₅, suggests a broad potential for the niobium halide family in Lewis acid catalysis.[4] The unique properties of NbF₅ make it a valuable tool for researchers and drug development professionals seeking efficient, simple, and environmentally friendly synthetic methodologies.

References

A Comparative Guide to Niobium Fluorides and Oxides for Advanced Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and energy storage, this guide provides an objective electrochemical comparison of niobium fluorides and oxides, focusing on their potential as electrode materials. This document synthesizes experimental data to offer a clear comparison of their performance, supported by detailed methodologies for key experiments.

Niobium-based materials are attracting significant interest in the field of energy storage due to their unique electrochemical properties, which promise high performance and stability. While various forms of niobium oxide have been extensively studied, niobium fluorides are emerging as potential alternatives. This guide aims to provide a comparative analysis of these material classes to aid researchers in selecting and developing next-generation energy storage solutions.

Comparative Electrochemical Performance

The electrochemical properties of niobium compounds are highly dependent on their crystal structure and composition. The following tables summarize the key performance metrics for different niobium oxides and fluorides as anode materials in lithium-ion batteries, based on available experimental data.

Table 1: Electrochemical Performance of Niobium Oxides

MaterialCrystal PhaseSpecific Capacity (mAh g⁻¹)Rate CapabilityCycling StabilityVoltage Range (V vs. Li/Li⁺)
Nb₂O₅Orthorombic (T-Nb₂O₅)~202 (theoretical), 150-190 (practical)Excellent, retains high capacity at >10CGood, >95% capacity retention after 1000 cycles at 10C1.0 - 3.0
Nb₂O₅Pseudohexagonal (TT-Nb₂O₅)~200Very goodGood, stable cycling1.0 - 3.0
Nb₂O₅Monoclinic (H-Nb₂O₅)Higher initial capacity than T-Nb₂O₅ at low ratesModerate, significant capacity drop at high C-ratesModerate1.0 - 3.0

Table 2: Electrochemical Performance of Niobium Fluorides and Oxyfluorides

MaterialFormulaSpecific Capacity (mAh g⁻¹)Rate CapabilityCycling StabilityVoltage Range (V vs. Li/Li⁺)
Niobium OxyfluorideNbO₂F~180GoodGood reversibility reportedNot specified
Niobium PentafluorideNbF₅Data not readily available in comparable contextNot extensively studied as a direct anodeNot extensively studied as a direct anodeNot specified

Note: The performance of these materials can vary significantly based on synthesis methods, particle size, morphology, and the presence of conductive additives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols for the synthesis and electrochemical characterization of niobium-based electrode materials.

Synthesis of T-Nb₂O₅ Nanoparticles via Hydrothermal Method

This protocol describes a common method for synthesizing orthorhombic niobium pentoxide (T-Nb₂O₅) nanoparticles.

Materials:

  • Niobium (V) ethoxide (Nb(OEt)₅)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of Nb(OEt)₅ in absolute ethanol under an inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis.

  • In a separate beaker, prepare a solution of deionized water and a small amount of concentrated HCl. The HCl acts as a catalyst for the hydrolysis reaction.

  • Slowly add the Nb(OEt)₅ solution to the acidic water solution while stirring vigorously. A white precipitate of niobic acid (Nb₂O₅·nH₂O) will form.

  • Continue stirring the mixture for 1-2 hours to ensure complete hydrolysis.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 180-200 °C for 12-24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the product in a vacuum oven at 60-80 °C overnight.

  • To obtain the crystalline T-Nb₂O₅ phase, anneal the dried powder in air at 500-600 °C for 2-4 hours.

Synthesis of Niobium Pentafluoride (NbF₅)

This protocol outlines a method for the synthesis of niobium pentafluoride.

Materials:

  • Niobium metal (powder or foil)

  • Fluorine gas (F₂) diluted with an inert gas (e.g., Argon)

Procedure:

  • Place the niobium metal in a reaction tube made of a fluorine-resistant material (e.g., nickel or monel).

  • Heat the reaction tube to 200-300 °C.

  • Pass a slow stream of diluted fluorine gas over the heated niobium metal.

  • The volatile NbF₅ will form and can be collected in a cooler part of the apparatus as a white solid.

  • Handle the resulting NbF₅ in an inert and dry atmosphere due to its high reactivity with moisture.

Electrochemical Characterization

Standard electrochemical tests are performed using coin-type cells (e.g., CR2032) assembled in an argon-filled glovebox.

Electrode Preparation:

  • Mix the active material (niobium oxide or fluoride), a conductive agent (e.g., carbon black or graphene), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10.

  • Add a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP, for PVDF binder) to form a homogeneous slurry.

  • Cast the slurry onto a current collector (e.g., copper foil for anodes) using a doctor blade.

  • Dry the coated foil in a vacuum oven at 80-120 °C for several hours to remove the solvent.

  • Punch circular electrodes from the dried sheet.

Cell Assembly:

  • Assemble a coin cell using the prepared electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a porous polypropylene (B1209903) separator.

  • Add a few drops of a standard lithium-ion battery electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume).

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Typically performed at a scan rate of 0.1 to 1.0 mV s⁻¹ within the desired voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺) to identify the redox reactions.

  • Galvanostatic Charge-Discharge (GCD): Cycle the cell at various current densities (C-rates) to determine the specific capacity, rate capability, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted over a frequency range (e.g., 100 kHz to 0.01 Hz) to study the charge transfer and diffusion kinetics of the electrode.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the comparative electrochemical analysis of niobium fluorides and oxides.

G cluster_electrochem Electrochemical Evaluation NbOx Niobium Oxides (e.g., Nb₂O₅) XRD XRD (Phase & Structure) NbOx->XRD NbFx Niobium Fluorides (e.g., NbF₅) NbFx->XRD NbOxFFy Niobium Oxyfluorides NbOxFFy->XRD SEM_TEM SEM/TEM (Morphology) XRD->SEM_TEM XPS XPS (Chemical State) SEM_TEM->XPS Electrode_Prep Electrode Preparation XPS->Electrode_Prep Cell_Assembly Coin Cell Assembly Electrode_Prep->Cell_Assembly CV Cyclic Voltammetry Cell_Assembly->CV GCD Galvanostatic Cycling Cell_Assembly->GCD EIS Impedance Spectroscopy Cell_Assembly->EIS Kinetics Reaction Kinetics CV->Kinetics Capacity Specific Capacity GCD->Capacity Rate Rate Capability GCD->Rate Stability Cycling Stability GCD->Stability EIS->Kinetics Conclusion Conclusion & Outlook Capacity->Conclusion Rate->Conclusion Stability->Conclusion Kinetics->Conclusion

Workflow for Comparative Electrochemical Analysis

Conclusion and Outlook

Niobium oxides, particularly the orthorhombic phase of Nb₂O₅, have demonstrated promising performance as high-rate anode materials for lithium-ion batteries, exhibiting good specific capacity and excellent cycling stability.[1] Niobium oxyfluorides also show potential, although more research is needed to fully understand their electrochemical behavior. The direct application of niobium fluorides like NbF₅ as solid-state battery anodes is less explored, and further investigation is required to determine their viability and performance characteristics in comparison to their oxide counterparts. Future research should focus on synthesizing and electrochemically testing niobium fluorides under conditions directly comparable to those used for niobium oxides to enable a fair and comprehensive assessment of their potential in energy storage applications.

References

A Comparative Guide to the Spectroscopic Analysis of Niobium Fluoride Species in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—for the analysis of niobium fluoride (B91410) species in solution. Understanding the speciation and behavior of niobium fluoride complexes is crucial in various fields, from materials science and catalysis to the development of new pharmaceuticals. This document presents quantitative data, detailed experimental protocols, and a comparative analysis to aid in the selection of the most appropriate analytical method for your research needs.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for analyzing this compound species depends on the specific information required, such as structural elucidation, quantitative analysis, or monitoring of dynamic equilibria.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural characterization of this compound complexes in solution. Both ⁹³Nb and ¹⁹F are NMR-active nuclei, providing a dual probe into the coordination environment of the niobium center and the nature of the fluoride ligands.[1] ¹⁹F NMR is particularly advantageous due to its high sensitivity and 100% natural abundance.[2] However, NMR spectroscopy can be limited by its relatively low sensitivity for certain nuclei and the complexity of spectra for mixtures.[1]

  • Raman Spectroscopy offers insights into the vibrational modes of niobium-fluoride bonds, allowing for the identification of different complex ions in solution.[3] It is a non-destructive technique that requires minimal sample preparation and can be used with aqueous solutions.[4] Raman spectroscopy is particularly useful for studying changes in coordination and the presence of oxo- and hydroxy-ligands in this compound complexes.

  • UV-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of this compound species. While it provides less structural detail compared to NMR and Raman spectroscopy, it is a valuable technique for determining the concentration of specific complexes, especially those that exhibit charge-transfer bands.[5][6]

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from spectroscopic analyses of various this compound species.

Table 1: NMR Spectroscopic Data for this compound Species

This compound SpeciesTechniqueIsotropic Chemical Shift (δiso) / ppmCoupling Constant (J) / HzQuadrupole Coupling Constant (CQ) / MHzReference
K₂NbF₇⁹³Nb NMR-1600 (5)¹J(⁹³Nb, ¹⁹F) = 204 (2)38.5 (2)[7]
Cd(py)₄NbOF₅⁹³Nb NMR-1310 (10)¹J(⁹³Nb, ¹⁹F) = 362 (2)36.0 (5)
[pyH]₂[Cd(py)₄(NbOF₅)₂]⁹³Nb NMR-1320 (10)¹J(⁹³Nb, ¹⁹F) = 350 (5)33.2 (5)
K₂NbF₇¹⁹F NMR76.28 (2)--[7]

Table 2: Raman Spectroscopic Data for this compound Species

This compound SpeciesRaman Shift (cm⁻¹)AssignmentReference
NbF₇²⁻~630Nb-F stretching[8]
NbOF₅²⁻--[8]

Table 3: UV-Vis Spectroscopic Data for this compound Species

This compound SpeciesWavelength (λmax) / nmMolar Absorptivity (ε) / M⁻¹cm⁻¹AssignmentReference
[NbF₇]²⁻~500-Charge Transfer[5]
[NbOF₅]²⁻~500-Charge Transfer[5]
[Arene][Nb₂F₁₁]589-Anion-to-Cation Charge Transfer

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Objective: To obtain high-resolution spectra for the structural elucidation of this compound species in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound compound in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or an ionic liquid) to a concentration of approximately 10-50 mM.

    • If necessary, add a small amount of a reference standard, such as CFCl₃ for ¹⁹F NMR, or use an external reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹⁹F and ⁹³Nb detection. A cryogenic probe can enhance sensitivity.

    • For ¹⁹F NMR, acquire a one-dimensional spectrum with a spectral width of approximately 200 ppm and a relaxation delay of 1-5 seconds.

    • For ⁹³Nb NMR, a wider spectral width may be necessary due to the large chemical shift range. The quadrupolar nature of the ⁹³Nb nucleus may lead to broad signals.

    • Acquire spectra at a controlled temperature, as chemical shifts can be temperature-dependent.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal or external standard.

    • Integrate the signals to determine the relative concentrations of different species.

    • Analyze the chemical shifts, coupling constants, and signal multiplicities to deduce the structure of the this compound complexes.

Objective: To identify the vibrational modes of this compound species and monitor changes in speciation.

Methodology:

  • Sample Preparation:

    • Prepare an aqueous solution of the this compound compound, typically in the concentration range of 0.1 M to 1 M.[4]

    • No special sample preparation is usually required for aqueous solutions.[4]

    • The solution can be placed in a glass vial or a quartz cuvette.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • Focus the laser beam into the sample solution.

    • Collect the scattered light using a high-sensitivity detector (e.g., a CCD camera).

    • Acquire spectra over a relevant spectral range (e.g., 100-1200 cm⁻¹) to observe the Nb-F stretching and bending modes.

    • Accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra to remove background fluorescence and cosmic rays.

    • Identify the characteristic Raman bands corresponding to different this compound species.

    • Compare the obtained spectra with literature data or theoretical calculations to assign the vibrational modes.

    • Monitor changes in peak positions and intensities as a function of experimental conditions (e.g., pH, concentration) to study speciation.

Objective: To quantify the concentration of this compound species in solution.

Methodology:

  • Sample Preparation:

    • Prepare a series of standard solutions of the this compound complex with known concentrations.

    • Prepare the unknown sample solution, ensuring its concentration falls within the range of the standards.

    • A suitable solvent, such as dilute hydrofluoric acid, should be used.

  • Instrumentation and Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution (solvent) and another with the sample solution.

    • Scan the absorbance of the sample over a wavelength range that covers the absorption bands of the this compound species (e.g., 200-800 nm).

  • Data Processing and Analysis:

    • Generate a calibration curve by plotting the absorbance at the wavelength of maximum absorption (λmax) versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample by measuring its absorbance at λmax and using the calibration curve.

    • The Beer-Lambert law (A = εbc) can be used for quantification, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_output Final Output start This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution nmr NMR Spectroscopy (¹⁹F, ⁹³Nb) dissolution->nmr Deuterated Solvent raman Raman Spectroscopy dissolution->raman Aqueous Solution uvvis UV-Vis Spectroscopy dissolution->uvvis Dilute HF nmr_data Structural Elucidation (Chemical Shifts, Coupling) nmr->nmr_data raman_data Vibrational Mode Identification raman->raman_data uvvis_data Quantitative Analysis (Concentration) uvvis->uvvis_data guide Comparative Guide nmr_data->guide raman_data->guide uvvis_data->guide

Caption: Workflow for the spectroscopic analysis of this compound species.

niobium_speciation Nb2O5 Nb₂O₅(s) NbF5 NbF₅(aq) Nb2O5->NbF5 + HF NbOF3 NbOF₃(aq) Nb2O5->NbOF3 + H₂O, + HF NbOH4F2_minus [Nb(OH)₄F₂]⁻(aq) Nb2O5->NbOH4F2_minus + H₂O, + F⁻ (Low [F⁻]) NbF6_minus [NbF₆]⁻(aq) NbF5->NbF6_minus + F⁻ NbOF5_2minus [NbOF₅]²⁻(aq) NbOF3->NbOF5_2minus + 2F⁻ NbF7_2minus [NbF₇]²⁻(aq) NbF6_minus->NbF7_2minus + F⁻ NbOF5_2minus->NbOH4F2_minus + H₂O, -3F⁻

Caption: Simplified equilibrium diagram of this compound species in solution.

References

comparing doped vs undoped nanoscopic aluminum fluoride with niobium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Doped vs. Undoped Nanoscopic Aluminum Fluoride (B91410) with Niobium

For researchers, scientists, and drug development professionals, the selection of a suitable catalyst is paramount for efficient and selective chemical transformations. Nanoscopic aluminum fluoride (AlF₃) has emerged as a promising solid acid catalyst. This guide provides an objective comparison of undoped and niobium-doped nanoscopic aluminum fluoride, supported by experimental data, to aid in the selection of the optimal catalyst for specific applications.

Performance Comparison: Doped vs. Undoped AlF₃

The introduction of niobium as a dopant into the aluminum fluoride structure significantly alters its physicochemical properties, leading to enhanced catalytic performance in specific reactions. The primary advantages of niobium doping include the generation of Brønsted acidity alongside the intrinsic Lewis acidity of AlF₃, and a potential modification of the surface area and acid site strength.[1][2]

Quantitative Data Summary

The following tables summarize the key performance metrics for undoped and niobium-doped high-surface area aluminum fluoride (HS-AlF₃). This data is primarily based on the findings reported by Marshall et al. in Dalton Transactions, 2019.[2]

Table 1: Physicochemical Properties

PropertyUndoped HS-AlF₃Nb-doped HS-AlF₃
BET Surface Area (m²/g) Value from full textValue from full text
Total Acidity (mmol NH₃/g) Value from full textValue from full text
Elemental Composition (at%) Al, FAl, F, Nb (specify at%)

(Note: Specific values to be extracted from the full text of Marshall et al., Dalton Trans., 2019, 48, 6834-6845)

Table 2: Acid Site Distribution (from Pyridine (B92270) Probe Molecule Spectroscopy)

Acid Site TypeUndoped HS-AlF₃ (µmol/g)Nb-doped HS-AlF₃ (µmol/g)
Lewis Acid Sites (LAS) Value from full textValue from full text
Brønsted Acid Sites (BAS) Value from full textValue from full text
LAS/BAS Ratio Calculated from valuesCalculated from values

(Note: Specific values to be extracted from the full text of Marshall et al., Dalton Trans., 2019, 48, 6834-6845)

Experimental Protocols

Synthesis of Undoped and Nb-doped Nanoscopic Aluminum Fluoride

A detailed protocol for the synthesis of high-surface area undoped and niobium-doped aluminum fluoride via a fluorolytic sol-gel route is provided below. This method is adapted from the procedure described by Marshall et al.[2]

Materials:

  • Aluminum isopropoxide (Al(OiPr)₃)

  • Niobium(V) ethoxide (Nb(OEt)₅)

  • Anhydrous isopropanol (B130326)

  • A solution of anhydrous hydrogen fluoride (HF) in a suitable organic solvent (e.g., isopropanol)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Precursor Solution Preparation (Undoped): In a moisture-free environment (e.g., a glovebox), dissolve a specific amount of aluminum isopropoxide in anhydrous isopropanol under inert atmosphere.

  • Precursor Solution Preparation (Nb-doped): In a separate flask, dissolve the desired molar ratio of aluminum isopropoxide and niobium(V) ethoxide in anhydrous isopropanol under an inert atmosphere.

  • Fluorination: Slowly add the anhydrous HF solution to the precursor solution at room temperature while stirring vigorously. The addition should be dropwise to control the reaction rate.

  • Sol-Gel Formation: Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature. A translucent sol will form, which may transition into a gel depending on the concentration.

  • Drying: The resulting sol or gel is dried under vacuum at a controlled temperature to remove the solvent, yielding a xerogel.

  • Calcination: The xerogel is then calcined under a flow of inert gas at a specific temperature ramp and final temperature to obtain the high-surface area aluminum fluoride.

Characterization of Acidic Properties

Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD):

  • A known weight of the catalyst is placed in a quartz reactor and pre-treated by heating under an inert gas flow to a high temperature to remove any adsorbed species.

  • The sample is then cooled to a suitable temperature (e.g., 100 °C) and saturated with a flow of ammonia gas.

  • Physisorbed ammonia is removed by purging with an inert gas at the same temperature.

  • The temperature is then ramped linearly while monitoring the desorption of ammonia with a thermal conductivity detector (TCD) or a mass spectrometer. The amount of desorbed ammonia is quantified to determine the total acidity.

Pyridine Adsorption followed by Infrared (IR) Spectroscopy:

  • A self-supporting wafer of the catalyst is placed in an IR cell with CaF₂ windows.

  • The sample is activated in situ by heating under vacuum to a high temperature.

  • After cooling to a specific temperature (e.g., 150 °C), a controlled amount of pyridine vapor is introduced into the cell and allowed to adsorb on the catalyst surface.

  • The sample is then evacuated at different temperatures to remove physisorbed and weakly bound pyridine.

  • IR spectra are recorded at each evacuation temperature. The bands at approximately 1450 cm⁻¹ and 1540 cm⁻¹ are characteristic of pyridine adsorbed on Lewis and Brønsted acid sites, respectively. The concentration of each type of acid site can be quantified using the integrated absorbance of these bands and their respective extinction coefficients.

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle for Citronellal (B1669106) Cyclization

The cyclization of citronellal to isopulegol (B1217435) is a key reaction that benefits from the presence of both Lewis and Brønsted acid sites. Niobium doping of aluminum fluoride has been shown to enhance the catalytic activity for this transformation. The following diagram illustrates a proposed reaction mechanism.

Caption: Proposed reaction pathways for citronellal cyclization.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for the synthesis and characterization of doped and undoped nanoscopic aluminum fluoride.

Experimental_Workflow Experimental Workflow for Catalyst Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Catalytic Performance start Precursor Preparation (Al(O-i-Pr)₃ ± Nb(OEt)₅) sol_gel Fluorolytic Sol-Gel Reaction with HF start->sol_gel drying Drying (Xerogel Formation) sol_gel->drying calcination Calcination drying->calcination catalyst Final Catalyst (Doped/Undoped AlF₃) calcination->catalyst bet BET Surface Area (N₂ Physisorption) catalyst->bet xrd Crystallinity (XRD) catalyst->xrd nh3_tpd Total Acidity (NH₃-TPD) catalyst->nh3_tpd pyridine_ir Acid Site Type & Strength (Pyridine-IR) catalyst->pyridine_ir reaction Model Reaction (e.g., Citronellal Cyclization) catalyst->reaction analysis Product Analysis (GC, GC-MS) reaction->analysis performance Activity & Selectivity Determination analysis->performance

References

Safety Operating Guide

Proper Disposal of Niobium Fluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is primarily for Niobium(V) fluoride (B91410) (NbF₅), as safety and handling information is more readily available for this compound. It is crucial to verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before proceeding.

Niobium fluoride is a highly corrosive and toxic inorganic compound that demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1] Due to its hazardous nature, in-lab neutralization is not recommended without specific, validated protocols and specialized equipment.[1] The primary and safest method of disposal is through a certified hazardous waste management company.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] The compound is also moisture-sensitive and reacts with water to produce hazardous byproducts, including hydrofluoric acid (HF).[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:[1]

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A lab coat and, if necessary, a chemical-resistant apron.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Plan for Waste Collection and Storage

The following step-by-step procedure outlines the safe collection and storage of this compound waste in a laboratory setting, pending collection by a professional disposal service.

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container for solid this compound waste. The container should be sealable to prevent exposure to atmospheric moisture and clearly labeled.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Niobium(V) Fluoride," and the appropriate hazard pictograms (e.g., corrosive, toxic). Include the date of waste accumulation.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area. This should be within a laboratory fume hood or a dedicated hazardous waste storage cabinet. Ensure the storage area is away from incompatible materials.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1]

Quantitative Data

The following table summarizes key quantitative data for Niobium(V) fluoride.

PropertyValueReference
Linear Formula NbF₅--INVALID-LINK--
Molecular Weight 187.90 g/mol --INVALID-LINK--
CAS Number 7783-68-8--INVALID-LINK--
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Corr. 1B--INVALID-LINK--
Storage Class 8A - Combustible corrosive hazardous materials--INVALID-LINK--

Experimental Protocols

Due to the significant hazards associated with Niobium(V) fluoride, particularly its reaction with moisture to form hydrofluoric acid, this document does not provide an experimental protocol for in-lab neutralization. Such procedures should only be developed and validated by qualified chemists with access to appropriate safety and engineering controls. The recommended and safest procedure is professional disposal.[1]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Work in Fume Hood A->B C Use Designated, Dry, Sealable Container B->C Begin Waste Collection D Segregate from Other Waste Streams C->D E Label Container Clearly: 'Hazardous Waste, this compound' D->E F Store in Secure, Ventilated, Dry Secondary Containment E->F G Contact EHS or Certified Hazardous Waste Company F->G Ready for Disposal H Arrange for Professional Pickup and Disposal G->H

References

Essential Safety and Operational Guide for Handling Niobium Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Niobium (V) fluoride (B91410) (NbF₅). Adherence to these procedures is vital due to the compound's hazardous nature. Niobium (V) fluoride is corrosive, toxic, and moisture-sensitive, reacting with water to form hazardous byproducts like hydrofluoric acid (HF).[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Niobium (V) fluoride to prevent exposure.[1][2] The following table summarizes the required equipment.

Body PartRequired PPESpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield provides an additional layer of protection.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1][2] Ensure gloves are clean and free from grease or oil.[4]
Body Lab coat and a chemical-resistant apronProtective work clothing, including a lab coat and potentially a chemical-resistant apron, is necessary to prevent skin contact.[1][3]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator with a particulates filter conforming to EN 143 is recommended if exposure limits are exceeded or irritation occurs.[3] A type P3 (EN 143) respirator cartridge is also suggested.
Feet Closed-toe shoes---

Operational Plan: Handling and Storage

Niobium (V) fluoride must be handled in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[2] Eyewash stations and safety showers must be in close proximity to the workstation.[3]

Step-by-Step Handling Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly before handling the compound. Prepare the workspace within the chemical fume hood, ensuring it is clean and dry.

  • Handling: Handle the product under dry, inert gas.[2] Avoid creating dust.[3] Do not get the substance in eyes, on skin, or on clothing.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2][3] This product is moisture-sensitive and should be protected from humidity and water.[2] Do not store in glass containers.[2]

Disposal Plan

The primary and safest method for disposing of Niobium (V) fluoride is through a certified hazardous waste management company.[1] In-lab neutralization is not recommended without specific, validated protocols and specialized equipment.[1]

Step-by-Step Waste Collection and Storage:

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container for solid Niobium (V) fluoride waste. The container must be sealable to prevent moisture exposure.[1]

  • Labeling: Clearly label the container with "Hazardous Waste," "Niobium (V) Fluoride," and the appropriate hazard pictograms (e.g., corrosive, toxic).[1] Include the date of waste accumulation.[1]

  • Waste Segregation: Do not mix Niobium (V) fluoride waste with other chemical waste unless explicitly permitted by your institution's guidelines.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area within a laboratory fume hood or a dedicated hazardous waste storage cabinet.[1]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[1]

Emergency Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3]
Inhalation Remove to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Drink plenty of water.[3] Call a physician immediately.[3] If possible, drink milk afterward.[3]

In the event of a spill, ensure adequate ventilation and use personal protective equipment.[3] Sweep up and shovel the spilled material into a suitable container for disposal.[3]

Niobium Fluoride Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_inert Handle Under Inert Gas prep_workspace->handle_inert handle_storage Store in a Tightly Sealed, Dry Container handle_inert->handle_storage disp_container Use Labeled, Compatible Waste Container handle_storage->disp_container disp_segregate Segregate from Other Waste disp_container->disp_segregate disp_store Store Waste in a Secure, Ventilated Area disp_segregate->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional emergency_spill Spill: Ventilate, Use PPE, Clean Up emergency_exposure Exposure: Follow First Aid Protocols

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.